Product packaging for 3-Hydroxycarbofuran-d3(Cat. No.:CAS No. 1007459-98-4)

3-Hydroxycarbofuran-d3

Cat. No.: B020933
CAS No.: 1007459-98-4
M. Wt: 224.27 g/mol
InChI Key: DUEPRVBVGDRKAG-HPRDVNIFSA-N
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Description

Carbofuran-d3 (CAS 1007459-98-4) is a deuterated analog of the carbamate insecticide carbofuran, specifically designed for use as an internal standard in analytical chemistry. This high-purity stable isotope-labeled compound is essential for achieving accurate and reliable quantification of carbofuran residues in complex matrices, compensating for potential losses during sample preparation and matrix effects during instrumental analysis. Main Applications & Research Value: • Analytical Internal Standard: Primarily used for the precise quantification of carbofuran in environmental samples (e.g., natural and surface waters) and agricultural products (e.g., fruits, grains) using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC). • Metabolite Tracing: Employed in research to study the environmental degradation and metabolic pathways of carbofuran, providing insights into its persistence and breakdown products. • Food Safety & Environmental Monitoring: Crucial for monitoring regulatory compliance, as carbofuran is a highly toxic pesticide whose residues are strictly controlled. The use of Carbofuran-d3 ensures data meets the high standards required for food safety and environmental protection. Mechanism of Action: Like its non-labeled counterpart, Carbofuran-d3 acts as a cholinesterase inhibitor. It reversibly binds to and inhibits the enzyme acetylcholinesterase (AChE) in the nervous system, leading to an accumulation of the neurotransmitter acetylcholine. This mode of action is identical to carbofuran, ensuring its behavior as a perfect internal standard. The deuterium atoms on the methyl group do not alter this biochemical activity but provide a distinct mass shift for accurate MS detection. Technical Information: • Chemical Name: 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (methyl-d3)-carbamate • Molecular Formula: C₁₂H₁₂D₃NO₃ • Molecular Weight: 224.27 g/mol This product is supplied as a neat material and is suitable for use in HPLC and GC analysis. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B020933 3-Hydroxycarbofuran-d3 CAS No. 1007459-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2)7-8-5-4-6-9(10(8)16-12)15-11(14)13-3/h4-6H,7H2,1-3H3,(H,13,14)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEPRVBVGDRKAG-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC=CC2=C1OC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583577
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007459-98-4
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1007459-98-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (²H₃)methylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (²H₃)methylcarbamate, an isotopically labeled analog of the carbamate insecticide Carbofuran. This document is intended for researchers, scientists, and professionals in the fields of drug development, metabolism, and environmental science who require a stable-labeled internal standard for quantitative analysis or for tracer studies.

The synthesis of Carbofuran and its analogs involves a multi-step process. The core of this synthesis is the formation of the key intermediate, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, also known as Carbofuran phenol. Following the preparation of this phenol, the final step involves carbamoylation with the appropriately labeled methyl isocyanate.

Synthesis Pathway Overview

The most common and industrially significant route to Carbofuran phenol, and consequently to Carbofuran itself, begins with catechol. This pathway involves an etherification followed by a Claisen rearrangement and cyclization. An alternative patented route has also been developed starting from 1,2-cyclohexanedione. The final carbamoylation step is a well-established reaction.

For the synthesis of the deuterated analog, (²H₃)methyl isocyanate is used in the final step in place of standard methyl isocyanate.

Synthesis_Pathway Catechol Catechol Intermediate1 2-Methallyloxyphenol Catechol->Intermediate1 Etherification MethallylChloride Methallyl Chloride MethallylChloride->Intermediate1 CarbofuranPhenol 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (Carbofuran Phenol) Intermediate1->CarbofuranPhenol Claisen Rearrangement & Cyclization FinalProduct 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (²H₃)methylcarbamate CarbofuranPhenol->FinalProduct Carbamoylation (Tertiary Amine Catalyst) MethylIsocyanate (²H₃)Methyl Isocyanate MethylIsocyanate->FinalProduct

Caption: General synthesis pathway for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (²H₃)methylcarbamate starting from Catechol.

Experimental Protocols

The following protocols are based on established methods for the synthesis of Carbofuran, adapted for the preparation of the deuterated analog.

Step 1: Synthesis of 2-Methallyloxyphenol

This step involves the etherification of catechol with methallyl chloride.

  • Materials: Catechol, methallyl chloride, potassium carbonate, potassium iodide, dry acetone.

  • Procedure:

    • To a reaction vessel equipped with a reflux condenser and a nitrogen inlet, add catechol, potassium carbonate, and potassium iodide in dry acetone.

    • Heat the mixture to reflux under a nitrogen atmosphere.

    • Slowly add methallyl chloride to the refluxing mixture.

    • Continue refluxing until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and filter to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-methallyloxyphenol.

    • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (Carbofuran Phenol)

This step involves the thermal rearrangement and cyclization of 2-methallyloxyphenol.

  • Materials: 2-Methallyloxyphenol.

  • Procedure:

    • Heat 2-methallyloxyphenol in a suitable high-boiling solvent or neat under a nitrogen atmosphere.

    • The Claisen rearrangement and subsequent cyclization occur at elevated temperatures, typically in the range of 180-220°C.

    • The progress of the reaction can be monitored by TLC or gas chromatography (GC).

    • Upon completion, the reaction mixture is cooled.

    • The resulting Carbofuran phenol can be purified by vacuum distillation or recrystallization.

An alternative patented procedure for the synthesis of Carbofuran Phenol involves the reaction of 1,2-cyclohexanedione with a beta-methallyl compound followed by a Claisen rearrangement and aromatization.[1][2] This method involves heating the intermediate, 2-β-methallyloxy-2-cyclohexen-1-one, at 150°C for several hours, followed by the addition of an aromatization catalyst like sulfur and further heating at 185-203°C.[1][3]

Step 3: Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (²H₃)methylcarbamate

This is the final carbamoylation step to yield the desired product.

  • Materials: 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (Carbofuran Phenol), (²H₃)methyl isocyanate, tertiary amine catalyst (e.g., triethylamine), dry solvent (e.g., dichloromethane or toluene).

  • Procedure:

    • Dissolve Carbofuran phenol in a dry, inert solvent in a reaction vessel under a nitrogen atmosphere.

    • Add a catalytic amount of a tertiary amine.

    • Slowly add a stoichiometric amount of (²H₃)methyl isocyanate to the solution. The reaction is exothermic, and cooling may be necessary to maintain the desired reaction temperature.

    • Stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or HPLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the final product as a crystalline solid.

Experimental_Workflow_Carbamoylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Dissolve Dissolve Carbofuran Phenol in dry solvent AddCatalyst Add tertiary amine catalyst Dissolve->AddCatalyst AddIsocyanate Slowly add (²H₃)Methyl Isocyanate AddCatalyst->AddIsocyanate Stir Stir at controlled temperature AddIsocyanate->Stir Monitor Monitor reaction progress (TLC/HPLC) Stir->Monitor RemoveSolvent Remove solvent under reduced pressure Monitor->RemoveSolvent Reaction Complete Recrystallize Recrystallize from suitable solvent RemoveSolvent->Recrystallize Isolate Isolate pure product Recrystallize->Isolate

Caption: Experimental workflow for the final carbamoylation step.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of Carbofuran and its intermediates. Yields and conditions can vary depending on the specific procedure and scale of the reaction.

StepReactantsCatalyst/ReagentsTemperaturePressureYieldReference
Synthesis of 2-β-methallyloxy-2-cyclohexen-1-one 1,2-Cyclohexanedione, β-methallyl chlorideK₂CO₃, KI, AcetoneRefluxAmbient61%[2][3]
Synthesis of Carbofuran Phenol 2-β-methallyloxy-2-cyclohexen-1-oneSulfur150°C then 185-203°CAmbient~100%[1][3]
Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate 2,3-Dihydro-2,2-dimethyl-7-benzofuranol, Methyl IsocyanateTertiary AmineRoom Temp. to elevatedAmbientHigh[4]
Synthesis of an analog (ethylcarbamate) 2,3-dihydro-7-hydroxy-2,2-dimethylbenzofuran, ethylcarbamoyl chloride-10°CAmbient85%[5]

Note: The synthesis of the (²H₃)methylcarbamate is expected to have a similar high yield to the unlabeled analog in the final step, as the isotopic substitution does not significantly alter the reactivity of the methyl isocyanate.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₂H₁₂²H₃NO₃-
Molar Mass 224.28 g/mol -
Appearance White crystalline solid[6]
Melting Point 150-152 °C (for Carbofuran)[7]
Boiling Point 313.3 °C (for Carbofuran)[6]
Solubility in Water 320 mg/L (for Carbofuran)[6]
Stability Stable under neutral or acidic conditions; unstable in alkaline media.[7][8]

This technical guide provides a framework for the synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (²H₃)methylcarbamate. Researchers should consult the primary literature for more detailed experimental conditions and safety precautions. The handling of highly toxic materials such as methyl isocyanate requires appropriate safety measures and should only be performed by trained personnel in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Chemical Properties of Deuterated Carbofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbofuran is a broad-spectrum carbamate pesticide known for its high toxicity and efficacy as an insecticide and nematicide.[1] In analytical chemistry, drug metabolism studies, and pharmacokinetics, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification, especially when using mass spectrometry-based methods.[2] Deuterated carbofuran, typically carbofuran-d3 where the three hydrogen atoms on the N-methyl group are replaced by deuterium, serves as an ideal internal standard for the analysis of carbofuran.[3][4] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation, while its increased mass allows for clear differentiation by a mass spectrometer.[5] This guide provides a comprehensive overview of the chemical properties of deuterated carbofuran, its synthesis, analytical applications, and metabolic pathways.

Chemical and Physical Properties

The introduction of deuterium atoms into a molecule results in a slight increase in molecular weight but generally has a minimal effect on its physical and chemical properties. The properties of deuterated carbofuran (specifically carbofuran-d3) are therefore very similar to those of its non-deuterated counterpart.[5]

Table 1: Chemical and Physical Properties of Carbofuran and Deuterated Carbofuran (Carbofuran-d3)

PropertyCarbofuranDeuterated Carbofuran (Carbofuran-d3)Reference(s)
Chemical Name 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamateN-(methyl-d3)-carbamic acid, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester[3][6]
Synonyms Furadan, Curaterr, YaltoxBAY 70143-d3[3][6]
CAS Number 1563-66-21007459-98-4[3][6]
Molecular Formula C₁₂H₁₅NO₃C₁₂H₁₂D₃NO₃[3][6]
Molecular Weight 221.26 g/mol 224.27 g/mol [7][8]
Appearance White crystalline solidNot specified, expected to be a white solid[6][9]
Melting Point 153-154 °CNot empirically determined, expected to be very similar to carbofuran[9][10]
Water Solubility 320-700 mg/L at 25 °CNot empirically determined, expected to be very similar to carbofuran[9][10]
Solubility in Organic Solvents Very soluble in acetone, acetonitrile, benzene, and cyclohexanoneSlightly soluble in chloroform and methanol (when heated)[3][10]
Stability Stable under neutral or acidic conditions; unstable in alkaline media.Expected to have similar stability.[6][8]
Isotopic Purity Not Applicable≥99% deuterated forms (d₁-d₃)[3]

Note: Many physical properties of deuterated carbofuran are not explicitly documented in the literature. The values presented are based on the properties of unlabeled carbofuran, as significant deviations are not expected.

Chromatographic Behavior

In gas chromatography (GC), deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts, a phenomenon known as the chromatographic H/D isotope effect.[11] This effect is attributed to the larger size of deuterium atoms compared to protium (hydrogen), which can weaken the interaction of the molecule with the stationary phase.[11] The position of deuterium substitution can also influence the retention time.[12][13]

Synthesis of Deuterated Carbofuran

The synthesis of carbofuran typically involves the reaction of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran (carbofuran phenol) with methyl isocyanate.[1][14] For the synthesis of carbofuran-d3, a deuterated version of methyl isocyanate (methyl-d3-isocyanate) would be used in this reaction.

A general synthetic pathway for carbofuran involves:

  • Alkylation of 1,2-cyclohexanedione with a beta-methallyl compound.[15]

  • A Claisen rearrangement and aromatization to produce carbofuran phenol.[15]

  • Reaction of the resulting carbofuran phenol with methyl isocyanate (or methyl-d3-isocyanate for the deuterated version) in the presence of a tertiary amine catalyst to yield carbofuran (or carbofuran-d3).[14][16]

Analytical Applications and Experimental Protocols

Deuterated carbofuran is primarily used as an internal standard for the quantification of carbofuran in various matrices, such as environmental samples (water, soil) and biological samples, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][7][17] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.[2][18]

Experimental Protocol: Quantification of Carbofuran in Water Samples using LC-MS/MS

This protocol describes a general method for the determination of carbofuran in water, adapted from established analytical procedures.[19][20]

1. Materials and Reagents:

  • Carbofuran analytical standard

  • Carbofuran-d3 internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Deionized water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.45 µm)

2. Preparation of Standards:

  • Prepare stock solutions of carbofuran and carbofuran-d3 in methanol.

  • Create a series of calibration standards by spiking known concentrations of carbofuran into blank water samples.

  • Prepare a working internal standard solution of carbofuran-d3.

3. Sample Preparation:

  • Collect water samples in appropriate containers.

  • Spike a known volume of each sample, calibration standard, and quality control sample with the carbofuran-d3 internal standard solution.

  • Condition the SPE cartridges according to the manufacturer's instructions.

  • Load the samples onto the SPE cartridges.

  • Wash the cartridges to remove interferences.

  • Elute the analytes from the cartridges using an appropriate solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase.

  • Filter the reconstituted samples through a 0.45 µm syringe filter into autosampler vials.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient program to achieve separation of carbofuran from matrix components.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both carbofuran and carbofuran-d3. These transitions should be optimized for the specific instrument being used.

5. Data Analysis:

  • Quantify carbofuran in the samples by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard.

Metabolic Pathways of Carbofuran

The metabolism of carbofuran is a critical aspect of its toxicology and environmental fate. The primary metabolic pathway involves oxidation and hydrolysis. In mammals, cytochrome P450 enzymes, particularly CYP3A4, are responsible for the initial oxidative metabolism.[21]

The main metabolic transformations include:

  • Hydroxylation: Oxidation of the furan ring to form 3-hydroxycarbofuran, a major metabolite that is also toxic.[21]

  • Oxidation: Further oxidation of 3-hydroxycarbofuran to 3-ketocarbofuran.

  • Hydrolysis: Cleavage of the carbamate ester bond to form carbofuran phenol, which is significantly less toxic.[22]

  • Ring Oxidation: Hydroxylation can also occur at other positions on the aromatic ring.[23]

Bacterial degradation of carbofuran can proceed through hydrolysis to carbofuran phenol or via an oxidative pathway.[22]

Below is a diagram illustrating the primary metabolic pathways of carbofuran.

Carbofuran_Metabolism Carbofuran Carbofuran Hydroxycarbofuran 3-Hydroxycarbofuran Carbofuran->Hydroxycarbofuran Oxidation (CYP450) Carbofuran_Phenol Carbofuran Phenol Carbofuran->Carbofuran_Phenol Hydrolysis Ketocarbofuran 3-Ketocarbofuran Hydroxycarbofuran->Ketocarbofuran Oxidation

Caption: Primary metabolic pathways of Carbofuran.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the analysis of carbofuran in an environmental sample using deuterated carbofuran as an internal standard.

Analytical_Workflow SampleCollection 1. Sample Collection (e.g., Water, Soil) Spiking 2. Spiking with Carbofuran-d3 (Internal Standard) SampleCollection->Spiking Extraction 3. Solid-Phase Extraction (SPE) Spiking->Extraction Analysis 4. LC-MS/MS Analysis Extraction->Analysis DataProcessing 5. Data Processing and Quantification Analysis->DataProcessing

Caption: Workflow for Carbofuran analysis with an internal standard.

Conclusion

Deuterated carbofuran is an indispensable tool for the accurate and reliable quantification of carbofuran in complex matrices. Its chemical and physical properties closely mimic those of the parent compound, making it an ideal internal standard for mass spectrometry-based analytical methods. Understanding its properties, synthesis, and appropriate use in experimental protocols is essential for researchers in environmental science, toxicology, and drug development to generate high-quality data. The metabolic pathways of carbofuran, leading to various transformation products, underscore the importance of precise analytical methods for monitoring both the parent compound and its metabolites.

References

In-Depth Mass Spectral Characterization of Carbofuran-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectral characterization of Carbofuran-d3, a deuterated isotopologue of the N-methylcarbamate pesticide Carbofuran. Often employed as an internal standard in quantitative analytical methods, a thorough understanding of its behavior in mass spectrometry is crucial for accurate and reliable results. This document details its mass spectral properties, fragmentation patterns, and typical experimental protocols for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Spectral Data and Fragmentation Analysis

Carbofuran-d3 is specifically labeled with three deuterium atoms on the N-methyl group of the carbamate moiety. This isotopic labeling results in a mass shift of +3 Da compared to its unlabeled counterpart, a key feature for its use as an internal standard. The mass spectral data for Carbofuran-d3 is summarized in the table below.

The primary fragmentation pathway of protonated Carbofuran-d3, like the unlabeled compound, involves the cleavage of the carbamate group. This results in the neutral loss of deuterated methyl isocyanate (CD3NCO), leading to the formation of a stable product ion.

AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z)Collision Energy (eV)
Carbofuran-d3225.3165.310 - 20

Table 1: Quantitative Mass Spectral Data for Carbofuran-d3. The table outlines the typical precursor and product ions observed in tandem mass spectrometry, along with a representative range for collision energy.

Fragmentation Pathway of Carbofuran-d3

The fragmentation of Carbofuran-d3 is a targeted process, ideal for Multiple Reaction Monitoring (MRM) in quantitative assays. The deuterated N-methyl group is central to its characteristic fragmentation.

G parent Carbofuran-d3 [M+H]+ m/z = 225.3 fragment Product Ion m/z = 165.3 parent->fragment CID loss Neutral Loss: Deuterated Methyl Isocyanate (CD3NCO)

Caption: Fragmentation pathway of Carbofuran-d3 in MS/MS.

Experimental Protocols

The following sections detail typical methodologies for the analysis of Carbofuran-d3, primarily in its role as an internal standard for the quantification of Carbofuran in various matrices.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.

  • Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable material) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile is added, along with the Carbofuran-d3 internal standard solution. The tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) is added to the tube. The tube is immediately shaken for 1 minute to prevent the agglomeration of salts.

  • Centrifugation: The sample is centrifuged at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine (PSA) and MgSO4). The tube is vortexed for 30 seconds and then centrifuged at high speed for 2-5 minutes.

  • Final Extract: The resulting supernatant is collected, and a portion is transferred to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Capillary Voltage: 3.0 - 4.0 kV.

Experimental Workflow

The general workflow for the quantitative analysis of Carbofuran using Carbofuran-d3 as an internal standard is a streamlined process from sample receipt to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Homogenization Sample Homogenization QuEChERS Extraction\n(with Carbofuran-d3 spiking) QuEChERS Extraction (with Carbofuran-d3 spiking) Sample Homogenization->QuEChERS Extraction\n(with Carbofuran-d3 spiking) d-SPE Cleanup d-SPE Cleanup QuEChERS Extraction\n(with Carbofuran-d3 spiking)->d-SPE Cleanup LC-MS/MS Analysis LC-MS/MS Analysis d-SPE Cleanup->LC-MS/MS Analysis Data Acquisition (MRM) Data Acquisition (MRM) LC-MS/MS Analysis->Data Acquisition (MRM) Quantification Quantification Data Acquisition (MRM)->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for Carbofuran analysis.

This guide provides the fundamental technical information for the mass spectral characterization and analysis of Carbofuran-d3. Researchers and scientists can utilize this information to develop and validate robust analytical methods for the quantification of Carbofuran in various matrices, ensuring data of the highest quality and reliability.

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Carbofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl-N-methylcarbamate) is a broad-spectrum carbamate pesticide that has been widely used as an insecticide, nematicide, and acaricide in agricultural applications.[1][2] Despite its effectiveness in pest control, its high toxicity and potential for environmental contamination have raised significant concerns.[1][2] Understanding the environmental fate and degradation of carbofuran is crucial for assessing its ecological risk and developing strategies for the remediation of contaminated sites. This technical guide provides a comprehensive overview of the persistence, mobility, and transformation of carbofuran in various environmental compartments, with a focus on its primary degradation pathways: hydrolysis, photolysis, and microbial degradation.

Physicochemical Properties of Carbofuran

Carbofuran is a white crystalline solid with moderate solubility in water and a high mobility potential in soil.[1][2] Its persistence in the environment is influenced by a variety of factors, including pH, temperature, soil type, and the presence of microorganisms.[3]

PropertyValueReference
Molecular FormulaC₁₂H₁₅NO₃[1]
CAS Number1563-66-2[1]
Water Solubility351 mg/L[1]
Vapor Pressure4.85 x 10⁻⁶ mm Hg at 19°C[3]
Log K_ow_ (Octanol-Water Partition Coefficient)1.8 (at pH 7 and 20°C)[4]

Table 1: Physicochemical Properties of Carbofuran

Environmental Fate of Carbofuran

The environmental fate of carbofuran is governed by a combination of transport and transformation processes that determine its concentration, persistence, and potential for exposure in different environmental matrices.

Persistence and Mobility in Soil

Carbofuran exhibits variable persistence in soil, with reported half-lives ranging from a few days to several months.[3][5] Its mobility in soil is generally high due to its moderate water solubility and relatively low adsorption to soil particles, which poses a risk of groundwater contamination.[1][3] The persistence and mobility are significantly influenced by soil properties such as organic matter content, clay content, and pH.[1]

Persistence in Water

In aquatic environments, the persistence of carbofuran is primarily dictated by the rate of hydrolysis, which is highly pH-dependent.[1][6] It is relatively stable under acidic to neutral conditions but degrades rapidly in alkaline waters.[1][6] Photolysis and microbial degradation also contribute to its dissipation in aquatic systems.[1]

Degradation Pathways of Carbofuran

The breakdown of carbofuran in the environment occurs through three primary mechanisms: hydrolysis, photolysis, and microbial degradation. These processes can occur simultaneously and are influenced by various environmental factors. The main degradation products typically identified are carbofuran phenol, 3-hydroxycarbofuran, and 3-ketocarbofuran. [1, 3-hydroxycarbofuran, and 3-ketocarbofuran are reported to be as toxic as the parent compound, while carbofuran phenol is significantly less toxic.[1]

Carbofuran_Degradation_Pathways Carbofuran Carbofuran Hydrolysis Hydrolysis Carbofuran->Hydrolysis Abiotic Photolysis Photolysis Carbofuran->Photolysis Abiotic Microbial_Degradation Microbial Degradation Carbofuran->Microbial_Degradation Biotic Carbofuran_Phenol Carbofuran Phenol Hydrolysis->Carbofuran_Phenol Microbial_Degradation->Carbofuran_Phenol Three_Hydroxycarbofuran 3-Hydroxycarbofuran Microbial_Degradation->Three_Hydroxycarbofuran Further_Degradation Further Degradation (e.g., ring cleavage) Carbofuran_Phenol->Further_Degradation Three_Ketocarbofuran 3-Ketocarbofuran Three_Hydroxycarbofuran->Three_Ketocarbofuran Oxidation Three_Ketocarbofuran->Further_Degradation

Figure 1: Primary degradation pathways of Carbofuran.
Hydrolysis

Hydrolysis is a major abiotic degradation pathway for carbofuran, particularly in alkaline environments.[1] The reaction involves the cleavage of the carbamate linkage, yielding carbofuran phenol and methylamine.[6] The rate of hydrolysis is highly dependent on pH and temperature, with faster degradation observed at higher pH and temperatures.[4][7]

Quantitative Data on Carbofuran Hydrolysis

pHTemperature (°C)Half-life (t₁/₂)Reference
528690 days[8]
72535 days[1]
72826 days[8]
8251 week[1]
928< 1 day[8]
10251.2 hours[4]

Table 2: Half-life of Carbofuran Hydrolysis at Different pH and Temperatures

Photolysis

Photodegradation, or photolysis, is another significant abiotic process that contributes to the breakdown of carbofuran, especially in surface waters and on soil surfaces.[1] This process involves the absorption of light energy, which leads to the cleavage of chemical bonds. The rate of photolysis is influenced by light intensity and the presence of photosensitizing substances in the environment.[1][9] The quantum yield for carbofuran photolysis on a solid support has been determined to be 2.1 x 10⁻⁴.[10][11]

Quantitative Data on Carbofuran Photodegradation

MatrixLight SourceRate Constant (k)Half-life (t₁/₂)Reference
Distilled Water300 nm0.1941 /hr3.57 hours[1]
Ottawa SandDark0.0151 /day39.7 days[1]
Laysan SandDark0.0182 /day40.9 days[1]
Kaolin Film SurfaceSunlight7.0 x 10⁻³ /min-[10][11]
TiO₂ FilmUV Light2.9 x 10⁻³ /min4 hours[6]

Table 3: Photodegradation Rates of Carbofuran in Different Matrices

Microbial Degradation

Microbial degradation is a key biotic pathway for the dissipation of carbofuran in soil and water.[1] A wide variety of microorganisms, including bacteria and fungi, have been identified to be capable of degrading carbofuran, often using it as a source of carbon and nitrogen.[12] The primary mechanism of microbial degradation is the hydrolysis of the carbamate bond by a carbofuran hydrolase enzyme, leading to the formation of carbofuran phenol.[12] Further degradation of the aromatic ring can also occur. The rate of microbial degradation is influenced by soil type, temperature, moisture, and the history of pesticide application, with enhanced degradation often observed in soils with a history of carbofuran use.[13]

Quantitative Data on Carbofuran Microbial Degradation

Soil TypePrior ExposureHalf-life (t₁/₂)Reference
Not specifiedNo34.99% degradation in 24 days[13]
Clay SoilYes8 days[14]
Clay SoilNo19 days[14]
Sandy Loam-7-14 days[3]
Clay Loam-14-28 days[3]

Table 4: Half-life of Carbofuran Microbial Degradation in Different Soils

Experimental Protocols

Detailed and standardized experimental protocols are essential for accurately assessing the environmental fate of carbofuran. The following sections outline key methodologies for studying its degradation.

Hydrolysis Rate Constant Determination (Following OECD Guideline 111)

This protocol is designed to determine the rate of abiotic hydrolysis of carbofuran as a function of pH.[14][15][16]

Workflow for Hydrolysis Study

Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prepare_Buffers Prepare sterile aqueous buffers (pH 4, 7, 9) Spike_Buffers Spike buffers with Carbofuran (concentration < 0.01 M) Prepare_Buffers->Spike_Buffers Prepare_Carbofuran Prepare sterile stock solution of Carbofuran Prepare_Carbofuran->Spike_Buffers Incubate Incubate samples in the dark at a constant temperature (e.g., 25°C) Spike_Buffers->Incubate Sample Collect samples at predetermined time intervals Incubate->Sample Analyze Analyze Carbofuran and degradation products (e.g., by HPLC) Sample->Analyze Plot_Data Plot ln(concentration) vs. time Analyze->Plot_Data Calculate_Rate Calculate pseudo-first-order rate constant (k) Plot_Data->Calculate_Rate Calculate_HalfLife Calculate half-life (t₁/₂) Calculate_Rate->Calculate_HalfLife

Figure 2: Workflow for determining hydrolysis rate constant.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Preparation of Test Solution: Prepare a sterile stock solution of carbofuran in a suitable solvent.

  • Spiking: Add a small volume of the carbofuran stock solution to each buffer solution to achieve a final concentration not exceeding 0.01 M or half its water solubility.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At appropriate time intervals, withdraw aliquots from each test solution.

  • Analysis: Analyze the concentration of carbofuran and its primary hydrolysis product, carbofuran phenol, using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[17]

  • Data Analysis: Determine the pseudo-first-order rate constant (k) by plotting the natural logarithm of the carbofuran concentration versus time. Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2)/k.

Photolysis Study

This protocol outlines a method to determine the rate of photodegradation of carbofuran in water.

Workflow for Photolysis Study

Photolysis_Workflow cluster_prep Preparation cluster_irradiation Irradiation cluster_analysis Analysis cluster_data Data Processing Prepare_Solution Prepare aqueous solution of Carbofuran Irradiate Irradiate samples with a light source (e.g., Xenon arc lamp) Prepare_Solution->Irradiate Prepare_Controls Prepare dark controls Incubate_Dark Incubate dark controls at the same temperature Prepare_Controls->Incubate_Dark Sample Collect samples from irradiated and dark controls at time intervals Irradiate->Sample Incubate_Dark->Sample Analyze Analyze Carbofuran concentration (e.g., by HPLC) Sample->Analyze Plot_Data Plot ln(concentration) vs. time for both sets of samples Analyze->Plot_Data Calculate_Rate Calculate photolysis rate constant (k_p) and hydrolysis rate constant (k_h) Plot_Data->Calculate_Rate Calculate_HalfLife Calculate photolysis half-life (t₁/₂) Calculate_Rate->Calculate_HalfLife

Figure 3: Workflow for determining photolysis rate.

Methodology:

  • Preparation of Test Solution: Prepare an aqueous solution of carbofuran in purified water.

  • Irradiation: Expose the test solution to a light source that simulates sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

  • Dark Control: Simultaneously, incubate an identical test solution in the dark at the same temperature to measure hydrolysis.

  • Sampling: At various time points, collect samples from both the irradiated and dark control solutions.

  • Analysis: Determine the concentration of carbofuran in each sample using HPLC-UV.

  • Data Analysis: Calculate the rate of photolysis by subtracting the rate of hydrolysis (from the dark control) from the total degradation rate observed in the irradiated sample.

Microbial Degradation in Soil

This protocol describes a laboratory microcosm study to assess the microbial degradation of carbofuran in soil.[18]

Workflow for Soil Microcosm Study

Soil_Microcosm_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prepare_Soil Collect and sieve fresh soil Adjust_Moisture Adjust soil moisture to a specific level (e.g., 60% of water holding capacity) Prepare_Soil->Adjust_Moisture Spike_Soil Spike soil with Carbofuran solution Adjust_Moisture->Spike_Soil Incubate Incubate soil microcosms in the dark at a constant temperature Spike_Soil->Incubate Prepare_Sterile Prepare sterilized soil controls (e.g., by autoclaving) Prepare_Sterile->Incubate Sample Collect soil subsamples at predetermined time intervals Incubate->Sample Extract Extract Carbofuran and metabolites from soil using a suitable solvent Sample->Extract Analyze Analyze extracts by HPLC or GC-MS Extract->Analyze Plot_Data Plot concentration vs. time for non-sterile and sterile soils Analyze->Plot_Data Calculate_Rate Determine the rate of microbial degradation by comparing the two treatments Plot_Data->Calculate_Rate Calculate_HalfLife Calculate the half-life of microbial degradation Calculate_Rate->Calculate_HalfLife

Figure 4: Workflow for a soil microcosm degradation study.

Methodology:

  • Soil Preparation: Collect fresh soil, sieve it to remove large debris, and determine its properties (pH, organic matter content, texture).

  • Microcosm Setup: Place a known amount of soil into individual containers (microcosms).

  • Spiking: Treat the soil with a solution of carbofuran to achieve the desired concentration.

  • Sterile Control: Prepare parallel microcosms with sterilized soil (e.g., by autoclaving) to distinguish between biotic and abiotic degradation.

  • Incubation: Incubate all microcosms in the dark at a controlled temperature and maintain soil moisture.

  • Sampling and Extraction: At selected time intervals, collect soil samples and extract carbofuran and its metabolites using an appropriate solvent and technique (e.g., QuEChERS).[7]

  • Analysis: Analyze the extracts using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.[17][19]

  • Data Analysis: Compare the dissipation of carbofuran in the non-sterile and sterile soils to determine the rate and extent of microbial degradation.

Conclusion

The environmental fate of carbofuran is a complex interplay of abiotic and biotic processes. Hydrolysis, photolysis, and microbial degradation are the principal pathways leading to its transformation in soil and water. The rate of these degradation processes is highly dependent on environmental conditions, resulting in a wide range of reported persistence for carbofuran. The formation of toxic metabolites, such as 3-hydroxycarbofuran and 3-ketocarbofuran, underscores the importance of understanding the complete degradation pathway to fully assess the environmental risk associated with carbofuran use. The standardized experimental protocols outlined in this guide provide a framework for researchers to generate reliable data on the environmental behavior of carbofuran, which is essential for informed regulatory decisions and the development of effective remediation strategies. Further research is warranted to generate more comprehensive quantitative data on degradation rates and metabolite formation across a wider variety of environmental conditions. to generate more comprehensive quantitative data on degradation rates and metabolite formation across a wider variety of environmental conditions.

References

An In-depth Technical Guide to the Toxicology and Metabolic Pathways of Carbofuran and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbofuran is a broad-spectrum N-methyl carbamate pesticide recognized for its high efficacy as an insecticide, nematicide, and acaricide.[1][2][3] However, its utility is paralleled by its significant toxicity to non-target organisms, including mammals and wildlife.[3][4][5] This technical guide provides a comprehensive overview of the toxicology and metabolic pathways of carbofuran and its principal metabolites. The primary mechanism of toxicity, cholinesterase inhibition, is detailed, along with the metabolic transformations that modulate its toxic potential. This document summarizes key quantitative toxicological data, outlines relevant experimental methodologies, and employs visualizations to elucidate complex biological pathways and workflows, serving as a critical resource for professionals in toxicology and drug development.

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism underlying carbofuran's toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][6][7] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.

Carbofuran acts as a competitive inhibitor, binding to the active site of AChE. This binding results in the carbamoylation of the enzyme, rendering it temporarily inactive.[8] The inhibition of AChE leads to an accumulation of acetylcholine in the synapses, causing continuous stimulation of cholinergic receptors.[9][10] This overstimulation results in a range of clinical signs known as cholinergic syndrome, which includes salivation, lacrimation, urination, defecation, and emesis (SLUDGE syndrome), as well as more severe effects like muscle twitching, convulsions, and ultimately, death from respiratory failure.[10][11][12] Unlike organophosphates, the carbamoylation of AChE by carbamates like carbofuran is reversible, and spontaneous reactivation of the enzyme can occur.[8][11]

Carbofuran Mechanism of Action cluster_0 Normal Synaptic Transmission cluster_1 Carbofuran Intoxication ACh_pre Acetylcholine (ACh) Released ACh_syn ACh in Synapse ACh_pre->ACh_syn Release Receptor Cholinergic Receptor ACh_syn->Receptor Binds AChE Acetylcholinesterase (AChE) ACh_syn->AChE Hydrolysis Signal Nerve Signal Propagation Receptor->Signal Products Choline + Acetate AChE->Products Termination Signal Termination AChE->Termination Carbofuran Carbofuran AChE_inhibited Inhibited AChE Carbofuran->AChE_inhibited Inhibits ACh_pre_tox Acetylcholine (ACh) Released ACh_syn_tox ACh Accumulation ACh_pre_tox->ACh_syn_tox Release Receptor_tox Cholinergic Receptor ACh_syn_tox->Receptor_tox Binds ACh_syn_tox->AChE_inhibited Hydrolysis Blocked Overstimulation Continuous Overstimulation Receptor_tox->Overstimulation Toxicity Cholinergic Crisis (Toxicity) Overstimulation->Toxicity

Figure 1: Mechanism of Acetylcholinesterase (AChE) inhibition by Carbofuran.

Metabolic Pathways of Carbofuran

Carbofuran is extensively metabolized in mammals, primarily in the liver. The metabolic process involves a series of Phase I and Phase II reactions aimed at detoxifying and facilitating the excretion of the compound. The key enzymes in Phase I metabolism are from the Cytochrome P450 (CYP) superfamily.[6][13]

Phase I Metabolism (Oxidation and Hydrolysis):

  • Oxidation: The primary metabolic pathway for carbofuran is oxidation, mediated by CYP enzymes.[6] In humans, CYP3A4 is the major isoform responsible for carbofuran oxidation, with ancillary roles played by CYP1A2 and CYP2C19.[6][13] This contrasts with rats, where the CYP2C family appears to have a primary role.[6] Oxidation leads to the formation of several key metabolites:

    • 3-Hydroxycarbofuran: This is the major oxidative metabolite.[6][13] It is an active metabolite, meaning it also possesses potent anticholinesterase activity.[8][14][15]

    • 3-Ketocarbofuran: Further oxidation of 3-hydroxycarbofuran can yield 3-ketocarbofuran, another toxicologically significant metabolite.[1][2][16]

  • Hydrolysis: The carbamate ester linkage in carbofuran can be hydrolyzed, leading to the formation of Carbofuran-7-phenol . This metabolite is significantly less toxic than the parent compound.[4][17] Further oxidation of the phenol metabolites can also occur.[4]

Phase II Metabolism (Conjugation):

The hydroxylated metabolites, such as 3-hydroxycarbofuran and the phenolic derivatives, can undergo Phase II conjugation reactions. These reactions, primarily glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their excretion in the urine.[13]

Carbofuran Metabolic Pathway Carbofuran Carbofuran M_3OH_Carbofuran 3-Hydroxycarbofuran (Active Metabolite) Carbofuran->M_3OH_Carbofuran Oxidation (CYP3A4, CYP1A2, etc.) M_Phenol Carbofuran-7-phenol (Less Toxic) Carbofuran->M_Phenol Hydrolysis M_3Keto_Carbofuran 3-Ketocarbofuran (Active Metabolite) M_3OH_Carbofuran->M_3Keto_Carbofuran Oxidation M_3OH_Carbofuran->M_Phenol Hydrolysis Conjugates Glucuronide and Sulfate Conjugates M_3OH_Carbofuran->Conjugates Conjugation (Phase II) M_Phenol->Conjugates Conjugation (Phase II) Excretion Urinary Excretion Conjugates->Excretion

Figure 2: Major metabolic pathways of Carbofuran in mammals.

Quantitative Toxicology Data

Carbofuran is classified as highly toxic via oral and inhalation routes.[11][18] Its primary metabolites, 3-hydroxycarbofuran and 3-ketocarbofuran, are considered to be approximately as toxic as the parent compound, contributing significantly to the overall toxicity after exposure.[1][2][4] Carbofuran-7-phenol is substantially less toxic.[4]

Compound Species Route LD50 Value Reference(s)
CarbofuranRatOral5 - 14.1 mg/kg[11][19][20]
CarbofuranMouseOral2 mg/kg[10][11]
CarbofuranDogOral15 - 19 mg/kg[11][20]
CarbofuranRabbitDermal>1000 mg/kg[11]
CarbofuranMallard DuckOral0.48 - 0.51 mg/kg[10][11]
3-HydroxycarbofuranRatOral17.9 - 18 mg/kg[21][22]
3-HydroxycarbofuranMosquito-LC50: 0.75 ppm[14]

Table 1: Acute Toxicity Values (LD50/LC50) for Carbofuran and its Metabolite.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol provides a generalized workflow for assessing the metabolism of carbofuran using liver microsomes from different species (e.g., human, rat, mouse), a standard method for studying Phase I metabolism.

Objective: To determine the rate of formation of carbofuran metabolites (e.g., 3-hydroxycarbofuran) and identify the primary Cytochrome P450 enzymes involved.

Methodology:

  • Preparation: Liver microsomes (commercially available or prepared from tissue homogenates) are thawed on ice. A reaction mixture is prepared containing a buffer (e.g., potassium phosphate), microsomes, and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), which is essential for CYP450 activity.

  • Incubation: The reaction is initiated by adding carbofuran (substrate) to the pre-warmed reaction mixture. The incubation is carried out in a shaking water bath at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is collected.

  • Analysis: The supernatant is analyzed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This allows for the separation, identification, and quantification of carbofuran and its metabolites by comparing their retention times and mass-to-charge ratios with known standards.

  • Enzyme Identification (Optional): To identify specific CYP isoforms, the assay can be repeated in the presence of specific chemical inhibitors (e.g., ketoconazole for CYP3A4) or by using recombinant human CYP enzymes.[6][13]

In Vitro Metabolism Workflow A 1. Preparation - Liver Microsomes - NADPH System - Buffer B 2. Incubation Add Carbofuran (Substrate) Incubate at 37°C A->B C 3. Termination Add cold Acetonitrile to stop reaction & precipitate protein B->C D 4. Sample Processing Centrifuge to pellet protein Collect supernatant C->D E 5. Analysis LC-MS/MS to identify and quantify metabolites D->E

References

Physical and chemical properties of Carbofuran-d3 analytical standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and metabolic pathways of Carbofuran-d3. Designed for researchers, scientists, and professionals in drug development, this document consolidates critical data and experimental protocols to facilitate its use as an analytical standard.

Core Physical and Chemical Properties

Carbofuran-d3 is the deuterated isotopologue of Carbofuran, a broad-spectrum carbamate insecticide. The introduction of three deuterium atoms on the N-methyl group results in a molecular weight increase of approximately 3 amu compared to the parent compound. While many physical properties of Carbofuran-d3 are not extensively documented, they are expected to be very similar to those of unlabeled Carbofuran. The primary difference lies in their mass, which is fundamental for its use as an internal standard in mass spectrometry-based analytical methods.[1]

It is important to note that deuteration can lead to minor changes in physical properties such as boiling point, melting point, and vapor pressure due to the change in bond vibrational energy.[2] However, for the purposes of its use as an internal standard in chromatographic methods, its retention time is nearly identical to that of the unlabeled compound.[3]

Table 1: General Properties of Carbofuran-d3

PropertyValueSource(s)
Chemical Name N-(methyl-d3)-carbamic acid, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester[4]
Synonyms BAY 70143-d3, Furadan-d3[4]
CAS Number 1007459-98-4[4]
Molecular Formula C₁₂H₁₂D₃NO₃[4]
Molecular Weight 224.3 g/mol [4]
Appearance Solid-
Purity ≥99% deuterated forms (d1-d3)[4]

Table 2: Physicochemical Properties of Unlabeled Carbofuran

PropertyValueSource(s)
Melting Point 153-154 °C[5]
Boiling Point Decomposes before boiling-
Vapor Pressure 3.1 x 10⁻⁷ mbar (at 20 °C)[5]
Solubility Water: 320 mg/L (at 25 °C)[5]
Chloroform: Slightly soluble[4]
Methanol: Slightly soluble when heated[4]
log Kow 2.32[5]

Synthesis

The synthesis of Carbofuran-d3 follows the same general pathway as unlabeled Carbofuran, with the key difference being the use of a deuterated reagent. The final step in the synthesis of Carbofuran is the reaction of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran with methyl isocyanate.[6][7][8] To produce Carbofuran-d3, deuterated methyl-d3 isocyanate (CD₃NCO) is used in this final step.

Experimental Protocols

Carbofuran-d3 is primarily used as an internal standard in the quantitative analysis of Carbofuran in various matrices, such as environmental samples and agricultural products. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and effective analytical approach.[9][10]

QuEChERS Method for Carbofuran Analysis using Carbofuran-d3 Internal Standard

This protocol is adapted from the method described by the EU Reference Laboratory for Pesticides Requiring Single Residue Methods.[9][10]

1. Sample Preparation and Extraction:

  • Weigh 10 g of a homogenized sample (e.g., fruit, vegetable) into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a known concentration of Carbofuran-d3 internal standard solution.

  • Add 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.

  • Shake vigorously for 1 minute and then centrifuge.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the supernatant from the extraction step.

  • Add it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Vortex for 30 seconds and then centrifuge.

3. Analysis by LC-MS/MS:

  • Take the final cleaned-up extract for injection into the LC-MS/MS system.

  • The separation is typically performed on a C18 reversed-phase column.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific transitions for both Carbofuran and Carbofuran-d3.

The use of Carbofuran-d3 as an internal standard corrects for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification of Carbofuran residues.[11]

Signaling and Metabolic Pathways

Carbofuran, like other carbamate insecticides, exerts its primary toxic effect through the inhibition of the acetylcholinesterase (AChE) enzyme.[4] AChE is responsible for breaking down the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.

The metabolism of Carbofuran in mammals primarily occurs in the liver and involves several enzymatic reactions, including oxidation and hydrolysis.[12] The major metabolic pathway involves the oxidation of the furan ring to produce 3-hydroxycarbofuran, which can be further oxidized to 3-ketocarbofuran.[13] Hydrolysis of the carbamate ester bond leads to the formation of carbofuran phenol.[12]

Below are Graphviz diagrams illustrating the workflow of the QuEChERS method and the metabolic pathway of Carbofuran.

QuEChERS_Workflow start Homogenized Sample (10g) extraction Add Acetonitrile (10mL) Add Carbofuran-d3 (IS) Add QuEChERS salts start->extraction shake_centrifuge1 Shake (1 min) Centrifuge extraction->shake_centrifuge1 supernatant Acetonitrile Supernatant shake_centrifuge1->supernatant dspe d-SPE Cleanup (PSA + MgSO4) supernatant->dspe shake_centrifuge2 Vortex (30s) Centrifuge dspe->shake_centrifuge2 final_extract Final Extract shake_centrifuge2->final_extract analysis LC-MS/MS Analysis final_extract->analysis

QuEChERS Experimental Workflow

Carbofuran_Metabolism Carbofuran Carbofuran Hydroxycarbofuran 3-Hydroxycarbofuran Carbofuran->Hydroxycarbofuran Oxidation (CYP450) Carbofuran_Phenol Carbofuran Phenol Carbofuran->Carbofuran_Phenol Hydrolysis Ketocarbofuran 3-Ketocarbofuran Hydroxycarbofuran->Ketocarbofuran Oxidation Conjugates Conjugation Products (Glucuronides, Sulfates) Hydroxycarbofuran->Conjugates Carbofuran_Phenol->Conjugates

Metabolic Pathway of Carbofuran

References

A Technical Guide to Commercial Suppliers and Research Applications of Carbofuran-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the use of isotopically labeled standards is crucial for accurate quantification in analytical studies. This in-depth technical guide provides an overview of commercial suppliers of Carbofuran-d3, a deuterated internal standard for the highly toxic carbamate insecticide, carbofuran. Furthermore, it details experimental protocols for its application in analytical chemistry and explores the biochemical mechanism of action of its non-labeled counterpart.

Commercial Availability of Carbofuran-d3

Carbofuran-d3 is primarily utilized as an internal standard in mass spectrometry-based methods to ensure the precise quantification of carbofuran in various matrices, including environmental and biological samples. Several reputable chemical suppliers offer Carbofuran-d3 for research purposes. The following table summarizes the product information from key commercial vendors.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaPurity/Grade
Sigma-Aldrich Carbofuran-d3 PESTANAL®, analytical standard340191007459-98-4C₁₂H₁₂D₃NO₃Analytical Standard
Cayman Chemical Carbofuran-d3256361007459-98-4C₁₂H₁₂D₃NO₃≥98% (Carbofuran-d3)
LGC Standards Carbofuran D3 (N-methyl D3)TRC-C175802-10MG1007459-98-4C₁₂H₁₂D₃NO₃Not specified
VIVAN Life Sciences Carbofuran-d3VLCS-005201007459-98-4C₁₂H₁₂D₃NO₃Not specified
HPC Standards GmbH D3-Carbofuran6760341007459-98-4C₁₂H₁₂D₃NO₃High-purity reference material

Experimental Protocols

The primary application of Carbofuran-d3 is as an internal standard in chromatographic and mass spectrometric analysis of carbofuran. Its utility stems from its similar chemical and physical properties to carbofuran, while its mass difference allows for clear differentiation in mass spectrometry.

Quantification of Carbofuran in Water Samples using LC-MS/MS with Carbofuran-d3 Internal Standard

This protocol outlines a general procedure for the analysis of carbofuran in water samples.

1. Sample Preparation:

  • Collect water samples in clean glass containers.

  • To a 100 mL aliquot of the water sample, add a known concentration of Carbofuran-d3 solution (e.g., 100 ng/mL) as the internal standard.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interfering substances.

    • Elute the analyte and internal standard with an appropriate organic solvent, such as acetonitrile or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol/water, 50:50 v/v) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both carbofuran and Carbofuran-d3.

      • Carbofuran: e.g., m/z 222 -> 165

      • Carbofuran-d3: e.g., m/z 225 -> 168

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of carbofuran to the peak area of Carbofuran-d3 against the concentration of carbofuran standards.

    • Determine the concentration of carbofuran in the unknown samples from the calibration curve.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water Sample Spike Spike with Carbofuran-d3 Sample->Spike SPE Solid-Phase Extraction (Cleanup & Concentration) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Cal Calibration Curve (Peak Area Ratios) MS->Cal Quant Quantification of Carbofuran Cal->Quant

Workflow for Carbofuran quantification using Carbofuran-d3.
Acetylcholinesterase Inhibition Assay

Carbofuran's primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE). While Carbofuran-d3 is not typically used in this assay, understanding the mechanism is vital for researchers in this field. This assay can be used to determine the potency of carbofuran as an AChE inhibitor.

1. Principle:

  • AChE hydrolyzes the substrate acetylthiocholine to thiocholine.

  • Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm.

  • In the presence of an inhibitor like carbofuran, the activity of AChE is reduced, leading to a decrease in the rate of color formation.

2. Protocol:

  • Prepare a stock solution of carbofuran in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add:

    • Phosphate buffer (pH 8.0).

    • AChE enzyme solution.

    • Varying concentrations of carbofuran solution.

  • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding a solution of acetylthiocholine and DTNB.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of AChE inhibition for each carbofuran concentration.

  • Plot the percentage of inhibition against the logarithm of the carbofuran concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

ache_inhibition cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATC Acetylthiocholine (Substrate) Yellow Yellow Product (Abs @ 412 nm) Thiocholine->Yellow reacts with DTNB DTNB (Ellman's Reagent) Carbofuran Carbofuran Carbofuran->AChE inhibits

Mechanism of Acetylcholinesterase inhibition by Carbofuran.

Conclusion

Carbofuran-d3 is an indispensable tool for researchers requiring accurate and reliable quantification of carbofuran. A variety of commercial suppliers provide high-purity Carbofuran-d3 for such analytical applications. The detailed experimental protocols for its use as an internal standard in LC-MS/MS, along with an understanding of the biochemical basis of carbofuran's toxicity through acetylcholinesterase inhibition, provide a comprehensive resource for scientists in environmental monitoring, toxicology, and drug development. The use of stable isotope-labeled standards like Carbofuran-d3 is fundamental to achieving high-quality, reproducible data in modern analytical science.

An In-depth Technical Guide to Carbofuran-d3 (CAS 1007459-98-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, handling, and analytical applications of Carbofuran-d3 (CAS 1007459-98-4). This isotopically labeled compound is a critical tool in the quantitative analysis of its parent compound, carbofuran, a widely used carbamate insecticide.

Core Properties

Carbofuran-d3, also known as N-(methyl-d3)-carbamic acid, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester, is a deuterated analog of carbofuran.[1][2] The specific deuteration at the N-methyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[3]

Physicochemical Properties

A summary of the key physicochemical properties of Carbofuran-d3 is presented in Table 1.

PropertyValueReference
CAS Number 1007459-98-4[2]
Molecular Formula C₁₂H₁₂D₃NO₃[2][3]
Molecular Weight 224.27 g/mol [3][4]
Appearance White Crystalline Solid[5]
Melting Point 150-154°C[6]
Solubility Slightly soluble in Chloroform and Methanol (when heated)[2]
log P 1.8 (for Carbofuran)[1]
Purity ≥98% (Carbofuran), ≥99% deuterated forms (d1-d3)[2]
Synonyms
  • 2,3-Dihydro-2,2-dimethyl-7-benzofuranol N-methylcarbamate-d3

  • BAY 70143-d3[2]

  • Carbofuran D3 (N-methyl D3)[4]

  • (2,2-dimethyl-3H-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate

Mechanism of Action (of Carbofuran)

Carbofuran, the non-deuterated parent compound, exerts its biological effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[7] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process crucial for terminating nerve impulses.

Carbamates, including carbofuran, act as reversible inhibitors of AChE.[7] The carbamate moiety binds to the serine hydroxyl group in the active site of AChE, forming a carbamylated enzyme. This carbamylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the normal catalytic process. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity.

Acetylcholinesterase_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Carbamylated_AChE Carbamylated AChE (Inactive) Choline_Acetate Choline_Acetate AChE->Choline_Acetate Nerve_Impulse Nerve_Impulse Receptor->Nerve_Impulse Nerve Impulse Termination Carbofuran Carbofuran Carbofuran->AChE Binding & Carbamylation Carbamylated_AChE->AChE Slow Spontaneous Decarbamylation

Figure 1. Mechanism of Acetylcholinesterase Inhibition by Carbofuran.

Handling and Safety

Carbofuran-d3 should be handled with caution in a laboratory setting, following standard safety protocols for handling potentially hazardous chemicals.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety glasses with side-shields or goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.

  • Skin and Body Protection: Wear a lab coat or other protective clothing.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is -20°C for long-term stability.[4]

  • Keep away from heat, sparks, and open flames.

Spills and Disposal
  • In case of a spill, avoid generating dust.

  • Wear appropriate PPE and absorb the spill with an inert material.

  • Collect the material in a sealed container for disposal.

  • Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Carbofuran-d3 is primarily used as an internal standard in the quantitative analysis of carbofuran residues in various matrices, such as food, water, and soil, using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A common and effective sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.

QuEChERS Sample Preparation for Pesticide Residue Analysis

This protocol is a general guideline based on the widely adopted QuEChERS method.[8][9][10]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (ACN)

  • Carbofuran-d3 internal standard solution (concentration to be optimized based on analytical method)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) cleanup tubes (containing sorbents like PSA, C18, GCB)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Weighing: Weigh a representative homogenized sample (typically 10-15 g) into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.[8]

  • Internal Standard Spiking: Add a known volume of the Carbofuran-d3 internal standard solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salt packet.

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.[8]

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube.

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.[8]

  • Final Extract Preparation:

    • Transfer the purified supernatant into an autosampler vial.

    • The extract may be diluted with mobile phase or solvent-exchanged depending on the analytical instrument requirements.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Start Start: Homogenized Sample Weigh 1. Weigh Sample (10-15 g) Start->Weigh Spike 2. Spike with Carbofuran-d3 Weigh->Spike Add_ACN 3. Add Acetonitrile Spike->Add_ACN Add_Salts 4. Add QuEChERS Salts Add_ACN->Add_Salts Shake_1 5. Shake (1 min) Add_Salts->Shake_1 Centrifuge_1 6. Centrifuge Shake_1->Centrifuge_1 Transfer_Supernatant 7. Transfer Supernatant to d-SPE tube Centrifuge_1->Transfer_Supernatant Vortex 8. Vortex (30 sec) Transfer_Supernatant->Vortex Centrifuge_2 9. Centrifuge Vortex->Centrifuge_2 Final_Extract 10. Prepare Final Extract for LC-MS/MS Centrifuge_2->Final_Extract End End: Quantitative Analysis Final_Extract->End

Figure 2. QuEChERS Experimental Workflow for Pesticide Residue Analysis.
LC-MS/MS Instrumental Analysis

The final extract is analyzed by LC-MS/MS. The specific parameters will need to be optimized for the instrument used.

Typical LC-MS/MS Parameters:

  • LC Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 50 mm x 4.6 mm, 1.8 µm).[11]

  • Mobile Phase: A gradient of methanol or acetonitrile and water, often with an additive like formic acid or ammonium formate.[11]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion transitions for both carbofuran and Carbofuran-d3 need to be determined.

Example MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Carbofuran[M+H]⁺Specific fragment ion
Carbofuran-d3[M+H]⁺Corresponding fragment ion

Data Analysis and Quantification

The concentration of carbofuran in the sample is determined by comparing the peak area ratio of the analyte (carbofuran) to the internal standard (Carbofuran-d3) against a calibration curve. The use of an isotopically labeled internal standard like Carbofuran-d3 corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.

Conclusion

Carbofuran-d3 is an indispensable tool for the accurate and reliable quantification of carbofuran residues in a variety of matrices. Its physicochemical properties are nearly identical to the parent compound, ensuring similar behavior during sample preparation and analysis, while its mass shift allows for precise differentiation by mass spectrometry. Adherence to proper handling and safety procedures is essential. The experimental protocols outlined in this guide, particularly the QuEChERS method coupled with LC-MS/MS analysis, provide a robust framework for researchers, scientists, and drug development professionals working with this important analytical standard.

References

Methodological & Application

Application Note: Quantitative Analysis of Carbofuran in Complex Matrices using Carbofuran-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbofuran is a broad-spectrum carbamate pesticide widely used in agriculture. Due to its high toxicity and potential risks to human health and the environment, regulatory bodies have set stringent maximum residue limits (MRLs) for Carbofuran in various commodities.[1][2][3] Accurate and reliable quantification of Carbofuran residues is therefore crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[4][5]

Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, can significantly impact the accuracy and reproducibility of LC-MS/MS analysis. The use of an isotopically labeled internal standard, such as Carbofuran-d3, is a highly effective strategy to compensate for these matrix effects.[6] Carbofuran-d3 has nearly identical chemical and physical properties to Carbofuran, causing it to behave similarly during sample preparation and chromatographic separation. This ensures that any variations in the analytical process affect both the analyte and the internal standard equally, leading to more accurate and precise quantification.[6]

This application note provides a detailed protocol for the extraction and quantification of Carbofuran in various complex matrices using Carbofuran-d3 as an internal standard with LC-MS/MS.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[7][8]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Carbofuran-d3 internal standard spiking solution

  • Centrifuge tubes (15 mL and 50 mL)

  • Mechanical shaker

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add an appropriate amount of water to reach a total water content of about 80-90%.[7]

  • Add 10 mL of acetonitrile to the sample tube.

  • Add a known amount of Carbofuran-d3 internal standard solution.[7]

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[7]

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer into a clean tube for cleanup or direct injection.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup (Optional)

For complex matrices, a d-SPE cleanup step can be employed to remove interfering substances.

Materials:

  • Primary secondary amine (PSA) sorbent

  • Magnesium sulfate (MgSO₄), anhydrous

  • Centrifuge tubes (2 mL or 15 mL)

Procedure:

  • Transfer a 1 mL aliquot of the acetonitrile extract from the previous step into a 2 mL centrifuge tube containing PSA and anhydrous MgSO₄.

  • Vortex the tube for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The supernatant is now ready for LC-MS/MS analysis. Filter the extract through a 0.22 µm syringe filter before injection.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6]

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4][6]

Typical LC Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 4.6 mm, 1.8 µm).[4]

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[4]

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.[4]

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.[4]

Typical MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1][2]

  • MRM Transitions: Specific precursor-to-product ion transitions for Carbofuran and Carbofuran-d3 are monitored. The most intense and specific transitions are selected for quantification and confirmation.

Data Presentation

The following tables summarize typical quantitative data obtained from method validation studies for Carbofuran analysis using Carbofuran-d3 as an internal standard.

Table 1: LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Carbofuran222.1165.1149.1
Carbofuran-d3225.1168.1-

Note: Specific transitions may vary slightly depending on the instrument and optimization.

Table 2: Method Validation Data

ParameterResultReference
Linearity (R²)> 0.99[4]
Linearity Range0.01 - 0.2 µg/mL[4]
Limit of Quantification (LOQ)0.01 mg/kg[4]
Recovery70 - 120%[4]
Precision (RSDr)< 20%[4]

Table 3: Example Recovery and Precision Data in Soil Matrix

Spiked Concentration (mg/kg)Average Recovery (%)Precision (RSDr, %)
0.0192.4< 12.11
0.189.7< 9.81

Data adapted from a study on pesticide residues in soil.[4]

Mandatory Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Spike Spike with Carbofuran-d3 Internal Standard Sample->Spike Extraction QuEChERS Extraction (Acetonitrile) Spike->Extraction Cleanup d-SPE Cleanup (Optional) Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Quantification Quantification (Internal Standard Calibration) MSMS_Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: LC-MS/MS workflow for Carbofuran analysis.

Conclusion

The use of Carbofuran-d3 as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of Carbofuran in complex matrices. The protocol described, incorporating the QuEChERS extraction method, offers a streamlined and effective approach for sample preparation. The high sensitivity and selectivity of LC-MS/MS, combined with the use of an appropriate internal standard, enable accurate and precise measurements that can meet stringent regulatory requirements. This methodology is well-suited for routine monitoring of Carbofuran residues in food, environmental, and biological samples.

References

Application Note and Protocol: Quantitative Analysis of Carbofuran in Environmental Samples using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbofuran is a broad-spectrum N-methylcarbamate pesticide, widely utilized as an insecticide, nematicide, and acaricide in agricultural practices.[1][2] However, its high acute neurotoxicity poses significant risks to wildlife and humans.[1][3] Consequently, regulatory bodies have established very low maximum residue limits (MRLs) for Carbofuran in various environmental and food matrices.[1] This necessitates highly sensitive and accurate analytical methods for its quantification.

This application note details a robust protocol for the quantitative analysis of Carbofuran in environmental samples using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The isotope dilution approach, which employs a stable isotopically labeled internal standard (e.g., Carbofuran-D3), is the gold standard for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[4][5] The methodologies described herein are intended for researchers, scientists, and professionals involved in environmental monitoring and food safety analysis.

Analytical Principle

The core of this analytical method is isotope dilution mass spectrometry. A known amount of an isotopically labeled analogue of the analyte (Carbofuran-D3) is added to the sample at the beginning of the analytical process.[6][7] This internal standard behaves chemically and physically identically to the native Carbofuran throughout extraction, cleanup, and chromatographic separation. By measuring the ratio of the native analyte to the labeled internal standard using LC-MS/MS, highly accurate and precise quantification can be achieved, irrespective of analyte loss during sample processing.

For a comprehensive analysis, it is also crucial to consider Carbofuran's pro-pesticides, such as Carbosulfan (CS), Benfuracarb (BF), and Furathiocarb (FT), which can degrade to Carbofuran.[1][6] Some analytical strategies incorporate an acidic hydrolysis step to convert these pro-pesticides into Carbofuran, allowing for the determination of a "total Carbofuran" residue.[1][6] The primary metabolite of Carbofuran, 3-hydroxycarbofuran, is also often included in the analytical scope due to its toxicity.[1][2]

Experimental Protocols

Protocol for Water Samples (e.g., River Water, Groundwater)

This protocol is adapted from methodologies employing solid-phase extraction (SPE) for the pre-concentration and cleanup of water samples.

3.1.1. Materials and Reagents

  • Carbofuran analytical standard

  • Carbofuran-D3 internal standard

  • Methanol, Acetonitrile (HPLC or LC-MS grade)

  • Formic acid

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, Oasis HLB)

  • Glass fiber filters (0.45 µm)

3.1.2. Sample Preparation and Extraction

  • Collect water samples in clean glass bottles and store them at 4°C.

  • Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove particulate matter.[8]

  • Spike the filtered sample with a known amount of Carbofuran-D3 internal standard solution.

  • Condition the SPE cartridge by passing methanol followed by ultrapure water.

  • Load the spiked water sample onto the SPE cartridge at a steady flow rate.

  • Wash the cartridge with a small volume of ultrapure water to remove interferences.

  • Dry the cartridge under a gentle stream of nitrogen.

  • Elute the retained analytes with a suitable organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a gentle nitrogen stream at approximately 40°C.

  • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[9]

Protocol for Soil and Sediment Samples

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

3.2.1. Materials and Reagents

  • Carbofuran and Carbofuran-D3 standards

  • Acetonitrile (HPLC or LC-MS grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Trisodium citrate dihydrate and Disodium hydrogen citrate sesquihydrate

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (15 mL and 50 mL)

3.2.2. Sample Preparation and Extraction

  • Homogenize the soil or sediment sample to ensure uniformity.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and the Carbofuran-D3 internal standard.[6]

  • Shake vigorously for 15 minutes using a mechanical shaker.[6]

  • Add the QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[6]

  • Shake for 1 minute and then centrifuge at high speed.[6]

  • Transfer an aliquot of the acetonitrile supernatant (the extract) to a 15 mL centrifuge tube containing a cleanup sorbent mixture (e.g., PSA and C18) for dispersive solid-phase extraction (d-SPE). This step is optional for some matrices but recommended for complex samples.[1][6]

  • Vortex the tube for 30 seconds and centrifuge again.

  • Take an aliquot of the cleaned extract for LC-MS/MS analysis. If necessary, the extract can be evaporated and reconstituted in the mobile phase.

LC-MS/MS Analysis

4.1. Instrumental Conditions

  • Chromatographic System: Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.7 µm).[2]

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is typical.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

4.2. MS/MS Parameters

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2] Specific precursor-to-product ion transitions for Carbofuran and Carbofuran-D3 need to be optimized.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Carbofuran222.1165.1122.1
Carbofuran-D3225.1168.1122.1
3-hydroxycarbofuran238.1181.1163.1

(Note: These m/z values are typical and should be optimized on the specific instrument used.)

Data Presentation and Performance

The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

Table 1: Summary of Method Performance Parameters from Literature

MatrixMethodLOQRecovery (%)Precision (RSD%)Reference
SoybeansGC-ID-MS-83-109< 4.8[4][5]
Fruits & VegetablesQuEChERS LC-MS/MS0.0005 mg/kg--[1]
Duck LiverUPLC-MS/MS2 ng/g75.1-108.9< 14[2]
River WaterSPE LC-MS/MS-83.87-115.88< 6.28[10]
Human PlasmaGC-MS/MS0.015-0.151 ng/mL81-107< 18[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil, etc.) Spike Spike with Carbofuran-D3 Internal Standard Sample->Spike Extraction Extraction (SPE or QuEChERS) Spike->Extraction Cleanup Cleanup (d-SPE, optional) Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte/IS) MS_Detection->Quantification Result Final Concentration Report Quantification->Result

Caption: Experimental workflow for Carbofuran analysis.

carbofuran_relationship cluster_propesticides Pro-pesticides Carbosulfan Carbosulfan Carbofuran Carbofuran (Analyte of Interest) Carbosulfan->Carbofuran Degradation / Hydrolysis Benfuracarb Benfuracarb Benfuracarb->Carbofuran Degradation / Hydrolysis Furathiocarb Furathiocarb Furathiocarb->Carbofuran Degradation / Hydrolysis Metabolite 3-Hydroxycarbofuran (Primary Metabolite) Carbofuran->Metabolite Metabolism

Caption: Relationship of Carbofuran to its pro-pesticides and metabolite.

Conclusion

The described protocols, centered around isotope dilution LC-MS/MS, provide a highly accurate, sensitive, and robust framework for the quantitative analysis of Carbofuran in diverse environmental samples. The use of an isotopically labeled internal standard is critical for mitigating matrix interference and ensuring data reliability, which is paramount for regulatory compliance and environmental risk assessment. Proper method validation is essential to ensure that the performance characteristics are fit for the intended purpose.

References

Application Note: Determination of Carbofuran and its Metabolites in Food Matrices using QuEChERS and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbofuran is a broad-spectrum N-methylcarbamate insecticide, nematicide, and acaricide used to control a wide range of pests on various agricultural crops.[1][2] Due to its high acute neurotoxicity, regulatory bodies have established very low Maximum Residue Levels (MRLs) for carbofuran in food products, necessitating sensitive and reliable analytical methods for its detection.[2] The residue definition for carbofuran in plant-based products often includes the parent compound, its main metabolite 3-hydroxycarbofuran, and its pro-pesticides benfuracarb, carbosulfan, and furathiocarb, which can degrade to carbofuran during processing or analysis.[2][3] For products of animal origin, the residue definition typically refers to 3-hydroxycarbofuran (free and conjugated).[2][3]

This application note details a robust method for the simultaneous extraction and analysis of carbofuran and 3-hydroxycarbofuran from various food matrices. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methodology followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] An optional acidic hydrolysis step is included to convert the pro-pesticides into carbofuran, allowing for the determination of total carbofuran residues ("carbofuran sum").[1][3]

Principle

The method involves an initial extraction of a homogenized food sample with acetonitrile, facilitated by a citrate buffer. Partitioning is induced by the addition of salts, primarily magnesium sulfate and sodium chloride.[3] An optional cleanup step using dispersive solid-phase extraction (d-SPE) can be employed to remove matrix interferences. For the determination of total carbofuran, an aliquot of the final extract is subjected to acidic hydrolysis to convert benfuracarb, carbosulfan, and furathiocarb into carbofuran.[1] The final extracts are then analyzed by LC-MS/MS for sensitive and selective quantification.

Experimental Protocols

1. Apparatus and Consumables

  • High-speed homogenizer (e.g., Ultra-Turrax)

  • Centrifuge capable of 3000 x g

  • Mechanical shaker

  • Nitrogen evaporator

  • Vortex mixer

  • Analytical balance

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Micropipettes and appropriate tips

  • Syringe filters (0.45 µm)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[4]

2. Reagents and Standards

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Formic acid

  • Sulfuric acid (H₂SO₄), 5N solution

  • Primary analytical standards of Carbofuran, 3-hydroxycarbofuran, Benfuracarb, Carbosulfan, and Furathiocarb

  • Internal Standard (e.g., Carbofuran-D3)[1]

3. Sample Preparation (Homogenization)

  • Chop or blend the food sample (e.g., fruits, vegetables, grains) to achieve a uniform homogenate.

  • For high-water-content samples, freezing with dry ice or liquid nitrogen prior to homogenization can improve efficiency.

  • Store the homogenate in airtight containers at ≤ -18°C until extraction.

4. QuEChERS Extraction Protocol

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[3] For cereals or dry matrices, weigh 5 g and add water to adjust the total water content to 10 mL.[3]

  • Add 10 mL of acetonitrile.

  • If used, add the internal standard solution (e.g., 100 µL of Carbofuran-D3).[3]

  • Cap the tube and shake vigorously for 15 minutes using a mechanical shaker.[3]

  • Add the QuEChERS salt mixture: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[3]

  • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥ 3000 x g for 5 minutes.[5]

5. Dispersive SPE (d-SPE) Cleanup (Optional)

This step is optional for many fruit and vegetable matrices but recommended for complex matrices to reduce interferences.

  • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile supernatant from the extraction step into a 15 mL d-SPE tube containing the appropriate sorbent mixture (e.g., PSA for general cleanup, C18 for fatty matrices, GCB for pigmented samples).

  • Vortex for 1 minute.

  • Centrifuge at ≥ 3000 x g for 2 minutes.

  • The resulting supernatant is the final extract for analysis.

6. Acidic Hydrolysis for "Carbofuran Sum" Determination

  • Transfer 1 mL of the final QuEChERS extract (from step 4 or 5) into a clean vial.[1]

  • Add 10 µL of 5N H₂SO₄.[1]

  • Cap the vial tightly and heat at 80°C for 3 hours to achieve nearly quantitative conversion of benfuracarb, carbosulfan, and furathiocarb into carbofuran.[1]

  • Allow the vial to cool to room temperature before LC-MS/MS analysis.

7. Instrumental Analysis: LC-MS/MS

  • Filter the final extract through a 0.45 µm syringe filter into an autosampler vial.

  • Inject the sample into the LC-MS/MS system.

  • Typical LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min[6]

    • Injection Volume: 5 µL[6]

    • Gradient: A suitable gradient to separate carbofuran and 3-hydroxycarbofuran from matrix interferences.

  • Typical MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte and the internal standard.

Data Presentation and Method Performance

The performance of the method should be validated according to established guidelines (e.g., SANTE/12682/2019).[7] Key validation parameters are summarized below.

Table 1: Representative Performance Data for Carbofuran Analysis in Food Matrices

ParameterFood MatrixMethodTypical ValueReference
Linearity (r²) VariousHPLC-DAD>0.9811[8]
Citrus FruitsLC-MS/MS>0.990[9]
LOQ (mg/kg) Fruits & VegetablesQuEChERS, LC-MS/MS0.0005[1]
Orange, Potato, RicePLE, LC-QqTOF-MS0.01[10][11]
SoilQuEChERS, LC-MS/MS0.01[7]
Recovery (%) Orange, Potato, RicePLE, LC-QqTOF-MS55 - 94%[10][11]
Various Animal TissuesHPLC-DAD64.7 - 100.6%[8]
Citrus FruitsQuEChERS, LC-MS/MS70 - 120%[9]
Lettuce & CarrotImmunoassay81.3 - 124.8%[5][12]
Precision (RSDr %) Orange, Potato, RicePLE, LC-QqTOF-MS5 - 11%[10][11]
Various Animal TissuesHPLC-DAD< 15%[8]
SoilQuEChERS, LC-MS/MS< 13%[7]

Workflow Visualization

Carbofuran_Analysis_Workflow cluster_prep Sample Preparation cluster_extract QuEChERS Extraction cluster_analysis Analysis Sample Food Sample Homogenate Homogenization Sample->Homogenate Extraction 1. Weigh 10g Homogenate 2. Add Acetonitrile & IS 3. Shake 15 min Homogenate->Extraction Salts Add QuEChERS Salts (MgSO4, NaCl, Citrates) Extraction->Salts Centrifuge1 Shake & Centrifuge Salts->Centrifuge1 Optional_Cleanup Optional d-SPE Cleanup? Centrifuge1->Optional_Cleanup Supernatant LCMS LC-MS/MS Analysis Data Data Processing & Quantification LCMS->Data Optional_Hydrolysis Sum Analysis (Hydrolysis)? Optional_Cleanup->Optional_Hydrolysis No Cleanup d-SPE Cleanup (Vortex & Centrifuge) Optional_Cleanup->Cleanup Yes Optional_Hydrolysis->LCMS No Hydrolysis Acidic Hydrolysis (H₂SO₄, 80°C, 3h) Optional_Hydrolysis->Hydrolysis Yes Cleanup->Optional_Hydrolysis Hydrolysis->LCMS

Caption: Workflow for Carbofuran residue analysis using QuEChERS and LC-MS/MS.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Carbofuran from Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbofuran is a broad-spectrum N-methylcarbamate pesticide extensively used in agriculture. Due to its high toxicity and potential for water contamination, sensitive and reliable analytical methods are required for its monitoring in various water matrices. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher enrichment factors, reduced solvent consumption, and amenability to automation. This document provides detailed application notes and standardized protocols for the extraction and preconcentration of Carbofuran from water samples using SPE, intended for researchers, scientists, and professionals in drug development and environmental analysis.

The protocols described herein are suitable for subsequent analysis by various techniques, such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection, or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the performance data from various SPE protocols for Carbofuran analysis in water. This allows for a comparative assessment of different methods and sorbent materials.

SPE SorbentSample MatrixSpiking LevelRecovery (%)LOD/MDL (µg/L)Analytical MethodReference
C18Rice Paddy Water1 - 15 µg/L85.9 - 112.90.4LC-UV[1]
C18River Water2 ng/g83.87-LC-MS/MS[2]
C18River Water5 ng/g115.88-LC-MS/MS[2]
C18Drinking WaterNot Specified80 - 110< 0.01 ng on columnHPLC-Fluorescence[3]
C18Coconut Water0.01 - 2.5 µg/mL81 - 950.008 - 0.01 µg/mLHPLC-UV[4]
Dionex SolEx HRPTap, Pond, Surface, Farmland Water1 µg/L81 - 1200.062On-line SPE-HPLC-UV[5]
Dionex SolEx HRPTap and Environmental WaterNot Specified-≤ 0.062On-line SPE-HPLC-UV[6]
Not SpecifiedFortified WaterNot Specified75.9 - 76.8-HPLC[7]
Not SpecifiedFreshwaterNot Specified94 - 1100.0005 mg/LFI-CL[8]

LOD: Limit of Detection; MDL: Method Detection Limit; LC-UV: Liquid Chromatography-Ultraviolet Detection; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; HPLC-Fluorescence: High-Performance Liquid Chromatography with Fluorescence Detection; FI-CL: Flow Injection-Chemiluminescence.

Experimental Protocols

Two detailed protocols are provided below: a manual off-line SPE method using C18 cartridges and an automated on-line SPE method.

Protocol 1: Off-Line SPE using C18 Cartridges

This protocol is a generalized procedure based on common practices for Carbofuran extraction from water using C18 silica-based sorbents.

1. Materials and Reagents

  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Ethyl Acetate (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Acetic Acid (Glacial)

    • Sodium Thiosulfate

  • Apparatus:

    • SPE Vacuum Manifold

    • Vacuum Pump

    • Glassware (flasks, beakers, vials)

    • Nitrogen Evaporator

    • 0.45 µm membrane filters

2. Sample Pretreatment

  • Collect water samples in clean glass bottles.

  • If residual chlorine is expected (e.g., in tap water), add sodium thiosulfate to a final concentration of approximately 80 mg/L to dechlorinate the sample.[3]

  • Acidify the water sample to a pH of approximately 4 by adding glacial acetic acid (e.g., to a final concentration of 0.1%).[3][9]

  • Filter the sample through a 0.45 µm membrane filter to remove particulate matter.[6]

3. SPE Procedure

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Finally, pass 5 mL of HPLC-grade water through the cartridge, ensuring the sorbent does not go dry before sample loading.[10]

  • Sample Loading:

    • Load the pretreated water sample (e.g., 100-500 mL) onto the conditioned cartridge.

    • Maintain a flow rate of approximately 2-5 mL/min. A slower flow rate generally improves retention.[3]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of HPLC-grade water to remove interfering polar compounds.

    • Dry the cartridge under vacuum for at least 60 minutes to remove residual water.[10]

  • Elution:

    • Elute the retained Carbofuran from the cartridge using a suitable organic solvent. Common elution solvents include:

      • Methanol or a methanol-water mixture.[1]

      • Acetonitrile.[4]

      • Dichloromethane.[3]

      • Ethyl acetate.[9]

    • A typical elution volume is 2 x 3 mL. Collect the eluate in a clean collection tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase of the analytical method (e.g., acetonitrile/water mixture).

    • Vortex to mix and transfer to an autosampler vial for analysis.

Protocol 2: Automated On-Line SPE-HPLC

This protocol describes a rapid and automated method for the determination of Carbofuran, adapted from a Thermo Fisher Scientific application note.[6] This method is highly reproducible and minimizes manual intervention.

1. System and Materials

  • HPLC System: An HPLC system equipped with an on-line SPE module (e.g., Thermo Scientific Dionex UltiMate 3000 x2 Dual LC system).

  • SPE Cartridge: Dionex SolEx HRP, 12–14 µm, 2.1 × 20 mm.[6]

  • Analytical Column: Acclaim 120 C18, 3 µm, 3 × 150 mm.[6]

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonium Acetate

    • Acetic Acid

    • Water (HPLC grade or Milli-Q)

2. Sample Pretreatment

  • Filter water samples through a 0.45 µm membrane filter prior to placing them in the autosampler.[6]

3. On-Line SPE and HPLC Conditions

  • SPE Cartridge: Dionex SolEx HRP, 12–14 µm, 2.1 × 20 mm[6]

    • Mobile Phase A: Water

    • Mobile Phase B: Methanol

    • Gradient: 30% B (0–2.0 min), 100% B (3.2–4.4 min), 30% B (4.5–5.0 min)

    • Flow Rate: 2.0 mL/min

    • Injection Volume: 2500 µL[5][6]

    • Temperature: 40 °C

  • Analytical Column: Acclaim 120 C18, 3 µm, 3 × 150 mm[6]

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 5 mM Ammonium acetate, pH 5.0 with acetic acid

    • Gradient: 40% A (0–2.2 min), 45% A (4.0 min), 80% A (4.1–4.7 min), 40% A (4.8–5.0 min)

    • Flow Rate: 0.8 mL/min

    • Temperature: 40 °C

  • Detection: UV absorbance at 280 nm[6]

4. Procedure

  • Place the filtered water samples into the autosampler.

  • Set up the instrument with the specified on-line SPE and HPLC conditions.

  • The system automatically injects the sample (2500 µL) onto the SPE cartridge, where Carbofuran is retained and concentrated.

  • After the loading phase, the valve switches, and the analytical mobile phase back-flushes the trapped analytes from the SPE cartridge onto the analytical column for separation.

  • The separated Carbofuran is then detected by the UV detector. The entire automated analysis is typically completed within 5 minutes.[5][6]

Visualizations

The following diagram illustrates the general workflow for the off-line solid-phase extraction of Carbofuran from water samples.

SPE_Workflow cluster_prep Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Water Sample (e.g., 100-500 mL) Pretreat Add Sodium Thiosulfate (if chlorinated) Acidify to pH ~4 Filter (0.45 µm) Sample->Pretreat Load 2. Sample Loading (Flow rate: 2-5 mL/min) Pretreat->Load Condition 1. Cartridge Conditioning (Methanol, Water) Wash 3. Washing (HPLC-grade Water) Dry under vacuum Elute 4. Elution (e.g., Acetonitrile, Methanol) Evap Evaporation (Nitrogen Stream) Elute->Evap Recon Reconstitution (e.g., 1 mL Mobile Phase) Evap->Recon Analysis Analysis (HPLC or LC-MS/MS) Recon->Analysis

Caption: Off-Line SPE Workflow for Carbofuran Extraction.

References

Application Note: High-Sensitivity Detection and Quantification of Carbofuran using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Carbofuran is a broad-spectrum N-methylcarbamate pesticide and one of the most toxic carbamates. Its widespread use in agriculture has led to concerns about environmental contamination and potential human health risks due to its endocrine-disrupting and neurotoxic effects. This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective detection and quantification of Carbofuran in various matrices. The protocol covers sample preparation, instrumental analysis, and data processing, providing researchers, scientists, and drug development professionals with a reliable methodology for Carbofuran analysis.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1][2] For the analysis of pesticides like Carbofuran, GC-MS offers high sensitivity and selectivity, which is crucial for detecting low concentration levels in complex matrices such as food, water, and biological samples.[2] This document provides a comprehensive protocol for the determination of Carbofuran using GC-MS, including detailed sample preparation procedures and optimized instrumental parameters.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix being analyzed. Below are protocols for different sample types.

a) Liquid-Liquid Extraction (LLE) for Water Samples [3]

  • To a 500 mL water sample, add a surrogate internal standard.

  • Adjust the pH of the sample if necessary.

  • Perform extraction three times with 25 mL portions of n-Hexane.[1]

  • Combine the organic layers and concentrate the extract to 2 mL for GC-MS analysis.[1]

b) Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma) [4][5]

  • Precipitate proteins from the plasma sample using a mild precipitation technique with β-mercaptoethanol and ascorbic acid.[4][5]

  • Condition an Oasis HLB (Hydrophobic Lipophilic Balance) SPE cartridge.[4][5]

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte of interest with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS analysis.

c) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Food Matrices (e.g., Fruits, Vegetables) [6]

  • Homogenize 10 g of the sample.[6]

  • Add 10 mL of acetonitrile and an internal standard.[6]

  • Shake vigorously for 10 minutes and centrifuge at 5000 rpm for 5 minutes.[6]

  • Transfer the supernatant to a clean-up tube containing a dispersive SPE sorbent.[6]

  • Centrifuge again at 5000 rpm for 5 minutes.[6]

  • Transfer the final supernatant into a GC vial for analysis.[6]

d) Derivatization [4][5]

For some applications, derivatization can improve the volatility and thermal stability of Carbofuran and its metabolites. A common derivatizing agent is trifluoroacetic acid anhydride (TFAA).[4][5]

  • After extraction and solvent evaporation, add the derivatization agent to the dried extract.

  • Optimize the reaction for temperature and time.

  • The resulting trifluoroacetyl derivatives are then analyzed by GC-MS.[4][5]

GC-MS Instrumental Parameters

The following table outlines the typical instrumental conditions for the analysis of Carbofuran.

ParameterValue
Gas Chromatograph
ColumnSH-Rxi-5Sil MS (30m x 0.25mm ID, 0.25µm film thickness) or equivalent[1]
Injection ModeSplitless or Split (e.g., 1:10)[7]
Injection Volume1-2 µL
Inlet Temperature250 °C[7]
Carrier GasHelium at a constant flow of 1 mL/min[1]
Oven Temperature ProgramInitial 90°C (hold 0.7 min), ramp at 35°C/min to 240°C, then 8°C/min to 290°C, then 25°C/min to 300°C (hold 7 min)[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[1]
Ion Source Temperature150 °C[1]
Interface Temperature280 °C[1]
Mass Scan Rangem/z 30-600[1]
Data Acquisition
ModeFull Scan and/or Selected Ion Monitoring (SIM)

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated GC-MS methods for Carbofuran detection.

Table 1: Linearity and Detection Limits

MatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (µg/kg)Reference
Plasma0.50 - 250>0.990.015 - 0.151-[4][5]
Water0.1 - 10 (ng/µL)>0.99--
Soil---10[8]
Maize----[8]

Table 2: Recovery and Precision

MatrixFortification Levels (ng/mL)Average Recovery (%)Intra-day RSD (%)Inter-day RSD (%)Reference
Plasma2.5, 25, 10081 - 107<18<18[4][5]
Soil0.01, 0.1, 0.5 (µg/g)82 - 990.4 - 10-[8]
Sugarcane-88.75 - 100.25--[8]

Visualized Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Food, Biological) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization GC_Injection GC Injection Derivatization->GC_Injection To GC-MS GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition To Data System Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for Carbofuran analysis by GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a sensitive, selective, and reliable approach for the determination of Carbofuran in a variety of complex matrices. The described sample preparation techniques and instrumental parameters can be adapted to specific laboratory needs, ensuring accurate and reproducible results. This protocol serves as a valuable resource for researchers and scientists involved in pesticide residue analysis and environmental monitoring.

References

Application of Carbofuran-d3 in Forensic Toxicology Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Carbofuran is a broad-spectrum N-methylcarbamate pesticide known for its high toxicity to vertebrates, including humans.[1][2][3] Its use in agriculture has led to numerous cases of intentional and accidental poisonings, making it a compound of significant interest in forensic toxicology.[1][4] The detection and quantification of carbofuran and its primary metabolites, such as 3-hydroxycarbofuran and carbofuran phenol, in biological matrices are crucial for determining the cause of death and in clinical toxicology investigations.[1][4][5][6] Carbofuran-d3, a deuterated analog of carbofuran, serves as an excellent internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use improves the accuracy and precision of the analysis by compensating for matrix effects and variations during sample preparation and injection.

This document provides detailed protocols for the extraction and analysis of carbofuran in biological samples using Carbofuran-d3 as an internal standard, tailored for researchers, scientists, and drug development professionals in the field of forensic toxicology.

Analytical Methodologies

The accurate quantification of carbofuran in complex biological matrices such as blood, urine, and tissue samples necessitates robust analytical methods. The use of an isotopically labeled internal standard like Carbofuran-d3 is highly recommended to ensure reliability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the determination of carbofuran and its metabolites. The following protocol is a composite based on established methodologies.

2.1.1. Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol

The QuEChERS method is an effective and widely used sample preparation technique for pesticide residue analysis in various matrices.

  • Materials and Reagents:

    • Whole blood, plasma, urine, or homogenized tissue

    • Carbofuran-d3 internal standard solution (concentration to be optimized based on instrument sensitivity)

    • Acetonitrile (ACN), LC-MS grade

    • Magnesium sulfate (MgSO₄), anhydrous

    • Sodium chloride (NaCl) or sodium acetate (NaOAc)

    • Primary secondary amine (PSA) sorbent

    • Centrifuge tubes (15 mL and 2 mL)

    • Vortex mixer

    • Centrifuge

  • Extraction Protocol:

    • Pipette 1 mL of the biological sample (e.g., blood) into a 15 mL centrifuge tube.

    • Spike the sample with an appropriate volume of the Carbofuran-d3 internal standard solution.[7]

    • Add 2 mL of acetonitrile.[8]

    • Add 500 mg of a salt mixture (e.g., 4:1 anhydrous MgSO₄:NaOAc).[8]

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge at ≥3000 x g for 5 minutes.

    • Transfer the supernatant (acetonitrile layer) to a 2 mL centrifuge tube containing 50 mg of PSA and 150 mg of anhydrous MgSO₄ for dispersive solid-phase extraction (dSPE) cleanup.[8]

    • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

    • Collect the final extract for LC-MS/MS analysis.

2.1.2. Instrumental Analysis: LC-MS/MS Parameters

  • LC System:

    • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 50 mm x 4.6 mm, 1.8 µm) is suitable.[9]

    • Mobile Phase: A gradient of methanol with 0.1% formic acid and water with 0.1% formic acid.[9]

    • Flow Rate: 0.4 mL/min.[9]

    • Injection Volume: 5 µL.[9]

    • Column Temperature: 25 °C.[9]

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Carbofuran: Precursor ion m/z 222.1 → Product ions (quantifier and qualifier).

      • Carbofuran-d3: Precursor ion m/z 225.1 → Product ions (e.g., 123.0, 165.0).[9]

      • 3-Hydroxycarbofuran: Precursor ion m/z 238.1 → Product ions.

2.1.3. Method Validation Data

The following table summarizes typical validation parameters for the analysis of carbofuran in biological samples. While the cited study for the LC-MS/MS data did not explicitly use Carbofuran-d3, the values are representative of the performance of such methods. The HPLC-DAD data is from a separate study.

ParameterMatrixCarbofuran3-HydroxycarbofuranReference
Linearity Range (µg/mL) Blood0.10 - 5.0-[4]
Stomach Contents, Liver, Vitreous Humor, Blood6.25 - 1006.25 - 100[2]
Limit of Detection (LOD) (µg/mL) Blood0.020-[4]
Limit of Quantification (LOQ) (µg/mL) Blood0.10-[4]
Recovery (%) Blood90 - 102-[4]
Stomach Contents74.29 - 100.164.72 - 100.61[2]
Liver74.29 - 100.164.72 - 100.61[2]
Vitreous Humor74.29 - 100.164.72 - 100.61[2]
Blood74.29 - 100.164.72 - 100.61[2]
Precision (%RSD) Blood< 15%-[4]
Stomach Contents, Liver, Vitreous Humor, Blood< 15%< 15%[2]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of carbofuran, often used for screening and confirmation.

2.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Materials and Reagents:

    • Biological sample

    • Carbofuran-d3 internal standard solution

    • n-Hexane

    • Acetonitrile

    • Anhydrous sodium sulfate

    • Separating funnel

    • Rotary evaporator or nitrogen evaporator

  • Extraction Protocol:

    • To 1 mL of blood or homogenized tissue, add the Carbofuran-d3 internal standard.

    • Add an equal amount of anhydrous sodium sulfate and mix.[1]

    • Extract the sample with 50 mL of n-hexane by vigorous shaking.[1]

    • Filter the n-hexane layer and repeat the extraction twice more with 25 mL of n-hexane each time.[1]

    • Combine the n-hexane extracts and back-extract with three portions of 15 mL, 10 mL, and 10 mL of n-hexane-saturated acetonitrile.[1]

    • Combine the acetonitrile layers, dilute with water, and re-extract with three 25 mL portions of n-hexane.[1]

    • Combine the final n-hexane layers, dry over anhydrous sodium sulfate, and concentrate to a final volume of 1-2 mL for GC-MS analysis.[1]

2.2.2. Instrumental Analysis: GC-MS Parameters

  • GC System:

    • Column: A capillary column such as a DB-5ms or equivalent is suitable.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.[1]

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Characteristic Ions for Carbofuran (m/z): 221 (molecular ion), 164 (base peak), 149.[1][10]

    • Characteristic Ions for Carbofuran-d3 (m/z): 224 (molecular ion), 167.

Visualized Workflows and Pathways

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Blood, Urine, Tissue) Spike 2. Spike with Carbofuran-d3 Sample->Spike Extract 3. Add Acetonitrile & Salts Spike->Extract Centrifuge1 4. Vortex & Centrifuge Extract->Centrifuge1 Cleanup 5. dSPE Cleanup (PSA & MgSO4) Centrifuge1->Cleanup Centrifuge2 6. Vortex & Centrifuge Cleanup->Centrifuge2 FinalExtract 7. Final Extract Centrifuge2->FinalExtract LCMSMS 8. LC-MS/MS Analysis (C18 Column, ESI+, MRM) FinalExtract->LCMSMS Quantification 9. Quantification using Carbofuran/Carbofuran-d3 Peak Area Ratio LCMSMS->Quantification Reporting 10. Reporting of Results Quantification->Reporting

Caption: LC-MS/MS analysis workflow for Carbofuran using Carbofuran-d3.

Carbofuran Metabolism Pathway

Carbofuran_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Carbofuran Carbofuran Metabolite1 3-Hydroxycarbofuran Carbofuran->Metabolite1 Hydroxylation Metabolite3 Carbofuran Phenol (7-phenol-carbofuran) Carbofuran->Metabolite3 Hydrolysis Metabolite2 3-Ketocarbofuran Metabolite1->Metabolite2 Oxidation Conjugate 3-Hydroxycarbofuran Glucuronide Metabolite1->Conjugate Glucuronidation

Caption: Major metabolic pathways of Carbofuran in biological systems.

Conclusion

The use of Carbofuran-d3 as an internal standard is essential for the development of robust and reliable quantitative methods for carbofuran in forensic toxicology. The detailed protocols for LC-MS/MS and GC-MS analysis, along with the provided validation data, offer a comprehensive guide for forensic laboratories. The implementation of these methods will contribute to the accurate determination of carbofuran exposure in clinical and post-mortem investigations, aiding in the resolution of poisoning cases.

References

Analysis of Carbofuran and its Metabolites in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of carbofuran and its primary metabolites in various biological matrices. The methodologies outlined are based on established scientific literature and are intended to guide researchers in developing and validating their own analytical methods for toxicological assessments, pharmacokinetic studies, and forensic investigations.

Introduction

Carbofuran is a broad-spectrum carbamate pesticide, insecticide, and nematicide widely used in agriculture.[1][2] Due to its high toxicity and potential for adverse health effects in humans and wildlife, sensitive and reliable analytical methods are crucial for monitoring its presence and the biotransformation into its major metabolites in biological systems.[3][4] The primary metabolites of toxicological significance include 3-hydroxycarbofuran, 3-ketocarbofuran, and carbofuran phenol.[2][5] This document details validated methods for the simultaneous quantification of carbofuran and its metabolites in biological samples such as blood, plasma, urine, and various tissues.

Metabolic Pathway of Carbofuran

Carbofuran undergoes extensive metabolism in mammals, primarily through oxidation and hydrolysis. The initial oxidative metabolism is mediated by cytochrome P450 enzymes, with CYP3A4 being the major isoform responsible in humans.[6] This leads to the formation of 3-hydroxycarbofuran, which can be further oxidized to 3-ketocarbofuran. Both of these metabolites are considered to be as toxic as the parent compound.[2] Hydrolysis of the carbamate ester bond, either of the parent compound or its oxidative metabolites, leads to the formation of their respective phenolic derivatives, which are significantly less toxic.[2]

Carbofuran_Metabolism Carbofuran Carbofuran Hydroxycarbofuran 3-Hydroxycarbofuran Carbofuran->Hydroxycarbofuran Oxidation (CYP450) Carbofuran_Phenol Carbofuran Phenol Carbofuran->Carbofuran_Phenol Hydrolysis Ketocarbofuran 3-Ketocarbofuran Hydroxycarbofuran->Ketocarbofuran Oxidation Hydroxycarbofuran_Phenol 3-Hydroxycarbofuran Phenol Hydroxycarbofuran->Hydroxycarbofuran_Phenol Hydrolysis Glucuronide_Conjugate 3-Hydroxycarbofuran Glucuronide Hydroxycarbofuran->Glucuronide_Conjugate Glucuronidation Ketocarbofuran_Phenol 3-Ketocarbofuran Phenol Ketocarbofuran->Ketocarbofuran_Phenol Hydrolysis LLE_Workflow start Start homogenize Homogenize Liver Tissue with Water start->homogenize add_is Add Internal Standard homogenize->add_is add_solvent Add Ethyl Acetate add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge1 Centrifuge vortex->centrifuge1 transfer_supernatant Transfer Organic Layer centrifuge1->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 analyze Analyze by UPLC-MS/MS centrifuge2->analyze SPE_Workflow start Start pretreat Pre-treat Plasma Sample (Protein Precipitation) start->pretreat condition_spe Condition SPE Cartridge pretreat->condition_spe load_sample Load Sample onto SPE condition_spe->load_sample wash_spe Wash SPE Cartridge load_sample->wash_spe elute Elute Analytes wash_spe->elute evaporate1 Evaporate Eluate elute->evaporate1 derivatize Derivatize with TFAA evaporate1->derivatize evaporate2 Evaporate Reagent derivatize->evaporate2 reconstitute Reconstitute in Solvent evaporate2->reconstitute analyze Analyze by GC-MS/MS reconstitute->analyze

References

Application Note & Protocol: QuEChERS Method for Carbofuran Extraction in Fruits and Vegetables

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbofuran is a broad-spectrum carbamate pesticide widely used to control insects and nematodes in a variety of agricultural products. Due to its high toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for carbofuran in food commodities.[1] Accurate and sensitive analytical methods are therefore essential for monitoring carbofuran residues in fruits and vegetables to ensure consumer safety.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular and effective sample preparation technique for the multi-residue analysis of pesticides in food matrices.[2][3] This application note provides a detailed protocol for the extraction and cleanup of carbofuran and its related compounds (metabolites and pro-pesticides) from fruits and vegetables using a modified QuEChERS method based on the European Standard EN 15662, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Principle

The QuEChERS method involves a two-step process: extraction and dispersive solid-phase extraction (dSPE) cleanup.[3] First, the homogenized sample is extracted with acetonitrile in the presence of salts (magnesium sulfate and sodium chloride) and a buffering agent (sodium citrate) to induce phase separation and ensure the stability of pH-sensitive pesticides. After centrifugation, an aliquot of the acetonitrile extract is subjected to a dSPE cleanup step. This involves mixing the extract with a combination of sorbents, such as primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove non-polar interferences. For pigmented fruits and vegetables, graphitized carbon black (GCB) can be added to remove pigments, although it may also retain planar pesticides. Finally, the cleaned-up extract is analyzed by LC-MS/MS or GC-MS/MS for the quantification of carbofuran.

For a comprehensive analysis of the total carbofuran residue, which may include its pro-pesticides (benfuracarb, carbosulfan, and furathiocarb), an acid-induced hydrolysis step can be performed on the QuEChERS extract to convert these compounds to carbofuran prior to analysis.[1][4]

Experimental Protocols

1. Sample Preparation and Homogenization

  • Chop the fruit or vegetable sample into small pieces.

  • Freeze the chopped sample, preferably using liquid nitrogen or a freezer at -20°C.

  • Homogenize the frozen sample to a fine powder using a high-speed blender or grinder. This ensures a representative sample portion for extraction.

  • Store the homogenized sample in a sealed container at -20°C until analysis.

2. QuEChERS Extraction (Based on EN 15662) [1]

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • For samples with low water content (<80%), add an appropriate amount of deionized water to reach a total water volume of 10 mL.

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • If an internal standard is used, add the appropriate volume of the internal standard solution (e.g., Carbofuran-d3).

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Add the EN 15662 salt mixture: 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube.

  • The composition of the dSPE tube will depend on the matrix:

    • For general fruits and vegetables: 900 mg anhydrous MgSO₄ and 150 mg PSA.

    • For fruits and vegetables with high fat content: 900 mg anhydrous MgSO₄, 150 mg PSA, and 150 mg C18.

    • For highly pigmented fruits and vegetables: 900 mg anhydrous MgSO₄, 150 mg PSA, and 150 mg GCB (use with caution as it may adsorb carbofuran).

  • Cap the dSPE tube and shake vigorously for 30 seconds.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • The resulting supernatant is the final extract.

4. Optional Hydrolysis Step for Pro-pesticide Conversion [1][4]

  • Transfer 1 mL of the raw QuEChERS extract (before dSPE) into a vial.

  • Add 10 µL of 5N sulfuric acid (H₂SO₄).

  • Heat the vial at 80°C for 3 hours to achieve nearly quantitative conversion of benfuracarb, carbosulfan, and furathiocarb to carbofuran.

  • Allow the vial to cool to room temperature before proceeding to the analytical step.

5. Final Extract Preparation for Analysis

  • For LC-MS/MS analysis: Take an aliquot of the final extract (supernatant from dSPE), filter it through a 0.22 µm syringe filter, and dilute it with an appropriate mobile phase if necessary.

  • For GC-MS/MS analysis: Take an aliquot of the final extract, and if necessary, perform a solvent exchange to a more GC-compatible solvent like toluene.

Data Presentation

Table 1: Recovery Data for Carbofuran and 3-Hydroxycarbofuran in Various Matrices

AnalyteMatrixSpiking Level (mg/kg)Recovery (%)RSD (%)Reference
CarbofuranApple-101-[2]
Bell Pepper-91-[2]
Lettuce-86-[2]
Wheat Flour0.0051053[1]
3-HydroxycarbofuranApple-108-[2]
Bell Pepper-131-[2]
Lettuce-90-[2]
Wheat Flour0.0051014[1]

Table 2: Validation Data for Carbofuran Pro-pesticides in Grapes and Potatoes after Hydrolysis [4]

MatrixPro-pesticideSpiking Level (mg/kg)nRecovery (%)RSD (%)
GrapesBenfuracarb0.00159613
Furathiocarb0.00159312
Carbosulfan0.00159414
PotatoesBenfuracarb0.00158810
Furathiocarb0.00159311
Carbosulfan0.00158712

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Carbofuran

MatrixLOD (mg/kg)LOQ (mg/kg)Analytical MethodReference
Various-0.0005LC-MS/MS[4]
Tomato, Pepper, Orange-0.01LC-MS/MS[5]
Duck Liver-0.002UPLC-MS/MS[6]
Edible Insects0.001 - 0.010.01 - 0.015GC-MS/MS[7]

Analytical Conditions

LC-MS/MS Parameters (Exemplary) [1]

  • Instrument: Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid

  • Gradient: A suitable gradient program to separate carbofuran from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Carbofuran222.1165.1123.1
3-Hydroxycarbofuran238.1181.1163.1

GC-MS/MS Parameters (Exemplary)

  • Instrument: Gas Chromatograph coupled with a Triple Quadrupole Mass Spectrometer

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program: Start at 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Carbofuran164149122

Visualizations

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction (EN 15662) cluster_cleanup dSPE Cleanup cluster_analysis Analysis cluster_hydrolysis Optional Hydrolysis Sample Fruit/Vegetable Sample Homogenize Homogenize (Frozen) Sample->Homogenize Weigh Weigh 10g Homogenate Add_ACN Add 10 mL Acetonitrile (+ Internal Standard) Weigh->Add_ACN Shake1 Shake (1 min) Add_ACN->Shake1 Add_Salts Add EN 15662 Salts (MgSO4, NaCl, Citrates) Shake1->Add_Salts Shake2 Shake (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Supernatant1 Acetonitrile Extract (Upper Layer) Centrifuge1->Supernatant1 Transfer Transfer Aliquot Supernatant1->Transfer Hydrolysis_Step Acid Hydrolysis (H2SO4, 80°C, 3h) Supernatant1->Hydrolysis_Step Add_dSPE Add dSPE Sorbents (MgSO4, PSA, +/- C18/GCB) Transfer->Add_dSPE Shake3 Shake (30 sec) Add_dSPE->Shake3 Centrifuge2 Centrifuge Shake3->Centrifuge2 Final_Extract Final Cleaned Extract Centrifuge2->Final_Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS GCMS GC-MS/MS Analysis Final_Extract->GCMS Hydrolysis_Step->LCMS Hydrolysis_Step->GCMS

Caption: QuEChERS experimental workflow for carbofuran analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of SPE Cleanup for Carbofuran and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid-Phase Extraction (SPE) cleanup for the analysis of carbofuran and its primary metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common SPE sorbents used for carbofuran and its metabolites?

A1: The most frequently used sorbents for carbofuran and its metabolites are reversed-phase C18 and normal-phase Florisil.[1] C18 is effective for extracting these compounds from aqueous samples like paddy water.[2] Florisil has demonstrated higher recoveries than C18 in some studies, particularly for cabbage samples, and is effective in reducing matrix effects.[1][3] For complex, dry matrices, multi-sorbent cartridges containing materials like PSA (Primary Secondary Amine), C18, graphitized carbon black (GCB), and Z-Sep (a zirconia-coated silica) can provide enhanced cleanup by removing acidic, hydrophobic, pigment, and oily interferences.[4]

Q2: What are the key metabolites of carbofuran that I should monitor?

A2: The primary metabolites of concern are 3-hydroxycarbofuran and 3-ketocarbofuran.[5][6][7] These are formed through hydroxylation and oxidation of the parent carbofuran molecule.[6] Some regulations require the sum of carbofuran and 3-hydroxycarbofuran to be reported.[8] Additionally, pro-pesticides like carbosulfan, benfuracarb, and furathiocarb degrade into carbofuran and may be included in the residue definition.[9]

Q3: What is a typical recovery rate for carbofuran and its metabolites using SPE?

A3: With an optimized method, average recovery rates typically range from 80% to over 100%.[8] For example, studies have reported recoveries of 81-95% for carbofuran and 3-hydroxycarbofuran in coconut water using C18 cartridges[8], 85.9-112.9% in rice paddy water[2], and 70-90% in watermelon.[10] Florisil cartridges have yielded recoveries between 87.1% and 106.4% for carbofuran in cabbage.[1]

Q4: Why am I observing matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis?

A4: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analytes in the mass spectrometer's source.[6] This can lead to inaccurate quantification.[11][12] Insufficient cleanup is the primary cause. The QuEChERS method, for instance, may not provide adequate cleanup for certain complex matrices, leading to faster instrument contamination.[13] To mitigate this, you can improve the SPE cleanup by modifying the wash steps, using a different sorbent, or diluting the final extract.[6][11]

Q5: Is it better to use traditional cartridge SPE or a QuEChERS (d-SPE) approach?

A5: The choice depends on the matrix and analytical goals. QuEChERS is a fast and simple method widely used for pesticide analysis in food.[9] However, for complex or dry matrices like spices or herbs, the dispersive SPE (d-SPE) cleanup step in QuEChERS may not have the capacity to remove all interferences, potentially leading to low recoveries for certain analytes. In such cases, traditional cartridge SPE can be more effective at cleanup, though it may increase the risk of analyte loss if not properly optimized.[13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the SPE cleanup process.

Problem 1: Poor or Low Analyte Recovery (<80%) Question: My recoveries for carbofuran and its metabolites are consistently low. What are the potential causes and solutions? Answer: Low recovery is a common issue in SPE.[11] The first step is to systematically assess each stage of the protocol to identify where the analyte loss is occurring.[11]

  • Analyte Breakthrough During Sample Loading:

    • Cause: The flow rate may be too high, preventing sufficient interaction between the analytes and the sorbent.[14] The sample solvent might be too strong, preventing the analytes from retaining on the sorbent. The sorbent may also be overloaded.

    • Solution: Decrease the sample loading flow rate (typically ~1 mL/min).[15] If possible, dilute the sample with a weaker solvent to promote retention.[15] Ensure the cartridge capacity is appropriate for the sample amount.

  • Analyte Loss During Washing:

    • Cause: The wash solvent is too strong and is prematurely eluting the target analytes along with the interferences.

    • Solution: Use a weaker wash solvent. The ideal wash solvent should be strong enough to remove interferences but weak enough to leave the analytes of interest on the sorbent. Test different solvent compositions to find the optimal balance.

  • Incomplete Elution:

    • Cause: The elution solvent is too weak or the volume is insufficient to desorb the analytes completely from the sorbent. Secondary interactions between the analytes and the sorbent might also be a factor.[11]

    • Solution: Increase the strength of the elution solvent or increase its volume.[11] Consider adding a "soak step" where the elution solvent is left in the cartridge for 1-5 minutes to improve desorption.[15]

  • Analyte Instability or Binding:

    • Cause: Analytes may be unstable in the sample matrix or may bind to proteins that are precipitated and removed before the SPE step.[11]

    • Solution: Verify analyte stability in the sample solvent over time. If protein binding is suspected, investigate alternative sample pre-treatment methods that do not involve protein precipitation.[11]

Problem 2: Poor Reproducibility (High Relative Standard Deviation) Question: I am seeing significant variation between my replicate samples (%RSD > 15%). How can I improve my method's precision? Answer: Poor reproducibility can stem from inconsistencies in the procedure or instrumental issues.[11]

  • Inconsistent Sample Pre-treatment:

    • Cause: Variations in sample homogenization, extraction, or pH adjustment can lead to inconsistent results.

    • Solution: Follow a standardized and consistent sample preparation protocol for all samples. Ensure analytes are fully dissolved.[15]

  • Inconsistent Flow Rates:

    • Cause: Manual processing can lead to variable flow rates between samples. A vacuum manifold with inconsistent vacuum pressure across ports can also be a cause.

    • Solution: Use an automated SPE system for precise control over flow rates. If using a vacuum manifold, ensure all ports provide a consistent vacuum. Maintain a steady flow rate, as even slight variations can negatively affect data quality.[14]

  • SPE Cartridge Channeling:

    • Cause: If the sorbent bed is not properly conditioned or dries out, channels can form, leading to poor interaction between the sample and the sorbent.

    • Solution: Ensure cartridges are conditioned properly and that the sorbent bed does not run dry before sample loading. A "soak step" during conditioning can help ensure the sorbent is fully wetted.[15]

  • Instrumental Carryover:

    • Cause: The analytical instrument (e.g., autosampler) may have carryover from a previous high-concentration sample.[11]

    • Solution: Inject a blank solvent after a high-concentration sample to check for carryover. Implement a robust needle wash protocol in your analytical method.

Problem 3: Dirty Extract & Matrix Effects Question: My final extract is causing ion suppression in my LC-MS/MS analysis. How can I achieve a cleaner extract? Answer: A sample that requires further cleanup can cause poor reproducibility and incorrect quantitation.[11]

  • Optimize the Wash Step:

    • Solution: Increase the strength of the wash solvent or try a solvent with a different selectivity to remove more interferences. Be sure to re-validate to ensure you are not losing your target analytes.

  • Change the Sorbent:

    • Solution: Switch to a sorbent with a different retention mechanism or higher selectivity for your analytes. For example, if you are using C18 (reversed-phase), consider Florisil (normal-phase) or a multi-modal sorbent that can remove a wider range of interferences.[1] Zirconia-coated silica (Z-Sep) is particularly effective at removing lipids and pigments.

  • Perform a Pre-SPE Cleanup:

    • Solution: For highly complex samples, an initial cleanup step before SPE can be beneficial. Centrifuging the sample extract to remove particulates is essential.[1] For fatty matrices, a fat precipitation step by cooling the extract can be effective.[16]

Data Presentation

Table 1: Comparison of SPE Sorbent Performance for Carbofuran and Metabolites

SorbentMatrixAnalytesAverage Recovery (%)RSD (%)Citation
C18 Coconut WaterCarbofuran, 3-Hydroxycarbofuran81 - 95%1.6 - 12.5%[8]
C18 Rice Paddy WaterCarbofuran & metabolites85.9 - 112.9%Not Reported[2]
Florisil CabbageCarbofuran, Carboxin87.1 - 106.4%0.7 - 1.2%[1]
Florisil HoneyCarbofuran & other carbamates72.02 - 92.02%1.77 - 9.23%[3]
QuEChERS (d-SPE) WatermelonCarbofuran, 3-Hydroxy, 3-Keto70.0 - 90.0%< 15.0%[10]

Table 2: Example SPE Protocol Parameters for Carbofuran Analysis in Cabbage

StepSorbentSolvent/ReagentVolumeDetailsCitation
Extraction N/AEthyl AcetateNot SpecifiedSample is extracted with ethyl acetate.[1]
Pre-treatment N/AN/AN/AExtract is centrifuged to settle solid matter.[1]
Conditioning FlorisilNot SpecifiedNot SpecifiedStandard conditioning protocol for normal-phase sorbent.[1]
Loading FlorisilSample ExtractNot SpecifiedThe centrifuged supernatant is loaded onto the cartridge.[1]
Washing FlorisilNot SpecifiedNot SpecifiedA wash step to remove interferences.[1]
Elution Florisil70% Acetonitrile in Water3 mLThe optimal volume to elute carbofuran and carboxin.[1]

Experimental Protocols

Protocol: SPE Cleanup of Water Samples using C18 Cartridges This protocol is a general guideline based on established methods for carbofuran analysis in water.[2]

  • Materials & Reagents:

    • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

    • Methanol (HPLC Grade)

    • Deionized Water (HPLC Grade)

    • Vacuum Manifold or Automated SPE System

    • Nitrogen Evaporation System

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of deionized water through the cartridge.

    • Crucial: Do not allow the sorbent bed to go dry before loading the sample.

  • Sample Loading:

    • Take a known volume of the water sample (e.g., 100-500 mL).

    • Ensure the sample is free of particulates by filtering or centrifugation.

    • Load the sample onto the conditioned cartridge at a controlled flow rate of approximately 1-2 mL/min.

  • Washing:

    • After loading, pass 5 mL of deionized water through the cartridge to remove polar interferences.

    • Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen through it for 10-15 minutes. This step is critical for ensuring efficient elution with an organic solvent.

  • Elution:

    • Place a collection tube under the cartridge.

    • Elute the analytes by passing 5-10 mL of methanol or a methanol-water mixture through the cartridge at a slow flow rate (~1 mL/min).[2]

  • Post-Elution & Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a known, small volume (e.g., 1 mL) of mobile phase or an appropriate solvent for your analytical instrument (e.g., LC-MS/MS).

    • Vortex to mix and transfer to an autosampler vial for analysis.

Mandatory Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Final Analysis Homogenization 1. Sample Homogenization (e.g., Blending, Sonication) Extraction 2. Liquid Extraction (e.g., Acetonitrile, Ethyl Acetate) Homogenization->Extraction Centrifugation 3. Centrifugation / Filtration (Remove Particulates) Extraction->Centrifugation Conditioning 4. Conditioning (Activate Sorbent) Centrifugation->Conditioning Loading 5. Sample Loading (Adsorb Analytes) Conditioning->Loading Washing 6. Washing (Remove Interferences) Loading->Washing Elution 7. Elution (Collect Analytes) Washing->Elution Evaporation 8. Evaporation & Reconstitution Elution->Evaporation Analysis 9. Instrumental Analysis (e.g., LC-MS/MS) Evaporation->Analysis Troubleshooting_Low_Recovery rect_node rect_node start Low Recovery Observed? q1 Analyte in Load/Wash Fractions? start->q1 q2 Analyte in Final Eluate? q1->q2 No r1 Problem: Breakthrough/Washout - Decrease load flow rate - Use weaker sample/wash solvent - Check sample pH q1->r1 Yes q3 Analyte retained on Cartridge? q2->q3 No r2 Problem: Incomplete Evaporation or Degradation - Check evaporation settings - Check analyte stability q2->r2 Yes r3 Problem: Incomplete Elution - Use stronger elution solvent - Increase elution volume - Add soak step q3->r3 Yes r4 Problem: Irreversible Binding or Pre-SPE Loss - Change sorbent type - Re-evaluate pre-treatment step (e.g., protein binding) q3->r4 No Carbofuran_Metabolism Carbosulfan Carbosulfan (Pro-pesticide) Carbofuran Carbofuran Carbosulfan->Carbofuran Hydrolysis Hydroxy 3-Hydroxycarbofuran (Metabolite) Carbofuran->Hydroxy Hydroxylation Keto 3-Ketocarbofuran (Metabolite) Hydroxy->Keto Oxidation

References

Reducing ion suppression in ESI-MS analysis of Carbofuran

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Carbofuran using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating ion suppression.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the ESI-MS analysis of Carbofuran.

My Carbofuran signal is low or non-existent, even with a standard solution. What could be the problem?

Low or absent signal can stem from several factors. A primary concern in ESI-MS is ion suppression, where other components in your sample interfere with the ionization of Carbofuran.[1][2][3][4][5]

  • Troubleshooting Steps:

    • Assess Matrix Effects: To determine if ion suppression is the culprit, compare the signal response of Carbofuran in your sample matrix to its response in a clean solvent. A significantly lower response in the matrix indicates suppression.[2][5]

    • Optimize Sample Preparation: Your sample cleanup may be insufficient. Complex matrices often require robust extraction and cleanup procedures to remove interfering substances.[6] Consider implementing or refining techniques like QuEChERS or Solid Phase Extraction (SPE).

    • Chromatographic Separation: Poor separation between Carbofuran and matrix components can lead to co-elution and subsequent ion suppression.[2] Optimizing your LC method is crucial.

    • Instrumental Parameters: Ensure your MS parameters, such as spray voltage and gas flows, are optimized for Carbofuran. Also, consider the possibility of switching the ionization mode (e.g., from positive to negative) to see if it reduces interferences.[2][4]

I'm observing significant signal variability for Carbofuran across different samples of the same matrix. How can I improve reproducibility?

Signal variability is a classic symptom of inconsistent matrix effects.

  • Troubleshooting Steps:

    • Incorporate an Internal Standard: The most effective way to correct for signal variability is to use a stable isotope-labeled internal standard, such as Carbofuran-D3.[7][8][9] This standard will experience similar ion suppression as the analyte, allowing for accurate quantification through ratio analysis.

    • Standardize Sample Preparation: Ensure your sample preparation protocol is followed precisely for every sample to minimize variations in the final extract composition.

    • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is free of Carbofuran.[4][10] This helps to compensate for matrix effects by ensuring that standards and samples are affected similarly.

How can I determine the extent of ion suppression in my Carbofuran analysis?

Quantifying ion suppression is a critical step in method development and validation.

  • Method 1: Post-Extraction Spike

    • Prepare a blank sample extract using your established method.

    • Spike a known concentration of Carbofuran into this blank extract.

    • Prepare a standard solution of Carbofuran at the same concentration in a clean solvent (e.g., mobile phase).

    • Analyze both solutions by LC-ESI-MS.

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

      • A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[1]

  • Method 2: Infusion Experiment

    • Continuously infuse a standard solution of Carbofuran into the MS detector.

    • Inject a blank sample extract onto the LC column.

    • Monitor the Carbofuran signal. A drop in the signal intensity as the matrix components elute indicates the regions of the chromatogram where ion suppression is occurring.[2]

Experimental Protocols

Below are detailed methodologies for common procedures used to reduce ion suppression in Carbofuran analysis.

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation

This protocol is a widely used method for extracting pesticides from various food matrices.[7][11][12][13]

  • Sample Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (for samples with low water content).

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet (e.g., EN 15662 method: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube.

    • The d-SPE tube should contain a mixture of sorbents to remove specific interferences (e.g., PSA to remove organic acids and C18 to remove fats).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2-5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and dilute it with the mobile phase before injection into the LC-MS/MS system. Dilution can significantly reduce the concentration of matrix components.[10][11]

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for cleaning up water samples to analyze for Carbofuran.[14][15][16][17]

  • Column Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass 100-500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the retained Carbofuran with 5-10 mL of a suitable organic solvent, such as acetonitrile or methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the impact of different strategies on reducing matrix effects in pesticide analysis, which is applicable to Carbofuran.

StrategyMatrixAnalyte(s)Observed Effect on Ion SuppressionReference
Sample Dilution SoybeanCarbofuran 3-hydroxyA 10-fold dilution of the QuEChERS extract nearly doubled the peak area, indicating significant reduction of ion suppression.[11]
Sample Dilution Tomato, Cucumber, CapsicumMultiple Pesticides10-fold dilution of cucumber matrix extract was effective for quantitation of pesticides in different vegetable matrices.[10]
d-SPE Cleanup Onion, Wheat, Potato, PeaHigh Polar HerbicidesUse of graphene for onion and chitosan for other matrices resulted in low matrix effects.[18]
Stable Isotope Internal Standard SoilMultiple PesticidesCarbofuran-D3 was successfully used as an internal standard to achieve accurate and precise quantification.[8]
Stable Isotope Internal Standard WaterCarbamatesCarbofuran-D3 was used as a surrogate standard to monitor recovery.[9]

Visualizations

The following diagrams illustrate key concepts and workflows for reducing ion suppression in Carbofuran analysis.

IonSuppressionFactors cluster_source ESI Source cluster_outcome MS Detector Analyte (Carbofuran) Analyte (Carbofuran) Ionization Ionization Analyte (Carbofuran)->Ionization Matrix Components Matrix Components Matrix Components->Ionization Competition for Charge Changes in Droplet Properties Suppressed Signal Suppressed Signal Ionization->Suppressed Signal Reduced Ionization Efficiency Accurate Signal Accurate Signal

Caption: Factors contributing to ion suppression in the ESI source.

Workflow Sample Sample Internal_Standard Add Stable Isotope Internal Standard (Carbofuran-D3) Sample->Internal_Standard Sample_Prep Sample Preparation (QuEChERS, SPE, Dilution) LC_Separation LC Separation Optimization Sample_Prep->LC_Separation ESI_MS_Analysis ESI-MS/MS Analysis LC_Separation->ESI_MS_Analysis Internal_Standard->Sample_Prep Data_Analysis Data Analysis (Ratio to Internal Standard) ESI_MS_Analysis->Data_Analysis Result Accurate Quantification Data_Analysis->Result

Caption: Experimental workflow to minimize ion suppression.

References

Troubleshooting peak shape and retention time variability in Carbofuran HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of carbofuran. Designed for researchers, scientists, and drug development professionals, this resource offers solutions to problems related to peak shape and retention time variability.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems observed in the HPLC analysis of carbofuran?

A1: The most frequently encountered issues include peak tailing, peak fronting, split peaks, and variable retention times. These problems can compromise the accuracy and reliability of quantification.

Q2: What type of HPLC column is typically recommended for carbofuran analysis?

A2: Reversed-phase C18 columns are most commonly used for carbofuran analysis, offering a good balance of retention and selectivity.

Q3: What are the typical mobile phases used for carbofuran HPLC analysis?

A3: A mixture of acetonitrile and water is the most common mobile phase.[1] Sometimes, a buffer like potassium dihydrogen orthophosphate is added to control the pH and improve peak shape.[1]

Troubleshooting Guide: Peak Shape Issues

Poor peak shape can significantly impact the accuracy of integration and, consequently, the quantitative results of the analysis. The ideal peak shape is a symmetrical Gaussian curve.

Problem: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based C18 column packing can interact with the carbofuran molecule, causing tailing.[2]- Use a well-endcapped column: Modern, high-purity silica columns with thorough end-capping minimize exposed silanol groups. - Lower the mobile phase pH: Adding a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress the ionization of silanol groups, reducing their interaction with carbofuran. A pH of around 2.2 has been used effectively.[3] - Add a competitor: Including a small amount of a basic modifier like triethylamine (TEA) in the mobile phase can competitively bind to the active silanol sites.
Column Overload: Injecting too concentrated a sample can lead to peak tailing.- Dilute the sample: Reduce the concentration of the carbofuran standard or sample. - Decrease the injection volume: Inject a smaller volume of the sample onto the column.
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.- Implement a column cleaning protocol: Flush the column with a series of strong solvents (e.g., isopropanol, acetonitrile, water) to remove contaminants. - Use a guard column: A guard column installed before the analytical column can trap contaminants and is more easily replaced.[4] - Replace the column: If cleaning is ineffective, the column may be irreversibly damaged and require replacement.
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.- Minimize tubing length: Use the shortest possible tubing to connect the components of the HPLC system. - Use appropriate tubing diameter: Employ tubing with a narrow internal diameter (e.g., 0.005 inches) to reduce dead volume.
Problem: Peak Fronting

Peak fronting is characterized by a leading edge of the peak being less steep than the trailing edge.

Possible Causes and Solutions:

CauseSolution
Sample Overload (High Concentration): Injecting a sample that is too concentrated can lead to a saturation of the stationary phase at the column inlet.- Dilute the sample: Prepare a more dilute solution of your carbofuran standard or sample.
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.- Dissolve the sample in the mobile phase: Whenever possible, prepare your samples in the initial mobile phase composition.[5] - Use a weaker solvent: If the mobile phase is not a suitable solvent, use a solvent that is weaker than the mobile phase.
Column Collapse or Void: A void at the head of the column can cause the sample to spread unevenly, leading to fronting.- Check for physical damage: A sudden pressure shock or operating at a very high pH can cause column voids. - Replace the column: A column with a significant void typically needs to be replaced.
Problem: Split Peaks

A single analyte peak appearing as two or more distinct peaks is known as peak splitting.

Possible Causes and Solutions:

CauseSolution
Partially Blocked Column Frit: Contaminants from the sample or mobile phase can partially block the inlet frit of the column, causing the sample flow to be unevenly distributed.[6]- Backflush the column: Reverse the direction of the column and flush it with a strong solvent to dislodge particulates from the frit. - Replace the frit: If backflushing is unsuccessful, the frit may need to be replaced (if the column design allows).
Column Void or Channeling: A void at the column inlet or channeling within the packed bed can create multiple paths for the analyte to travel, resulting in split peaks.[6]- Inspect the column inlet: A visible void at the top of the packing material indicates a problem. - Replace the column: A column with significant voiding or channeling will need to be replaced.
Incompatible Sample Solvent: Injecting a sample in a solvent that is not miscible with the mobile phase or is much stronger can lead to peak splitting.- Ensure solvent miscibility: Confirm that your sample solvent is fully miscible with the mobile phase. - Match sample solvent to mobile phase: As a best practice, dissolve the sample in the mobile phase.[5]
Co-elution with an Interferent: It is possible that what appears to be a split peak is actually two different compounds eluting very close to each other.- Analyze a standard: Inject a pure standard of carbofuran to confirm if the splitting is inherent to the analyte under the current conditions. - Modify the mobile phase: Adjust the organic-to-aqueous ratio or the pH to improve the separation between carbofuran and the potential interferent.

Troubleshooting Guide: Retention Time Variability

Consistent and reproducible retention times are crucial for accurate peak identification and quantification.

Problem: Drifting or Shifting Retention Times

Possible Causes and Solutions:

CauseSolution
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to a gradual change in retention times.- Prepare fresh mobile phase daily: To ensure consistency, prepare a new batch of mobile phase each day. - Keep mobile phase containers covered: Use solvent bottle caps that minimize evaporation. - Degas the mobile phase: Dissolved gases can lead to pump performance issues and affect retention time stability.[5]
Fluctuations in Column Temperature: The temperature of the HPLC column can affect the viscosity of the mobile phase and the kinetics of the separation, leading to shifts in retention time.- Use a column oven: A thermostatically controlled column compartment will maintain a stable temperature and improve reproducibility.
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase can cause retention times to drift, especially at the beginning of a run sequence.- Allow for adequate equilibration: Before starting a sequence of injections, pump the mobile phase through the column for a sufficient amount of time (e.g., 15-30 minutes or until a stable baseline is achieved).
Leaks in the HPLC System: A leak in the pump, injector, or fittings can lead to a drop in pressure and a change in the flow rate, affecting retention times.- Perform a visual inspection: Check all fittings and connections for any signs of leakage. - Monitor system pressure: A fluctuating or lower-than-normal pressure can indicate a leak.
Pump Malfunction: Issues with the pump's check valves or seals can result in an inconsistent flow rate.[5]- Perform pump maintenance: Regularly clean or replace check valves and pump seals as part of a preventative maintenance schedule.
Column Aging: Over time, the stationary phase of the column can degrade, leading to a gradual decrease in retention times.- Monitor column performance: Keep a log of column usage and performance metrics (e.g., plate count, peak asymmetry). - Replace the column: When performance degrades significantly, the column should be replaced.

Experimental Protocols

Protocol 1: Standard HPLC Method for Carbofuran Analysis

This protocol provides a general starting point for the analysis of carbofuran. Optimization may be required based on the specific instrument and sample matrix.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v). The aqueous portion can be modified with a buffer, such as potassium dihydrogen orthophosphate, with the pH adjusted to 5.8.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10-20 µL

  • Column Temperature: 30 °C

  • Detection: UV at 282 nm[1]

  • Sample Preparation: Dissolve carbofuran standard or extracted sample in the mobile phase.

Protocol 2: Column Cleaning Procedure

This procedure can be used to remove contaminants from a C18 column.

  • Disconnect the column from the detector.

  • Flush the column with 20-30 column volumes of each of the following solvents in order:

    • HPLC-grade water

    • Isopropanol

    • Methylene chloride (use with caution and ensure proper waste disposal)

    • Isopropanol

    • HPLC-grade water

    • The mobile phase you will be using for your analysis.

  • Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.

Visual Troubleshooting Workflows

Below are diagrams illustrating logical troubleshooting workflows for common HPLC problems in carbofuran analysis.

PeakTailing start Peak Tailing Observed check_overload Is the sample concentration high? start->check_overload dilute_sample Dilute sample and/or reduce injection volume check_overload->dilute_sample Yes check_pH Is the mobile phase pH > 4? check_overload->check_pH No problem_solved Problem Solved dilute_sample->problem_solved lower_pH Lower mobile phase pH (e.g., add 0.1% Formic Acid) check_pH->lower_pH Yes check_column Is the column old or contaminated? check_pH->check_column No lower_pH->problem_solved clean_column Perform column cleaning protocol check_column->clean_column Yes replace_column Replace column clean_column->replace_column Still tailing clean_column->problem_solved replace_column->problem_solved RetentionTimeVariability start Retention Time Variability Observed check_mobile_phase Is the mobile phase fresh and degassed? start->check_mobile_phase prepare_new_mp Prepare fresh mobile phase and degas check_mobile_phase->prepare_new_mp No check_temp Is column temperature controlled? check_mobile_phase->check_temp Yes problem_solved Problem Solved prepare_new_mp->problem_solved use_oven Use a column oven check_temp->use_oven No check_leaks Are there any system leaks? check_temp->check_leaks Yes use_oven->problem_solved tighten_fittings Check and tighten fittings check_leaks->tighten_fittings Yes check_pump Is the pump pressure stable? check_leaks->check_pump No tighten_fittings->problem_solved service_pump Service pump (check valves, seals) check_pump->service_pump No check_pump->problem_solved Yes service_pump->problem_solved

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Carbofuran Residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level Carbofuran residue detection.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of Carbofuran residues using various sensitive detection methods.

Chromatographic Methods (GC-MS, HPLC-MS/MS, UPLC-MS/MS)

Question: Why am I observing poor peak shape or peak tailing for Carbofuran in my chromatogram?

Answer:

  • Active Sites in the GC Inlet or Column: Carbofuran is susceptible to degradation at high temperatures and can interact with active sites in the gas chromatography (GC) system.

    • Solution: Use a temperature-programmable inlet to minimize thermal decomposition.[1] Ensure the use of a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for pesticide analysis.

  • Matrix Effects in LC-MS/MS: Complex sample matrices can interfere with the ionization of Carbofuran, leading to poor peak shape and ion suppression.

    • Solution: Optimize the sample preparation method. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for cleaning up fruit and vegetable samples.[2][3][4] Consider using a matrix-matched calibration curve to compensate for matrix effects.

  • Inappropriate Mobile Phase in HPLC/UPLC: The mobile phase composition can significantly impact peak shape.

    • Solution: Ensure the mobile phase is properly degassed and that the pH is optimized for Carbofuran analysis. A typical mobile phase might consist of a gradient of acetonitrile and water with a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency.

Question: My detected Carbofuran concentration is lower than expected, or I am not detecting it at all in spiked samples.

Answer:

  • Degradation of Carbofuran: Carbofuran can degrade in certain sample matrices and during sample preparation. Its derivatives, such as benfuracarb and carbosulfan, can hydrolyze to Carbofuran in water.[1]

    • Solution: For a comprehensive analysis of Carbofuran and its precursors, a hydrolysis step can be incorporated into the sample preparation. Acidic hydrolysis can convert carbosulfan, benfuracarb, and furathiocarb into Carbofuran, allowing for their combined detection.[2][3]

  • Inefficient Extraction: The extraction solvent and method may not be optimal for your sample matrix.

    • Solution: The QuEChERS method is a widely accepted and efficient extraction technique for pesticides like Carbofuran from various food matrices.[2][5] Ensure proper homogenization of the sample and vigorous shaking during the extraction and cleanup steps.[2]

  • Loss During Solvent Evaporation: If a solvent evaporation step is used, volatile analytes like Carbofuran can be lost.

    • Solution: Use a gentle stream of nitrogen for evaporation and avoid complete dryness. Reconstitute the residue in a suitable solvent for injection immediately after evaporation.[6]

Immunoassays (ELISA, Lateral Flow)

Question: I am experiencing high background noise or false positives in my ELISA results.

Answer:

  • Insufficient Blocking: Incomplete blocking of the microplate wells can lead to non-specific binding of the antibody-enzyme conjugate.

    • Solution: Ensure that the blocking buffer is fresh and that the incubation time and temperature are optimized. Common blocking agents include bovine serum albumin (BSA) or non-fat dry milk.

  • Inadequate Washing: Residual unbound reagents can cause a high background signal.

    • Solution: Increase the number of washing steps and ensure that the wells are completely emptied between each wash. Use a suitable wash buffer, typically PBS with a small amount of a non-ionic detergent like Tween-20.

  • Cross-Reactivity: The monoclonal antibody may be cross-reacting with other structurally similar compounds in the sample matrix.[7]

    • Solution: Check the specificity of the antibody used. If significant cross-reactivity is observed, sample cleanup to remove interfering compounds may be necessary.

Question: The sensitivity of my immunoassay is lower than reported in the literature.

Answer:

  • Suboptimal Antibody-Antigen Pair: The affinity of the antibody for Carbofuran and the choice of the coating antigen are critical for sensitivity.[8]

    • Solution: Screen different monoclonal antibodies and coating antigen combinations to find the most sensitive pair for your assay format.[8]

  • Matrix Interference: Components in the sample extract can interfere with the antibody-antigen binding.

    • Solution: Dilute the sample extract to minimize matrix effects. Ensure that the pH and ionic strength of the sample are compatible with the assay buffer. Some immunoassays can tolerate a certain percentage of organic solvent, such as methanol, in the sample.[7]

Electrochemical Sensors

Question: The sensor response is not stable or reproducible.

Answer:

  • Electrode Fouling: The surface of the working electrode can become contaminated by components in the sample matrix, leading to a decrease in signal over time.

    • Solution: Implement a cleaning step for the electrode between measurements. This may involve electrochemical cleaning or polishing the electrode surface. For disposable screen-printed electrodes, use a new electrode for each measurement.

  • Inconsistent Electrode Modification: For modified electrodes (e.g., with nanoparticles), the modification layer may not be uniform.

    • Solution: Optimize the electrode modification procedure to ensure a consistent and reproducible surface. Techniques like cyclic voltammetry and scanning electron microscopy can be used to characterize the modified electrode surface.[9][10]

Question: The sensitivity of my electrochemical sensor is low.

Answer:

  • Suboptimal Electrode Material: The choice of electrode material and any modifications significantly impacts sensitivity.

    • Solution: Enhance the sensor's sensitivity by modifying the electrode with nanomaterials like gold nanoparticles (AuNPs) or reduced graphene oxide (rGO).[9][10][11] These materials can increase the electrode's surface area and improve its electrical conductivity.[10][11]

  • Non-Optimal pH: The electrochemical behavior of Carbofuran can be pH-dependent.

    • Solution: Optimize the pH of the supporting electrolyte to achieve the best signal-to-noise ratio for Carbofuran detection.

Surface-Enhanced Raman Scattering (SERS)

Question: I am not observing a clear SERS signal for Carbofuran.

Answer:

  • Inefficient Adsorption onto the SERS Substrate: For a SERS signal to be generated, the Carbofuran molecules must be in close proximity to the surface of the metallic nanoparticles (e.g., gold or silver).

    • Solution: Optimize the aggregation of the nanoparticles. The addition of an aggregating agent can create "hot spots" that enhance the Raman signal. Also, ensure the pH of the sample solution is conducive to the adsorption of Carbofuran onto the nanoparticle surface.

  • Interference from the Sample Matrix: Other molecules in the sample can also adsorb to the SERS substrate and generate interfering signals.

    • Solution: Employ a sample cleanup procedure to remove interfering compounds. Alternatively, combine SERS with a selective technique like immunochromatography to specifically capture Carbofuran at the SERS detection zone.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the QuEChERS method and why is it recommended for Carbofuran analysis?

A1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used in pesticide residue analysis. It involves a simple two-step process: an extraction and salting-out step, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. It is highly recommended for Carbofuran analysis because it effectively removes many interfering matrix components from complex samples like fruits, vegetables, and soil, leading to cleaner extracts and more reliable results in chromatographic analysis.[2][4][5]

Q2: What are the typical Limits of Detection (LOD) and Limits of Quantification (LOQ) for different Carbofuran detection methods?

A2: The LOD and LOQ for Carbofuran detection vary significantly depending on the method and the sample matrix. The following table summarizes typical values reported in the literature.

Detection MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MS/MS0.015-0.151 ng/mL-[14]
UPLC-MS/MS0.2 ng/g2 ng/g[15][16]
Electrochemical Aptasensor0.5 pg/L-[17]
Electrochemical Sensor2.4 x 10⁻⁸ mol/L-[9]
ELISA0.08 ng/mL-[7]
SERS-ICA0.1 pg/mL-[12][13]
SERS10 pM-[18]
Bioluminescence Assay0.5 pg/mL-[19]

Q3: How can I analyze for Carbofuran and its main metabolites simultaneously?

A3: Several advanced analytical methods allow for the simultaneous determination of Carbofuran and its metabolites, such as 3-hydroxycarbofuran.

  • UPLC-MS/MS: This is a highly sensitive and selective method that can separate and quantify Carbofuran and its metabolites in a single run.[15][16]

  • GC-MS/MS: This method can also be used, but it may require a derivatization step to make the metabolites more volatile and suitable for gas chromatography.[14][20]

  • HPLC: High-performance liquid chromatography methods have also been developed for the determination of carbofuran and its metabolites.[21]

Q4: What is the principle behind enzyme inhibition-based biosensors for Carbofuran detection?

A4: Carbofuran is a neurotoxic pesticide that acts by inhibiting the enzyme acetylcholinesterase (AChE).[22][23] Enzyme inhibition-based biosensors utilize this mechanism for detection.[24][25][26] In these biosensors, AChE is immobilized on an electrode. In the absence of Carbofuran, AChE hydrolyzes its substrate (e.g., acetylthiocholine), producing an electroactive product that generates a measurable signal. When Carbofuran is present, it inhibits AChE activity, leading to a decrease in the signal.[23][27] The degree of inhibition is proportional to the concentration of Carbofuran.[27]

Experimental Protocols

QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a generalized procedure based on the widely used QuEChERS method for the extraction of Carbofuran from high-moisture food samples.

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[2]

    • Add 10 mL of acetonitrile.[2]

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.[2]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[2]

    • Shake vigorously for 1 minute and then centrifuge.[2]

  • Dispersive SPE Cleanup:

    • Transfer a portion of the supernatant (the acetonitrile layer) to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds and then centrifuge.

  • Final Extract:

    • The resulting supernatant is the final extract. It can be directly analyzed by LC-MS/MS or may require solvent exchange for GC-MS analysis.

Direct Competitive ELISA for Carbofuran

This protocol outlines the general steps for a direct competitive enzyme-linked immunosorbent assay (dcELISA).

  • Coating: Coat the wells of a microtiter plate with a Carbofuran-protein conjugate (coating antigen) and incubate.

  • Washing: Wash the plate to remove any unbound coating antigen.

  • Blocking: Add a blocking buffer (e.g., BSA solution) to block any remaining non-specific binding sites on the plate and incubate.

  • Washing: Wash the plate to remove the blocking buffer.

  • Competitive Reaction: Add the Carbofuran standards or samples and a fixed amount of anti-Carbofuran monoclonal antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to the wells. Incubate to allow competition between the free Carbofuran (in the sample/standard) and the coated Carbofuran for binding to the antibody-enzyme conjugate.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP). A color will develop in inverse proportion to the amount of Carbofuran in the sample.

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to stop the color development.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The concentration of Carbofuran in the samples is determined by comparing their absorbance to a standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis homogenization 1. Homogenize Sample extraction 2. Add Acetonitrile & Salts homogenization->extraction centrifuge1 3. Shake & Centrifuge extraction->centrifuge1 cleanup 4. Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 5. Vortex & Centrifuge cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms Direct Injection gcms GC-MS Analysis final_extract->gcms Solvent Exchange

Caption: QuEChERS sample preparation workflow for Carbofuran analysis.

immunoassay_pathway cluster_no_carbofuran No Carbofuran Present cluster_carbofuran_present Carbofuran Present antibody_enzyme_no Anti-Carbofuran Antibody-Enzyme Conjugate coated_antigen_no Coated Carbofuran Antigen antibody_enzyme_no->coated_antigen_no Binds substrate_no Substrate coated_antigen_no->substrate_no Reacts with signal_no Strong Color Signal substrate_no->signal_no Produces free_carbofuran Free Carbofuran (Sample) antibody_enzyme_yes Anti-Carbofuran Antibody-Enzyme Conjugate free_carbofuran->antibody_enzyme_yes Binds to coated_antigen_yes Coated Carbofuran Antigen antibody_enzyme_yes->coated_antigen_yes Binding Blocked substrate_yes Substrate coated_antigen_yes->substrate_yes No Reaction signal_yes Weak/No Color Signal substrate_yes->signal_yes Produces

Caption: Principle of a direct competitive immunoassay for Carbofuran.

electrochemical_sensor_pathway cluster_no_carbofuran No Carbofuran Present cluster_carbofuran_present Carbofuran Present ache_no Immobilized Acetylcholinesterase (AChE) substrate_no Acetylthiocholine (Substrate) ache_no->substrate_no Hydrolyzes product_no Thiocholine (Electroactive Product) substrate_no->product_no signal_no High Electrochemical Signal product_no->signal_no Generates carbofuran Carbofuran ache_yes Immobilized Acetylcholinesterase (AChE) carbofuran->ache_yes Inhibits substrate_yes Acetylthiocholine (Substrate) ache_yes->substrate_yes Hydrolysis Blocked signal_yes Low Electrochemical Signal substrate_yes->signal_yes No Product Generated

Caption: Principle of an enzyme inhibition-based electrochemical biosensor.

References

Technical Support Center: Stability of Carbofuran-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Carbofuran-d3 in various organic solvents. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Carbofuran-d3?

A1: For long-term storage, Carbofuran-d3 solid should be stored at -20°C, where it is stable for at least four years. For short-term storage, room temperature is acceptable. Stock solutions of Carbofuran-d3 in organic solvents should be stored in a freezer to minimize degradation.

Q2: In which types of solvents is Carbofuran-d3 most stable?

A2: Carbofuran-d3, similar to its unlabeled counterpart, is most stable in neutral or acidic conditions. It is known to be unstable in alkaline media. While specific long-term stability data in various organic solvents is limited, acetonitrile and methanol are commonly used as solvents for analytical standards.

Q3: What are the known degradation products of Carbofuran?

A3: The primary degradation products of Carbofuran include Carbofuran phenol, 3-hydroxycarbofuran, and 3-ketocarbofuran. The main degradation pathway in organic solvents is hydrolysis, which is catalyzed by alkaline conditions.

Q4: Can I use Carbofuran stability data for Carbofuran-d3?

A4: In the absence of specific stability data for Carbofuran-d3, the stability information for Carbofuran can be used as a reliable proxy. The deuterium labeling is unlikely to significantly impact the chemical stability of the molecule under typical storage and handling conditions.

Q5: How often should I check the purity of my Carbofuran-d3 standard?

A5: It is good laboratory practice to periodically verify the purity of your analytical standards, especially if they have been stored for an extended period or if you suspect degradation. A stability study, as outlined in the experimental protocols below, can be performed to assess the integrity of your standard.

Stability Data Summary

SolventpH ConditionExpected StabilityPrimary Degradation Pathway
AcetonitrileNeutralHighHydrolysis (slow)
MethanolNeutralHighHydrolysis (slow)
Ethyl AcetateNeutralModerateHydrolysis
Solvents with alkaline additivesAlkalineLowAccelerated Hydrolysis
Solvents with acidic additivesAcidicHighMinimal Degradation

Experimental Protocols

Protocol for Assessing the Stability of Carbofuran-d3 in Organic Solvents

This protocol outlines a method to evaluate the stability of Carbofuran-d3 in a selected organic solvent over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Carbofuran-d3 analytical standard
  • High-purity organic solvents (e.g., acetonitrile, methanol)
  • HPLC-grade water
  • Formic acid (for mobile phase acidification)
  • Volumetric flasks and pipettes
  • Amber HPLC vials with caps
  • HPLC system with a C18 column and a UV or Mass Spectrometry (MS) detector

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of Carbofuran-d3 at a concentration of 1 mg/mL in the chosen organic solvent.
  • From the stock solution, prepare working solutions at a concentration of 10 µg/mL in the same solvent.
  • Prepare a sufficient number of vials for all time points and storage conditions to be tested.

3. Stability Study Design:

  • Time Points: 0, 7, 14, 30, 60, and 90 days (or as required).
  • Storage Conditions:
  • Room temperature (~25°C) exposed to light.
  • Room temperature (~25°C) protected from light (in an amber vial or covered with aluminum foil).
  • Refrigerated (~4°C).
  • Frozen (-20°C).
  • For each time point and storage condition, prepare triplicate samples.

4. HPLC Analysis:

  • HPLC Conditions (Example):
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% formic acid
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection: UV at 280 nm or MS (in positive ion mode, monitoring the appropriate m/z for Carbofuran-d3 and its potential degradation products).
  • At each time point, analyze the samples from each storage condition.
  • The initial analysis at day 0 will serve as the baseline (100% stability).

5. Data Analysis:

  • Calculate the peak area of Carbofuran-d3 for each sample.
  • Determine the percentage of Carbofuran-d3 remaining at each time point relative to the day 0 sample using the following formula: % Remaining = (Peak Area at Time X / Average Peak Area at Time 0) * 100
  • Monitor for the appearance of new peaks that may correspond to degradation products. If using an MS detector, attempt to identify these products based on their mass-to-charge ratio.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid degradation of Carbofuran-d3 standard Alkaline contamination of the solvent or glassware.Use high-purity solvents. Ensure all glassware is thoroughly cleaned and rinsed with a neutral or slightly acidic solution.
Exposure to light.Store solutions in amber vials or protect them from light.
Appearance of unknown peaks in the chromatogram Degradation of Carbofuran-d3.Use a mass spectrometer to identify the degradation products. Compare the retention times with known degradation product standards if available.
Contamination of the solvent or HPLC system.Run a blank solvent injection to check for system contamination. Use fresh, high-purity solvents.
Poor peak shape or resolution Column degradation.Replace the HPLC column.
Inappropriate mobile phase.Optimize the mobile phase composition and pH.
Inconsistent results between replicates Inaccurate pipetting or dilution.Ensure proper calibration and use of volumetric equipment.
Inconsistent storage conditions.Maintain consistent temperature and light exposure for all samples within a given storage condition.

Visualizations

experimental_workflow prep_stock Prepare Carbofuran-d3 Stock Solution (1 mg/mL) prep_work Prepare Working Solutions (10 µg/mL) prep_stock->prep_work storage Store Samples under Various Conditions (Temp, Light) prep_work->storage hplc_analysis HPLC Analysis at Predetermined Time Points storage->hplc_analysis data_analysis Data Analysis: Calculate % Remaining hplc_analysis->data_analysis report Report Stability Results data_analysis->report

Caption: Experimental workflow for Carbofuran-d3 stability testing.

degradation_pathway carbofuran_d3 Carbofuran-d3 hydrolysis Hydrolysis (e.g., alkaline conditions) carbofuran_d3->hydrolysis oxidation1 Oxidation carbofuran_d3->oxidation1 carbofuran_phenol Carbofuran Phenol-d3 hydrolysis->carbofuran_phenol hydroxy_carbofuran 3-Hydroxycarbofuran-d3 oxidation1->hydroxy_carbofuran oxidation2 Oxidation hydroxy_carbofuran->oxidation2 keto_carbofuran 3-Ketocarbofuran-d3 oxidation2->keto_carbofuran

Caption: Proposed degradation pathway of Carbofuran-d3.

Technical Support Center: Minimizing Carbofuran Carryover in Automated Liquid Handling Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carbofuran carryover in their automated liquid handling systems.

Troubleshooting Guide

This guide addresses common issues encountered during carbofuran analysis that may be attributed to carryover.

Q1: I'm observing unexpected peaks corresponding to carbofuran in my blank injections following a high-concentration sample. What are the likely causes and how can I fix this?

A1: This is a classic sign of carryover. The primary causes are typically related to the autosampler's wash protocol and hardware. Here is a step-by-step guide to troubleshoot this issue:

Step 1: Evaluate and Optimize Your Wash Protocol

  • Wash Solvent Composition: Carbofuran is soluble in organic solvents like acetonitrile and acetone, and has some solubility in water. A single solvent wash may not be sufficient.

    • Recommendation: Implement a dual-solvent wash. A common starting point for reversed-phase applications is a mixture of water and the strong organic solvent used in your mobile phase. For carbofuran, a wash sequence using a strong organic solvent followed by an aqueous/organic mixture is often effective.

  • Wash Volume and Cycles: Inadequate wash volume or too few wash cycles will not effectively remove all residues.

    • Recommendation: Increase the wash volume and the number of wash cycles. For persistent carryover, try doubling the wash volume and increasing to 2-3 wash cycles both before and after sample injection.

Step 2: Assess Hardware Components

  • Injector Needle and Seat: Residue can adhere to the exterior and interior of the needle, as well as the needle seat.

    • Recommendation: Inspect the needle and needle seat for visible contamination or wear. If necessary, clean them according to the manufacturer's instructions or replace them.

  • Sample Loops and Tubing: Carbofuran can adsorb to the surfaces of sample loops and tubing, especially if they are not made of inert materials.

    • Recommendation: Consider switching to sample loops and tubing made of bio-inert materials. Ensure all fittings are properly seated to avoid dead volumes where the sample can get trapped.

Step 3: Investigate Matrix Effects

  • Sample Matrix: Complex sample matrices can contribute to carryover by either protecting the analyte from being washed away or by contaminating the system themselves.

    • Recommendation: Employ a robust sample preparation method, such as QuEChERS, to minimize matrix components introduced to the system. If matrix effects are suspected, perform a matrix effect study.

Q2: My calibration curve for carbofuran is non-linear at the lower concentrations, and I suspect carryover is the cause. How can I confirm and address this?

A2: Carryover from a high concentration standard can artificially inflate the response of subsequent lower concentration standards, leading to a non-linear curve.

Confirmation:

  • Inject the highest concentration standard in your calibration curve.

  • Immediately follow with three to five blank injections.

  • Analyze the chromatograms of the blank injections. The presence of a carbofuran peak that decreases with each subsequent blank injection is a strong indicator of carryover.

Resolution:

  • Optimize Wash Protocol: As detailed in Q1, optimizing your wash solvent, volume, and cycles is the most critical step.

  • Injection Sequence: When running a calibration curve, if possible, sequence your injections from the lowest concentration to the highest. This will prevent a high concentration standard from affecting the subsequent lower ones.

  • Blank Injections: Insert a blank injection after your highest calibration standard and before your samples to ensure the system is clean.

Frequently Asked Questions (FAQs)

Q: What is an acceptable level of carryover for carbofuran analysis?

A: Ideally, carryover should be below the limit of detection (LOD) of the analytical method. A common target in regulated bioanalysis is for the response in a blank injection immediately following the highest calibration standard to be no more than 20% of the response of the lower limit of quantification (LLOQ).

Q: Can the sample solvent affect carryover?

A: Yes. The solvent used to dissolve your carbofuran standards and samples can impact carryover. If the sample solvent is too weak, carbofuran may not be fully solubilized and can precipitate in the injection system. If it is too strong, it might be difficult to wash out of the system. It is generally recommended to use a solvent that is compatible with your mobile phase.

Q: How often should I perform maintenance on my automated liquid handling system to prevent carryover?

A: Regular preventative maintenance is crucial. A general schedule to follow is:

  • Daily: Flush the system at the beginning and end of each day.

  • Weekly: Inspect and clean the needle and needle seat.

  • Monthly: Check for leaks and replace worn seals and tubings as needed.

Quantitative Data on Carryover Reduction

Table 1: Impact of Wash Solvent Composition on Carryover

Study on Granisetron HCl, a compound with good water solubility.

Wash Solvent CompositionAverage Carryover (%)
100% Acetonitrile> 0.1%
100% Methanol~ 0.05%
90:10 Water:Acetonitrile~ 0.01%
50:50 Water:Acetonitrile < 0.005%

This data illustrates that a dual-solvent wash is significantly more effective than a single organic solvent wash.

Table 2: Effect of Wash Program on Carryover Reduction

Study on Granisetron HCl using 100% Acetonitrile as the wash solvent.

Wash ProgramCarryover Reduction
Default (6-second post-injection wash)Baseline
12-second pre- and post-injection wash 3-fold reduction

This data highlights that increasing the duration and frequency of the wash cycle can substantially decrease carryover.

Table 3: Impact of System and Wash Protocol Optimization on Carryover

Study on Butyryl coenzyme A, a compound prone to carryover.

ConditionCarryover (%)
Standard System, External Rinse11.9%
Inert System, External Rinse1.71%
Inert System, Internal Rinse 0.89%

This demonstrates that both hardware choices (inert system) and wash method (internal rinse) play a critical role in minimizing carryover.

Experimental Protocols

Below are examples of experimental protocols for carbofuran analysis. It is essential to validate any method in your own laboratory.

Protocol 1: LC-MS/MS Analysis of Carbofuran in Water

  • Instrumentation: UPLC-MS/MS System

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase:

    • A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Sample Preparation: Direct injection after filtration.

  • Carryover Prevention:

    • Wash Solvents:

      • Wash A: Water/Acetonitrile (90/10, v/v)

      • Wash B: Acetonitrile/Water (90/10, v/v)

    • Wash Program: 200 µL of Wash B followed by 600 µL of Wash A, both pre- and post-injection.

Protocol 2: HPLC-UV Analysis of Carbofuran in Soil

  • Instrumentation: HPLC with UV detector

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and Potassium Dihydrogen Orthophosphate buffer (60:40, v/v), pH adjusted to 5.8.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 282 nm

  • Injection Volume: 20 µL

  • Sample Preparation (QuEChERS-based):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and centrifuge.

    • The supernatant is ready for analysis.

  • Carryover Prevention:

    • Wash Solvent: A mixture of Acetonitrile and Water (70:30, v/v).

    • Wash Program: Flush the injection port and needle with 1 mL of wash solvent between injections.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical steps for identifying and resolving carryover issues in carbofuran analysis.

Carryover_Troubleshooting_Workflow cluster_wash Wash Protocol Optimization cluster_hardware Hardware Inspection start Start: Carbofuran Peak in Blank wash_protocol Step 1: Optimize Wash Protocol start->wash_protocol wash_solvent A: Change Wash Solvent (e.g., Acetonitrile/Water mix) wash_protocol->wash_solvent hardware_check Step 2: Inspect Hardware needle_seat A: Clean/Replace Needle & Seat hardware_check->needle_seat matrix_effects Step 3: Investigate Matrix Effects end_resolved Issue Resolved matrix_effects->end_resolved If resolved end_unresolved Issue Persists: Consult Manufacturer matrix_effects->end_unresolved If unresolved wash_volume B: Increase Wash Volume & Cycles wash_solvent->wash_volume wash_volume->hardware_check If carryover persists fittings B: Check Tubing & Fittings needle_seat->fittings fittings->matrix_effects If carryover persists

Caption: A logical workflow for troubleshooting carbofuran carryover.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_data Data Processing sample Sample Collection (e.g., Soil, Water) extraction Extraction (e.g., QuEChERS) sample->extraction filtration Filtration/Cleanup extraction->filtration injection Autosampler Injection filtration->injection separation LC Separation injection->separation detection MS/MS or UV Detection separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: A typical experimental workflow for carbofuran analysis.

Addressing co-eluting interferences in the chromatographic analysis of Carbofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing co-eluting interferences during the chromatographic analysis of Carbofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in Carbofuran analysis?

A1: Co-elution in Carbofuran analysis can stem from several factors:

  • Matrix Effects: Complex sample matrices (e.g., food, environmental samples) contain numerous endogenous compounds that can elute at the same time as Carbofuran, leading to signal suppression or enhancement, especially in LC-MS/MS analysis.[1]

  • Metabolites and Degradation Products: Carbofuran can be metabolized or degrade into compounds such as 3-hydroxycarbofuran, 3-ketocarbofuran, and Carbofuran phenol, which have similar chemical structures and may not be fully resolved from the parent compound under all chromatographic conditions.[2][3][4][5]

  • Structurally Similar Pesticides: Other carbamate pesticides, like Carbaryl, or pro-pesticides of Carbofuran, such as Benfuracarb and Carbosulfan, can co-elute if the chromatographic method lacks sufficient selectivity.[6][7][8]

  • Inadequate Chromatographic Conditions: A non-optimized mobile phase, gradient, column chemistry, or temperature can lead to poor separation of Carbofuran from interfering compounds.

Q2: How can I identify if I have a co-elution problem?

A2: Several signs can indicate a co-elution issue:

  • Peak Shape Distortion: Look for non-symmetrical peaks, such as those with shoulders, tailing, or fronting.[9]

  • Inconsistent Results: Poor reproducibility of retention times and peak areas across multiple injections can be a symptom.

  • Mass Spectral Impurity: If using a mass spectrometer, examine the mass spectrum across the peak. A changing mass spectrum indicates the presence of more than one compound.

  • Diode Array Detector (DAD) Analysis: A DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak. If the spectra are not consistent, co-elution is likely.

Q3: What is the first step I should take to troubleshoot co-elution?

A3: The first step is to confirm the problem and then to systematically investigate the potential causes. Begin by injecting a pure standard of Carbofuran to ensure the issue is not with the standard itself. If the standard peak is sharp and symmetrical, the problem likely lies with the sample matrix or the analytical method's ability to handle it. A logical workflow for troubleshooting is presented in the diagram below.

Troubleshooting Guide

This guide provides a step-by-step approach to resolving co-eluting interferences in your Carbofuran analysis.

Problem: Poor peak shape (tailing, fronting, or splitting) or suspected co-elution.

Workflow for Troubleshooting Co-eluting Interferences

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Investigation & Resolution cluster_2 Sample Preparation Optimization cluster_3 Chromatographic Optimization start Start: Suspected Co-elution (Poor Peak Shape, Inconsistent Results) check_standard Inject Carbofuran Standard start->check_standard peak_ok Peak OK? (Symmetrical & Reproducible) check_standard->peak_ok peak_bad Peak NOT OK? check_standard->peak_bad matrix_issue Issue is likely Matrix-Related. Proceed to Sample Preparation Optimization. peak_ok->matrix_issue Yes method_issue Issue is likely Method-Related. Proceed to Chromatographic Optimization. peak_bad->method_issue No optimize_extraction 1. Optimize Extraction (e.g., QuEChERS) matrix_issue->optimize_extraction adjust_mobile_phase 1. Adjust Mobile Phase (Organic ratio, pH, buffer) method_issue->adjust_mobile_phase optimize_cleanup 2. Enhance Cleanup (d-SPE/SPE) optimize_extraction->optimize_cleanup select_sorbent select_sorbent optimize_cleanup->select_sorbent Select appropriate sorbent (e.g., PSA, C18, GCB, Florisil) reanalyze_sample_prep Re-analyze Sample select_sorbent->reanalyze_sample_prep resolution_achieved Resolution Achieved? reanalyze_sample_prep->resolution_achieved adjust_gradient 2. Modify Gradient Profile adjust_mobile_phase->adjust_gradient change_column 3. Change Column (Different stationary phase) adjust_gradient->change_column reanalyze_chrom Re-analyze Sample change_column->reanalyze_chrom reanalyze_chrom->resolution_achieved end_ok End: Problem Resolved resolution_achieved->end_ok Yes further_optimization Consider advanced techniques (e.g., 2D-LC) or further method development. resolution_achieved->further_optimization No

Caption: A logical workflow for identifying and resolving co-eluting interferences.

Step 1: Optimize Sample Preparation

If matrix effects are the suspected cause, enhancing the sample cleanup is crucial. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common starting point for pesticide residue analysis.[1][10]

  • QuEChERS Extraction: Ensure the initial extraction with acetonitrile (or a suitable solvent) and salting out is performed correctly. For low-water content matrices, the addition of water may be necessary.[10]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The choice of d-SPE sorbent is critical for removing specific types of interferences.

    • PSA (Primary Secondary Amine): Removes sugars, fatty acids, and other acidic interferences.[1][11]

    • C18 (Octadecylsilane): Effective for removing nonpolar interferences like lipids and fats.[1][11]

    • GCB (Graphitized Carbon Black): Used for the removal of pigments like chlorophyll and carotenoids, but may lead to the loss of planar pesticides.[1][11][12]

    • Z-Sep/Z-Sep+: Zirconia-based sorbents that can remove fats and pigments.[13]

    • Florisil: A magnesium silicate adsorbent that can be effective for cleaning up various pesticide residues.[14]

Step 2: Optimize Chromatographic Conditions

If sample preparation optimization is insufficient or if the issue is present even with clean samples, adjust the chromatographic parameters.

  • Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A lower percentage of the organic component in a reversed-phase system will generally increase retention times and may improve separation.[15]

    • pH and Buffers: For ionizable compounds, the pH of the mobile phase can significantly impact retention and peak shape. Ensure the mobile phase pH is at least 2 units away from the pKa of Carbofuran and any potential interferents. Using a buffer (e.g., ammonium acetate, ammonium formate) can help maintain a stable pH.

  • Gradient Elution:

    • Adjust the gradient slope. A shallower gradient provides more time for compounds to separate on the column.

    • Incorporate an isocratic hold at a specific mobile phase composition before or during the elution of the peaks of interest.

  • Column Selection:

    • If co-elution persists, the column's stationary phase may not be providing the necessary selectivity. Consider switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase).

  • Temperature:

    • Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer rates. However, it can also decrease retention times, so adjustments to the mobile phase may be necessary.

Data Presentation

Table 1: Comparison of SPE Sorbent Efficiency for Carbofuran Cleanup in Cabbage

SPE SorbentFortification Level (ppm)% Recovery (± SD)
Florisil0.5101.8 ± 2.0
1.099.6 ± 2.3
2.057.4 ± 1.6
C180.597.8 ± 0.9
1.071.2 ± 3.3
2.036.4 ± 1.3
Data sourced from a study on Carbofuran and Carboxin residues in cabbages.[14]

Experimental Protocols

Protocol 1: QuEChERS with d-SPE Cleanup for Complex Matrices

This protocol is a general guideline and should be optimized for your specific matrix.

  • Sample Homogenization: Homogenize 10-15 g of the sample. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., EN 15662 or AOAC 2007.01 formulation).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • d-SPE Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing magnesium sulfate and the chosen sorbent(s) (e.g., 50 mg PSA and 50 mg C18 for fatty matrices).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract, filter through a 0.22 µm filter, and transfer to an autosampler vial for analysis.

Protocol 2: HPLC-UV Method for Carbofuran Analysis

This is an example method and may require optimization.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The aqueous phase can be buffered (e.g., with potassium dihydrogen orthophosphate, pH adjusted to 5.8).[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C (or as optimized).

  • UV Detection: 282 nm.[15]

Protocol 3: UPLC-MS/MS Method for Carbofuran and 3-hydroxycarbofuran

This is an example method and should be optimized for your specific instrument and matrix.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) Positive.

  • MRM Transitions (example):

    • Carbofuran: m/z 222.1 → 165.1

    • 3-hydroxycarbofuran: m/z 238.1 → 181.1

Disclaimer: These protocols are intended as a starting point. Method validation is essential to ensure accuracy and reliability for your specific application and sample matrix.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Carbofuran: The Deuterated Internal Standard Advantage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of analytes is paramount. This guide provides a comprehensive comparison of analytical methods for the determination of Carbofuran, with a focus on the validation of a method utilizing a deuterated internal standard. The use of isotopically labeled internal standards, such as Carbofuran-D3, has been shown to significantly improve accuracy and precision by mitigating matrix effects, a common challenge in complex sample matrices.[1]

This guide will delve into the experimental data from various validated methods, presenting a clear comparison of their performance. Detailed experimental protocols are provided for key methodologies, and a visual workflow of the validation process is illustrated.

Performance Comparison of Analytical Methods

The choice of an analytical method for Carbofuran quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a deuterated internal standard and compare it with alternative high-performance liquid chromatography (HPLC) methods that do not employ one.

Table 1: Performance Data for Carbofuran Analysis using LC-MS/MS with a Deuterated Internal Standard

Validation ParameterPerformance Metric
Linearity (r²)> 0.99[1]
Accuracy (% Recovery)Within 25%[1]
Precision (% RSD)< 20%[1]
Limit of Detection (LOD)Not explicitly stated, but method is described as highly sensitive.[1]
Limit of Quantification (LOQ)Not explicitly stated, but method is described as highly sensitive.[1]
Internal StandardCarbofuran-D3[1]
InstrumentationUHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)[1]
MatrixCannabis (flower, edibles, concentrates)[1]

Table 2: Performance Data for Alternative HPLC Methods for Carbofuran Analysis (without Deuterated Internal Standard)

Validation ParameterHPLC-UV[2]HPLC-DAD[3]RP-HPLC[4][5]
Linearity (r²)Not specified, but linear in the range of 0.47 to 2.36 mg kg⁻¹[2]> 0.9811[3]0.995 - 0.999[4][5]
Accuracy (% Recovery)98.25 ± 3.97%[2]74.29 to 100.1%[3]Close to 100%[5]
Precision (% RSD)10.78%[2]< 15%[3]Intra-day: 0.2089 - 0.5298, Inter-day: 0.1973 - 0.3899[4]
Limit of Detection (LOD)0.045 mg kg⁻¹[2]Not specified0.083 ppm[4]
Limit of Quantification (LOQ)0.149 mg kg⁻¹[2]Not specified0.250 ppm[4]
Internal StandardNone mentionedNone mentionedNone mentioned
InstrumentationHPLC with UV detectionHPLC with Diode Array DetectorReversed-Phase HPLC
MatrixSoil[2]Stomach contents, liver, vitreous humor, blood[3]Formulations[4][5]

The data clearly indicates that while alternative methods provide acceptable performance, the use of a deuterated internal standard with LC-MS/MS offers a robust solution for complex matrices, effectively compensating for matrix effects and leading to high accuracy and precision.[1]

Experimental Protocols

Method 1: LC-MS/MS with Deuterated Internal Standard (Carbofuran-D3)

This method is particularly suited for the analysis of Carbofuran in complex matrices like cannabis.[1]

  • Sample Preparation:

    • Weigh 0.5 g of the homogenized sample matrix.

    • Add a known amount of the Carbofuran-D3 internal standard solution.

    • Fortify with Carbofuran standard for calibration and quality control samples.

    • Extract the sample with 10.0 mL of a 9:1 methanol:water solution containing 0.1% glacial acetic acid.

    • Agitate for 15 minutes and then centrifuge.

    • Transfer the supernatant to an HPLC vial for analysis.[1]

  • Instrumentation:

    • UHPLC System: Shimadzu Nexera series or equivalent.[1]

    • Mass Spectrometer: Shimadzu 8060 Triple Quadrupole Mass Spectrometer or equivalent.[1]

    • Analysis Time: 16 minutes for a multi-analyte method including Carbofuran.[1]

Method 2: HPLC with UV Detection (Alternative Method)

This method has been validated for the determination of Carbofuran residues in soil samples.[2]

  • Sample Preparation:

    • Extract the pesticide from the soil matrix by mechanical stirring using ethyl acetate as the solvent.

    • Clean up the extracts using C18 solid-phase extraction (SPE) cartridges.[2]

  • Instrumentation:

    • HPLC System: High-Performance Liquid Chromatograph.

    • Detector: UV detector set at a wavelength of 205 nm.[2]

Validation Workflow

The following diagram illustrates the key stages involved in the validation of an analytical method for Carbofuran using a deuterated internal standard.

Validation_Workflow A Method Development B Preparation of Standards (Carbofuran and Carbofuran-D3) A->B C Sample Preparation (Spiking with IS and Analyte) B->C D LC-MS/MS Analysis C->D E Data Acquisition and Processing (Analyte/IS Peak Area Ratio) D->E F Method Validation Parameters E->F G Linearity F->G H Accuracy F->H I Precision (Repeatability and Intermediate Precision) F->I J Selectivity/Specificity F->J K Limit of Detection (LOD) Limit of Quantification (LOQ) F->K L Robustness F->L M Matrix Effect Evaluation F->M N Validated Method G->N H->N I->N J->N K->N L->N M->N

Caption: Workflow for the validation of an analytical method for Carbofuran.

References

A Comparative Guide to Inter-laboratory Quantification of Carbofuran

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of common analytical methods for the quantification of Carbofuran, a widely used carbamate pesticide. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are evaluated based on published experimental data. This document is intended for researchers, scientists, and professionals in drug development and food safety who are involved in the analysis of pesticide residues.

Quantitative Performance Data

The following table summarizes the quantitative performance of the three most common analytical methods for Carbofuran quantification. Data has been compiled from various independent validation studies.

ParameterHPLC-UVGC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.015 - 0.045 mg/kg[1][2]0.015 - 0.151 ng/mL[1]0.2 - 2.0 µg/kg[3]
Limit of Quantification (LOQ) 0.149 mg/kg[2]2.5 ng/mL[1]0.5 - 5.0 µg/kg[3]
Recovery (%) 74.29 - 100.1%[4]81 - 107%[1]88.1 - 118.4%[3]
Precision (RSD %) < 15%[4]< 18%[1]< 10%[3]
Linearity (r²) > 0.9811[4]> 0.99[1]> 0.99[5]

Experimental Workflows and Methodological Relationships

The selection of an analytical method for Carbofuran quantification depends on various factors including matrix complexity, required sensitivity, and the availability of instrumentation. The following diagrams illustrate a typical inter-laboratory comparison workflow and the logical relationships between the primary analytical techniques.

Interlaboratory_Comparison_Workflow cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Sample Distribution and Analysis cluster_2 Phase 3: Data Evaluation and Reporting P1 Define Objectives and Scope P2 Select Analytical Methods to Compare P1->P2 P3 Prepare Homogeneous and Stable Test Material P2->P3 P4 Establish Assigned Value and Standard Deviation P3->P4 D1 Distribute Test Samples to Participating Laboratories P4->D1 D2 Laboratories Perform Analysis Using Specified Methods D1->D2 D3 Laboratories Submit Results D2->D3 E1 Statistical Analysis of Results (e.g., Z-scores) D3->E1 E2 Comparison of Method Performance E1->E2 E3 Issuance of Proficiency Test Report E2->E3

Figure 1: General workflow of an inter-laboratory comparison study for Carbofuran analysis.

Analytical_Method_Relationships cluster_0 Sample Preparation cluster_1 Analytical Separation and Detection Extraction Extraction (e.g., QuEChERS, LLE) Cleanup Clean-up (e.g., SPE) Extraction->Cleanup HPLC HPLC Cleanup->HPLC GC GC Cleanup->GC LC LC Cleanup->LC UV UV Detector HPLC->UV MS Mass Spectrometry (MS) GC->MS MSMS Tandem MS (MS/MS) LC->MSMS

Figure 2: Logical relationships between sample preparation and analytical quantification methods.

Experimental Protocols

The following are summarized experimental protocols for the three major analytical techniques for Carbofuran quantification.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the analysis of Carbofuran in various matrices, including soil and water.[2]

  • Sample Preparation:

    • Extraction: Samples are typically extracted with a solvent such as ethyl acetate or acetonitrile.[2][6] For solid samples, mechanical stirring or sonication can be used to improve extraction efficiency.[2][7]

    • Clean-up: The extract is cleaned up using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering matrix components.[2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[6]

    • Mobile Phase: A mixture of acetonitrile and water is commonly used.[7]

    • Flow Rate: Typically around 1.0 mL/min.[7]

    • Detection: UV detection is performed at a wavelength of approximately 280 nm.[7]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the determination of Carbofuran, often requiring derivatization to improve volatility.

  • Sample Preparation:

    • Extraction: Extraction is performed with a suitable organic solvent.

    • Derivatization: The extracted Carbofuran is derivatized, for example, using trifluoroacetic acid anhydride, to make it more volatile for GC analysis.[1]

  • Chromatographic and Spectrometric Conditions:

    • Column: A capillary column such as a BPX-50 is used for separation.[8]

    • Carrier Gas: Helium is typically used as the carrier gas.[9]

    • Injection: A temperature-programmable inlet or on-column injection can be used to minimize thermal decomposition.[10]

    • Ionization: Electron Ionization (EI) is commonly employed.[9]

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or tandem MS (MS/MS) mode for quantification.[1][8]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of Carbofuran and its metabolites in complex matrices.[3][11][12]

  • Sample Preparation:

    • Extraction: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently used for sample extraction, particularly for food matrices.[3]

    • Clean-up: The QuEChERS method incorporates a dispersive solid-phase extraction (d-SPE) clean-up step.

  • Chromatographic and Spectrometric Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium formate, is used for elution.

    • Ionization: Electrospray ionization (ESI) in positive mode is common.[3]

    • Detection: Quantification is performed using Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[11][12] Two precursor-product ion transitions are often monitored for confirmation.[3]

References

Isotope Dilution Mass Spectrometry: Setting the Gold Standard for Carbofuran Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly within environmental and food safety testing, the accuracy and precision of measurements are paramount. For researchers, scientists, and drug development professionals tasked with quantifying the insecticide Carbofuran, choosing the right analytical method is a critical decision. This guide provides a comprehensive comparison of Isotope Dilution Mass Spectrometry (IDMS) with other common analytical techniques for Carbofuran analysis, supported by experimental data to underscore its position as a reference method.

The Superiority of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision. The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, ¹³C₆-Carbofuran) to the sample. This "isotopic twin" acts as an internal standard that behaves identically to the native analyte during sample preparation and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, any sample loss during the analytical process can be precisely accounted for, leading to highly accurate and reliable results.

A study on the determination of Carbofuran in vegetables using IDMS coupled with liquid chromatography-tandem mass spectrometry (ID-LC/MS/MS) established it as a candidate reference method, demonstrating excellent repeatability and reproducibility of approximately 2%[1]. This level of precision is often unmatched by other methods.

Performance Comparison: IDMS vs. Alternative Methods

While IDMS is a premier method, other techniques are also employed for Carbofuran analysis. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and conventional Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with external calibration are common alternatives. The following tables summarize the performance characteristics of these methods based on published validation studies.

Table 1: Comparison of Accuracy (Recovery %) for Carbofuran Analysis

Analytical MethodMatrixRecovery (%)Reference
ID-LC/MS/MS VegetablesNot explicitly stated as recovery, but results agreed with fortified values within their uncertainties[1]
HPLC-DAD Stomach contents, liver, vitreous humor, blood74.29 - 100.1[2]
LC-MS/MS Blood90 - 102

Table 2: Comparison of Precision for Carbofuran Analysis

Analytical MethodMatrixPrecision MetricValueReference
ID-LC/MS/MS VegetablesRepeatability (RSD)~2%[1]
ID-LC/MS/MS VegetablesReproducibility (RSD)~2%[1]
HPLC-DAD Stomach contents, liver, vitreous humor, bloodCoefficient of Variation (CV) and Relative Standard Error (RSE)< 15%[2]
LC-MS/MS Not specifiedRelative Standard Deviation (RSD)Not specified, but method deemed precise

Table 3: Comparison of Limits of Detection (LOD) for Carbofuran Analysis

Analytical MethodMatrixLimit of Detection (LOD)Reference
ID-LC/MS/MS VegetablesNot specified[1]
HPLC-DAD Stomach contents, liver, vitreous humor, bloodNot specified[2]
LC-MS/MS Blood0.020 µg/mL

From the data, it is evident that while HPLC-DAD and standard LC-MS/MS provide acceptable performance, the precision of the ID-LC/MS/MS method, with repeatability and reproducibility around 2%, is exceptionally high[1]. This makes IDMS particularly suitable for applications requiring the highest level of confidence in the quantitative results, such as in reference material certification and regulatory compliance.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols for ID-LC/MS/MS and a conventional HPLC-DAD method for Carbofuran analysis.

Isotope Dilution-Liquid Chromatography/Tandem Mass Spectrometry (ID-LC/MS/MS) Protocol for Carbofuran in Vegetables

This method was established as a candidate reference method for the accurate determination of Carbofuran in vegetables[1].

  • Sample Preparation and Extraction:

    • Homogenized vegetable samples are weighed.

    • An exact amount of ¹³C₆-Carbofuran internal standard solution is added to the sample.

    • The sample is extracted with a suitable organic solvent, such as acetonitrile.

    • The mixture is homogenized and centrifuged.

  • Clean-up:

    • The supernatant from the extraction is subjected to a clean-up step to remove matrix interferences.

    • A solid-phase extraction (SPE) cartridge (e.g., Carb/LC-NH2) is used for this purpose.

  • LC/MS/MS Analysis:

    • Liquid Chromatography: The cleaned extract is injected into a liquid chromatograph. A C18 column is typically used for separation. The mobile phase is a gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing additives like formic acid or ammonium formate to improve ionization.

    • Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions of both native Carbofuran and the ¹³C₆-Carbofuran internal standard.

  • Quantification:

    • The concentration of Carbofuran in the sample is determined by calculating the ratio of the peak area of the native Carbofuran to the peak area of the ¹³C₆-Carbofuran internal standard and comparing this to a calibration curve prepared with known amounts of both standards.

High-Pressure Liquid Chromatography with Diode Array Detector (HPLC-DAD) Protocol for Carbofuran in Biological Matrices

This method was developed and validated for the analysis of Carbofuran and its metabolite in various animal tissues[2].

  • Sample Preparation and Extraction:

    • Biological samples (e.g., stomach contents, liver) are homogenized.

    • A portion of the homogenate is mixed with an extraction solvent (e.g., acetonitrile).

    • The mixture is vortexed and centrifuged to separate the solid and liquid phases.

  • Clean-up:

    • The supernatant is transferred and may undergo a clean-up step, such as dispersive solid-phase extraction (d-SPE) with a sorbent like C18, to remove interfering substances.

  • HPLC-DAD Analysis:

    • Liquid Chromatography: The prepared sample is injected into an HPLC system. A C18 column is used for the chromatographic separation. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, run in an isocratic or gradient mode.

    • Diode Array Detection: As the separated compounds elute from the column, they are detected by a diode array detector (DAD). The DAD measures the absorbance of the eluent over a range of wavelengths, allowing for the identification and quantification of Carbofuran based on its retention time and UV-Vis spectrum.

  • Quantification:

    • A calibration curve is constructed by injecting standards of known Carbofuran concentrations and plotting the peak area against the concentration. The concentration of Carbofuran in the sample is determined by comparing its peak area to the calibration curve.

Workflow and Pathway Visualizations

To further elucidate the analytical process, the following diagrams illustrate the experimental workflow of the ID-LC/MS/MS method for Carbofuran analysis.

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis cluster_quantification Quantification Sample 1. Weigh Homogenized Sample Spike 2. Add ¹³C₆-Carbofuran (Internal Standard) Sample->Spike Extract 3. Add Extraction Solvent (e.g., Acetonitrile) Spike->Extract Homogenize 4. Homogenize and Centrifuge Extract->Homogenize Collect_Supernatant 5. Collect Supernatant Homogenize->Collect_Supernatant SPE 6. Solid-Phase Extraction (SPE) Collect_Supernatant->SPE Collect_Eluate 7. Collect Cleaned Eluate SPE->Collect_Eluate LC_Separation 8. LC Separation (e.g., C18 column) Collect_Eluate->LC_Separation MS_Detection 9. Tandem MS Detection (MRM) LC_Separation->MS_Detection Ratio_Calculation 10. Calculate Peak Area Ratio (Native/Labeled) MS_Detection->Ratio_Calculation Calibration 11. Compare to Calibration Curve Ratio_Calculation->Calibration Final_Concentration 12. Determine Final Concentration Calibration->Final_Concentration

Caption: Experimental workflow for Carbofuran analysis using ID-LC/MS/MS.

This guide illustrates that for applications demanding the highest accuracy and precision, Isotope Dilution Mass Spectrometry stands out as the superior method for the quantification of Carbofuran. While other methods like HPLC-DAD and conventional LC-MS/MS are valuable for screening and routine analysis, the robustness and reliability of IDMS make it the definitive choice for reference and regulatory purposes.

References

Performance Showdown: A Comparative Guide to SPE Sorbents for Carbofuran Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction and cleanup of analytes from complex matrices is a critical step in ensuring accurate and reliable analytical results. This guide provides a comparative performance evaluation of various Solid-Phase Extraction (SPE) sorbents for the extraction of Carbofuran, a widely used carbamate pesticide. The following sections present a compilation of experimental data, detailed methodologies, and a visual representation of the extraction workflow to aid in the selection of the most suitable sorbent for your analytical needs.

The choice of SPE sorbent significantly impacts the recovery and purity of the target analyte. Factors such as the chemical properties of the analyte and the sorbent, as well as the sample matrix, play a crucial role in the extraction efficiency. This guide compares the performance of several commonly used SPE sorbents for Carbofuran extraction based on reported recovery rates in various studies.

Quantitative Performance Comparison of SPE Sorbents

The following table summarizes the recovery data for Carbofuran using different SPE sorbents as reported in various scientific studies. It is important to note that the extraction efficiency can be influenced by the sample matrix, the concentration of the analyte, and the specific experimental conditions.

SPE SorbentMatrixFortification LevelAverage Recovery (%)Analytical Method
Florisil Cabbage0.5 ppm87.1 - 106.4[1]HPLC-UV[1]
Cabbage1.0 ppm87.1 - 106.4[1]HPLC-UV[1]
C18 Cabbage0.5 ppmAdequate (exact % not specified)[1]HPLC-UV[1]
Cabbage1.0 ppm & 2.0 ppmLow (exact % not specified)[1]HPLC-UV[1]
Groundwater0.2 µg/L62[2]Not Specified
Drinking Water0.08 µg/L87.1[2]Not Specified
Coconut Water0.01–2.5 µg/mL81 - 95[3]LC-UV[3]
Oasis HLB GroundwaterNot Specified> 70[2][4]HPLC-DAD[2][4]
Strata X GroundwaterNot Specified> 70[2][4]HPLC-DAD[2][4]
Magnetic MOF DI WaterNot SpecifiedEF of 184[5]HPLC-UV[5]
Long BeansNot SpecifiedEF of 159[5]HPLC-UV[5]
OrangesNot SpecifiedEF of 174*[5]HPLC-UV[5]

*EF: Enrichment Factor

Summary of Findings:

Based on the available data, Florisil demonstrated high recoveries for Carbofuran in a challenging matrix like cabbage.[1] Polymeric sorbents such as Oasis HLB and Strata X also showed excellent performance with average recoveries greater than 70% for a range of pesticides, including Carbofuran, from groundwater samples.[2][4] The traditional C18 sorbent showed variable performance, with adequate recoveries at lower concentrations but a significant drop in efficiency at higher concentrations in the same study.[1] A novel magnetic metal-organic framework (MOF) sorbent exhibited high enrichment factors, indicating a strong potential for efficient extraction.[5]

Generalized Experimental Workflow for Carbofuran SPE

The following diagram illustrates a typical workflow for the Solid-Phase Extraction of Carbofuran from a sample matrix.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation Conditioning 1. Conditioning Centrifugation->Conditioning Equilibration 2. Equilibration Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Washing Loading->Washing Elution 5. Elution Washing->Elution Evaporation Eluate Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

A generalized workflow for Carbofuran extraction using SPE.

Detailed Experimental Protocols

The following is a generalized protocol for the extraction of Carbofuran using SPE, based on methodologies reported in the cited literature. Specific parameters may need to be optimized based on the sorbent type, sample matrix, and analytical instrumentation.

1. Sample Preparation:

  • Homogenization: Solid samples (e.g., cabbage, fruits) are typically homogenized to ensure a representative sample.

  • Extraction: The homogenized sample is extracted with a suitable organic solvent, such as ethyl acetate or acetonitrile.[1] The choice of solvent depends on the polarity of Carbofuran and the sample matrix.

  • Centrifugation/Filtration: The extract is centrifuged or filtered to remove solid debris.

2. Solid-Phase Extraction (SPE) Procedure:

  • Cartridge Conditioning: The SPE cartridge is conditioned by passing a specific volume of a solvent, typically methanol, to activate the sorbent. This is followed by a rinse with deionized water or a buffer to prepare the sorbent for the sample.

  • Sample Loading: The prepared sample extract is loaded onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing: The cartridge is washed with a weak solvent or a mixture of solvents to remove interfering compounds that are not strongly retained by the sorbent.

  • Elution: The retained Carbofuran is eluted from the cartridge using a small volume of a strong organic solvent, such as acetonitrile or a mixture of acetonitrile and water.[1]

3. Analysis:

  • Evaporation and Reconstitution: The eluate is often evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small, known volume of a solvent compatible with the analytical instrument.

  • Instrumental Analysis: The final extract is analyzed using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[1][4]

This guide provides a foundational understanding of the performance of different SPE sorbents for Carbofuran extraction. For optimal results, it is recommended to perform in-house validation and optimization of the chosen SPE method for your specific application and matrix.

References

A Comparative Guide to Carbofuran Screening: ELISA vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Enzyme-Linked Immunosorbent Assay (ELISA) and chromatographic methods for the screening of Carbofuran. It offers an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their analytical needs.

Introduction

Carbofuran is a broad-spectrum carbamate pesticide and one of the most toxic.[1] Its widespread use has led to concerns about residues in food and the environment, necessitating sensitive and reliable screening methods. Both ELISA and chromatographic techniques are commonly employed for Carbofuran detection, each with distinct advantages and limitations. This guide will delve into the experimental protocols and performance characteristics of each method to provide a clear comparison.

Methodology and Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is an immunological assay used to detect the presence of an antigen or antibody in a sample. For Carbofuran screening, competitive ELISA formats are typically used.

Experimental Protocol: Indirect Competitive ELISA (icELISA)

This protocol is a generalized representation based on common practices.[2][3]

  • Coating: Microtiter plates are coated with a Carbofuran-protein conjugate (e.g., Carbofuran-OVA) and incubated.

  • Washing: The plates are washed to remove any unbound conjugate.

  • Blocking: A blocking buffer is added to prevent non-specific binding.

  • Competitive Reaction: A mixture of the sample (containing unknown Carbofuran) and a specific monoclonal antibody against Carbofuran is added to the wells. Carbofuran in the sample competes with the coated Carbofuran-protein conjugate for binding to the antibody.

  • Washing: The plates are washed to remove unbound antibodies and sample components.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) is added, which binds to the primary antibody.

  • Washing: The plates are washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a colored product.

  • Signal Measurement: The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the Carbofuran concentration in the sample.

Chromatographic Methods

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are instrumental techniques used to separate, identify, and quantify components in a mixture.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is a representative example based on established methods.[1][4]

  • Sample Preparation: The sample is extracted with a suitable solvent, such as acetonitrile, followed by sonication and filtration through a 0.45µm filter.[1]

  • Mobile Phase Preparation: A mixture of acetonitrile and a buffer (e.g., Potassium Dihydrogen Orthophosphate) is prepared. The pH is adjusted as required.[1]

  • Chromatographic System: An HPLC system equipped with a C18 column, a UV or Diode Array Detector (DAD), and an autosampler is used.

  • Injection: A specific volume of the prepared sample is injected into the HPLC system.

  • Separation: The mobile phase carries the sample through the column, where Carbofuran is separated from other components based on its affinity for the stationary phase.

  • Detection: The detector measures the absorbance at a specific wavelength (e.g., 282 nm) as the separated components elute from the column.[1]

  • Quantification: The concentration of Carbofuran is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Performance Comparison

The following tables summarize the quantitative performance data for ELISA and chromatographic methods based on published studies.

Table 1: Performance Characteristics of ELISA Methods for Carbofuran Detection

ParameterReported ValueMatrixReference
IC50 0.18 ng/mL-[3][5]
0.76 ng/mL-[2][6]
18.49 ng/mL-[7]
Limit of Detection (LOD) 0.02 ng/mL-[3]
0.03 ng/mL-
0.11 ng/mLWater, Soil, Food[7]
Recovery Rate 83.3% - 104.8%Fruits and Vegetables
83% - 111%Vegetables[3][5]
100.1% - 108.3%Water, Soil, Lettuce, Cabbage[8][7]

Table 2: Performance Characteristics of Chromatographic Methods for Carbofuran Detection

MethodParameterReported ValueMatrixReference
RP-HPLC Linearity Range7.5 µg/mL - 75 µg/mLFormulations[1][4]
Recovery Rate~100%-[1]
HPLC-DAD Linearity Range6.25 µg/mL - 100 µg/mLBiological Samples[9][10]
Recovery Rate74.29% - 100.1%Biological Samples[9][10]
HPLC-UV LOD0.045 mg/kgSoil[11]
LOQ0.149 mg/kgSoil[11]
Recovery Rate98.25 ± 3.97%Soil[11]
On-Line SPE HPLC-UV MDL≤ 0.062 µg/LWater[12]
Linearity Range0.5 µg/L - 100 µg/LWater[12]

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both ELISA and chromatographic screening of Carbofuran.

ELISA_Workflow A Sample Preparation D Addition of Sample and Anti-Carbofuran Antibody A->D B Coating Plate with Carbofuran-Protein Conjugate C Washing & Blocking B->C C->D E Competitive Binding D->E F Washing E->F G Addition of Enzyme-linked Secondary Antibody F->G H Washing G->H I Addition of Substrate H->I J Color Development I->J K Absorbance Reading & Data Analysis J->K

Caption: Workflow of Competitive ELISA for Carbofuran Screening.

Chromatography_Workflow A Sample Preparation (Extraction, Filtration) C Sample Injection A->C B HPLC System Setup (Mobile Phase, Column) B->C D Chromatographic Separation (C18 Column) C->D E Detection (UV/DAD) D->E F Data Acquisition (Chromatogram) E->F G Peak Integration & Quantification (Calibration Curve) F->G

Caption: Workflow of HPLC for Carbofuran Screening.

Discussion and Conclusion

ELISA offers a rapid, high-throughput, and cost-effective screening method for Carbofuran. It is particularly advantageous for preliminary screening of a large number of samples and can achieve very low detection limits.[3][7] However, the specificity of ELISA can be a limitation, with potential cross-reactivity with structurally related compounds, which may lead to false-positive results.

Chromatographic methods , especially when coupled with mass spectrometry (not detailed here), provide high specificity and are considered the gold standard for confirmation and quantification of Carbofuran residues.[13] These methods are highly accurate and precise but are generally more time-consuming, require more expensive equipment and skilled operators, and have a lower sample throughput compared to ELISA.[8]

Cross-Validation: The choice between ELISA and chromatographic methods depends on the specific application. For rapid screening of many samples, ELISA is a powerful tool. However, positive results from ELISA should ideally be confirmed by a more specific method like HPLC.[14] The good correlation observed between ELISA and HPLC in several studies validates the use of ELISA as a reliable screening tool, with chromatography serving as the confirmatory method.[15]

References

A Comparative Guide to the Robustness of Analytical Methods for Carbofuran Detection in Diverse Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the detection and quantification of Carbofuran, a broad-spectrum carbamate pesticide, in a range of environmental and biological matrices. The following sections detail the experimental protocols for key analytical techniques and present a comparative summary of their performance metrics to aid in the selection of the most appropriate method for specific research needs.

Comparative Performance of Analytical Methods

The robustness of an analytical method is determined by its ability to remain unaffected by small, deliberate variations in method parameters. Key performance indicators such as the Limit of Detection (LOD), Limit of Quantification (LOQ), recovery rates, and Relative Standard Deviation (RSD) are crucial in assessing this. The table below summarizes these metrics for various methods used to analyze Carbofuran in different sample types.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Chromatographic Methods
HPLC-UVSoil0.045 mg/kg0.149 mg/kg98.25 ± 3.9710.78[1]
HPLC with Fluorescence DetectionDrinking Water0.9 µg/L---[2]
UPLC-MS/MSTomato-10 µg/kg70-120-[3]
UPLC-MS/MSDuck Liver0.2 ng/g2 ng/g75.1-108.9<14 (intra-day), <13 (inter-day)[4]
LC-MS/MSSoil-0.01 mg/kg86.9-89.7<12.11[5]
GC-NPDDrinking Water0.1 µg/L---[2]
GC-MSMaize & Soil--88.75-100.25-[6]
GC-MS/MSFruits & Vegetables-2 µg/kg--[7]
GC-MS/MSHuman Blood Plasma0.015-0.151 ng/mL-81-107<18[8]
Immunoassay Methods
Colloidal Gold-Strip ImmunoassayWater7-10 ng/mL---[9][10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are the protocols for some of the key methods cited in the comparison table.

1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for GC-MS/MS and LC-MS/MS

This method is widely adopted for the extraction of pesticide residues from food matrices.[11][12][13]

  • Sample Preparation: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (often with 1% acetic acid).

    • Add internal standards if required.

    • Add a salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) and sodium acetate (NaOAc) or sodium chloride (NaCl) and citrates.[12][14]

    • Shake vigorously for 1 minute and then centrifuge.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Take an aliquot of the supernatant.

    • Add a dSPE cleanup mixture, which may contain primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and MgSO₄ to remove excess water.

    • Vortex and centrifuge.

  • Analysis: The final extract can be analyzed using GC-MS/MS or LC-MS/MS.[12]

2. High-Performance Liquid Chromatography (HPLC) with UV Detection for Soil Samples

This method is suitable for the quantification of Carbofuran in soil.[1]

  • Extraction:

    • Extract the pesticide from the soil sample using a mechanical stirrer with ethyl acetate as the solvent.

  • Cleanup:

    • Clean the extracts using C18 solid-phase extraction (SPE) cartridges.

  • Analysis:

    • Determine and quantify Carbofuran using an HPLC system with a UV detector at a wavelength of 205 nm.[1]

3. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Duck Liver

A sensitive method for the determination of Carbofuran and its metabolite, 3-hydroxycarbofuran, in biological tissues.[4]

  • Sample Preparation:

    • Grind the liver tissue into a homogenate.

  • Extraction:

    • Perform a liquid-liquid extraction with ethyl acetate.

  • Analysis:

    • Use a UPLC-MS/MS system in Multiple Reaction Monitoring (MRM) mode for quantification. The specific mass transitions monitored are m/z 222.1 → 165.1 for Carbofuran and m/z 238.1 → 180.9 for 3-hydroxycarbofuran.[4]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical steps involved in the analytical processes for Carbofuran determination.

cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis Homogenization Sample Homogenization (e.g., blending, grinding) Weighing Weighing of Sample Homogenization->Weighing Spiking Internal Standard Spiking Weighing->Spiking Solvent Addition of Extraction Solvent (e.g., Acetonitrile) Spiking->Solvent Salts Addition of Salts (e.g., MgSO4, NaCl) Solvent->Salts Shaking Vigorous Shaking Salts->Shaking Centrifugation1 Centrifugation Shaking->Centrifugation1 Supernatant Transfer of Supernatant Centrifugation1->Supernatant dSPEMix Addition of dSPE Sorbents (e.g., PSA, C18) Supernatant->dSPEMix Vortexing Vortexing dSPEMix->Vortexing Centrifugation2 Centrifugation Vortexing->Centrifugation2 FinalExtract Final Extract Collection Centrifugation2->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS GCMS GC-MS/MS Analysis FinalExtract->GCMS

Caption: General workflow for QuEChERS-based analysis of Carbofuran.

cluster_methods Analytical Techniques cluster_chrom_types Chromatographic Methods cluster_imm_types Immunoassay Methods cluster_lc_detectors LC Detectors cluster_gc_detectors GC Detectors Chromatography Chromatography-Based LC Liquid Chromatography (LC) Chromatography->LC GC Gas Chromatography (GC) Chromatography->GC Immunoassay Immunoassay-Based ELISA ELISA Immunoassay->ELISA LFA Lateral Flow Assay Immunoassay->LFA UV UV-Vis LC->UV FLD Fluorescence LC->FLD MSMS_LC Tandem MS (MS/MS) LC->MSMS_LC NPD N-P Detector GC->NPD MS_GC Mass Spectrometry (MS) GC->MS_GC MSMS_GC Tandem MS (MS/MS) GC->MSMS_GC

Caption: Classification of analytical methods for Carbofuran detection.

References

A Head-to-Head Battle: Deuterated vs. Non-Deuterated Internal Standards for Carbofuran Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly in the quantification of pesticides like Carbofuran, the choice of an internal standard is a critical decision that can significantly impact the accuracy and reliability of results. This guide provides a comprehensive comparison between the use of deuterated and non-deuterated internal standards for Carbofuran analysis, supported by experimental data and detailed protocols.

For researchers, scientists, and professionals in drug development, understanding the nuances of these internal standards is paramount for robust method development and validation. The primary challenge in quantifying analytes in complex matrices, such as environmental or biological samples, is the "matrix effect". This phenomenon, caused by co-eluting substances, can either suppress or enhance the analyte's signal in a mass spectrometer, leading to inaccurate quantification[1][2][3][4][5]. The ideal internal standard should mimic the behavior of the analyte throughout the sample preparation and analysis process, thus compensating for any variations.

Stable isotope-labeled internal standards (SIL-ISs), such as the deuterated analogue of Carbofuran (Carbofuran-d3), are widely considered the gold standard in mass spectrometry-based quantification[6][7][8][9]. These standards are chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This near-identical chemical nature ensures that they co-elute with the analyte and experience the same matrix effects, allowing for highly accurate correction[6].

Non-deuterated internal standards, on the other hand, are structurally similar but not identical to the analyte. While they can correct for some variability in sample preparation and injection volume, their different chemical properties mean they may not co-elute perfectly with the analyte and will not experience the exact same matrix effects, potentially leading to less accurate results[10].

Performance Under the Microscope: A Data-Driven Comparison

A study on the analysis of Carbofuran in various complex cannabis matrices provides compelling evidence for the superiority of a deuterated internal standard. The use of Carbofuran-d3 as an internal standard resulted in significantly improved accuracy and precision compared to quantification based on an external calibration curve (which is analogous to using no internal standard or a poorly performing one).

Parameter Without Deuterated Internal Standard (External Standard Calibration) With Deuterated Internal Standard (Carbofuran-d3) Reference
Accuracy (% Recovery) Varied by >60% for some quality controlsFell within 25% for all matrices[11]
Precision (% RSD) Over 50% for some quality controlsDropped under 20% for all matrices[11]
Matrix Effect Compensation PoorExcellent[6][11]
Co-elution with Carbofuran Variable, depends on the standard chosenNear-perfect co-elution[6][10]

Table 1: Comparison of analytical performance with and without a deuterated internal standard for Carbofuran analysis in complex matrices.

The data clearly demonstrates that for complex samples, relying on external standard calibration or a non-ideal internal standard can lead to highly variable and inaccurate results. The use of a deuterated internal standard like Carbofuran-d3 effectively mitigates these issues, leading to robust and reliable quantification.

Experimental Protocols: A Glimpse into the Methodology

To provide a practical understanding, here are the key experimental protocols for the analysis of Carbofuran using both a deuterated and a non-deuterated internal standard approach.

Protocol 1: Analysis of Carbofuran using a Deuterated Internal Standard (Carbofuran-d3)

This protocol is adapted from a study on the analysis of pesticides in cannabis matrices[11].

1. Sample Preparation:

  • Weigh 0.5 g of the homogenized sample matrix.

  • Add a 10 µL spike of the Carbofuran calibration or QC standard.

  • Add 10 µL of a working internal standard solution containing Carbofuran-d3.

  • Add 10.0 mL of 9:1 methanol:water with 0.1% glacial acetic acid.

  • Agitate the sample for 15 minutes and then centrifuge.

  • Transfer 1 mL of the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Analysis:

  • System: UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Internal Standard: Carbofuran-d3.

  • Quantification: The ratio of the peak area of Carbofuran to the peak area of Carbofuran-d3 is used to calculate the concentration of Carbofuran.

Protocol 2: Analysis of Carbofuran using a Non-Deuterated Internal Standard

This protocol is a generalized approach based on methods that utilize structurally similar internal standards, such as the analysis of Carbofuran in duck liver[12] or the use of 4-Bromo-3,5-Dimethylphenyl N-Methylcarbamate (BDMC) for carbamate analysis[13].

1. Sample Preparation:

  • Homogenize the tissue sample.

  • Add a known amount of the non-deuterated internal standard solution (e.g., a solution of a structurally similar carbamate pesticide).

  • Perform liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate).

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • System: UPLC-MS/MS.

  • Internal Standard: A non-deuterated, structurally similar compound.

  • Quantification: The ratio of the peak area of Carbofuran to the peak area of the internal standard is used for quantification.

Visualizing the Workflow and Rationale

To better illustrate the underlying principles and workflows, the following diagrams have been generated using the DOT language.

cluster_0 Analytical Workflow with Deuterated Internal Standard Sample_Prep Sample Preparation (Spiked with Carbofuran-d3) LC_Separation LC Separation (Carbofuran & Carbofuran-d3 Co-elute) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (Monitoring transitions for both) LC_Separation->MS_Detection Data_Analysis Data Analysis (Ratio of Carbofuran/Carbofuran-d3) MS_Detection->Data_Analysis Accurate_Result Accurate Quantification Data_Analysis->Accurate_Result

Caption: Workflow for Carbofuran analysis using a deuterated internal standard.

cluster_1 Impact of Matrix Effects Analyte Carbofuran Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Analyte->Matrix_Effect Affected Deuterated_IS Carbofuran-d3 (Deuterated IS) Deuterated_IS->Matrix_Effect Equally Affected NonDeuterated_IS Non-Deuterated IS (Structural Analogue) NonDeuterated_IS->Matrix_Effect Differentially Affected Accurate_Correction Accurate Correction Matrix_Effect->Accurate_Correction Compensated by Deuterated IS Inaccurate_Correction Inaccurate Correction Matrix_Effect->Inaccurate_Correction Poorly Compensated by Non-Deuterated IS

Caption: Rationale for using a deuterated internal standard to correct for matrix effects.

Conclusion: An Informed Choice for Superior Data Quality

The evidence strongly supports the use of a deuterated internal standard, such as Carbofuran-d3, for the accurate and precise quantification of Carbofuran in complex matrices. While non-deuterated internal standards can offer some level of correction, their inherent chemical differences from the analyte make them less effective at compensating for the unpredictable nature of matrix effects in LC-MS/MS analysis. For researchers, scientists, and drug development professionals who demand the highest quality data, the investment in a deuterated internal standard is a clear and justifiable choice that enhances the robustness and reliability of analytical results.

References

Safety Operating Guide

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Carbofuran in a laboratory setting.

This document provides comprehensive procedures for the proper disposal of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate, commonly known as Carbofuran. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Carbofuran is a highly toxic carbamate insecticide and is regulated as a hazardous waste.

Immediate Safety and Handling Precautions

Before handling Carbofuran, it is imperative to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Respiratory Protection: A NIOSH/MSHA-approved self-contained breathing apparatus is essential, especially in case of fire or when dealing with dusts or aerosols.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves.

  • Protective Clothing: Wear a lab coat, long pants, and closed-toe shoes. For spill cleanup, a chemical-resistant suit may be necessary.

Spill Management Protocol

In the event of a Carbofuran spill, immediate and appropriate action is required to contain and clean up the material safely.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area. Restrict access to the contaminated zone.

  • Ventilate the Area: If it is safe to do so, increase ventilation in the area of the spill.

  • Contain the Spill:

    • For solid Carbofuran: Carefully sweep the spilled material to prevent dusting. Moisten the material slightly with water if necessary to minimize airborne particles.

    • For liquid solutions of Carbofuran: Absorb the spill with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Wash the spill area, tools, and equipment with a suitable detergent and water.[1] Collect all washings and add them to the hazardous waste container. Do not flush spilled material or washings into drains or waterways.[1]

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be disposed of as hazardous waste.

Disposal Procedures

Carbofuran and its containers are considered hazardous waste and must be disposed of according to strict regulations. It is designated as EPA Hazardous Waste Number P127.

Primary Disposal Methods:

  • Licensed Hazardous Waste Disposal: The primary and recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility. These facilities are equipped to handle and treat toxic chemicals safely.

  • Incineration: If permissible by local regulations and conducted by a licensed facility, incineration is an effective method for the complete destruction of Carbofuran.

Disposal ParameterRecommended Specification
EPA Hazardous Waste Number P127
Recommended Disposal Method Incineration at a licensed facility
Incineration Temperature 1000°C (1832°F)
Incineration Retention Time 2 seconds

It is crucial to comply with all local, state, and federal regulations regarding hazardous waste disposal.

Container Disposal:

Empty Carbofuran containers are also considered hazardous. They must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The containers should then be punctured or otherwise rendered unusable to prevent reuse and disposed of through an approved hazardous waste program.[1]

Chemical Inactivation (for informational purposes)

While not a standard laboratory disposal procedure, understanding the chemical breakdown of Carbofuran is valuable. Carbofuran degrades in the environment through processes such as hydrolysis, microbial action, and photolysis. Hydrolysis is significantly influenced by pH. While specific laboratory-scale chemical neutralization protocols are not widely established for routine disposal, the principle of hydrolysis can be utilized in controlled industrial settings.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Carbofuran waste.

A Carbofuran Waste Generated (Solid, Liquid, or Contaminated Material) B Is the waste in a proper, labeled hazardous waste container? A->B C Transfer to a designated, sealed, and labeled hazardous waste container. B->C No D Store container in a designated hazardous waste accumulation area. B->D Yes C->D E Arrange for pickup by a licensed hazardous waste disposal contractor. D->E F Transport to a licensed hazardous waste facility. E->F G Final Disposal: Incineration or other approved treatment. F->G

Carbofuran Waste Disposal Workflow

This content is intended for informational purposes only and does not supersede any local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

References

Essential Safety and Operational Guide for Handling 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate (Carbofuran)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate, commonly known as Carbofuran. Strict adherence to these procedures is critical to ensure personnel safety and environmental protection.

Personal Protective Equipment (PPE)

Carbofuran is a highly toxic carbamate insecticide.[1][2] Engineering controls (e.g., fume hoods, ventilated enclosures) are the primary means of exposure control. When handling Carbofuran, the following personal protective equipment is mandatory.

Quantitative Data for PPE Selection
PPE ComponentSpecificationBreakthrough Time/EfficiencyNotes
Gloves Nitrile or Neoprene, minimum thickness 11 mil (0.28 mm)> 480 minutes for incidental contactFor prolonged contact or immersion, use heavy-duty chemical resistant gloves and consult manufacturer-specific data. Discard gloves immediately if contamination is suspected.[3]
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges and P100 particulate filters.P100 filters are 99.97% efficient against all particulate aerosols.A full-face respirator is recommended to also provide eye and face protection.[3] For higher concentrations or in poorly ventilated areas, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be used. NIOSH has not established a specific respirator recommendation for Carbofuran.[4]
Eye Protection Chemical splash goggles or a full-face respirator.N/AMust be worn at all times when handling Carbofuran in liquid or solid form.
Body Protection Chemical-resistant apron over a disposable coverall (e.g., Tyvek®).N/AAll protective clothing should be disposed of as hazardous waste after use or contamination.

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols provide step-by-step guidance for the safe handling of Carbofuran and procedures for emergency situations.

Standard Handling Protocol
  • Preparation:

    • Ensure a safety data sheet (SDS) for Carbofuran is readily accessible.

    • Verify that a properly functioning fume hood is available.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Prepare a designated waste container for Carbofuran-contaminated materials.

    • Have a spill kit readily available.

  • Donning PPE:

    • Don a disposable coverall and a chemical-resistant apron.

    • Put on inner nitrile gloves.

    • Don a full-face respirator with appropriate cartridges.

    • Put on outer chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the coverall.

  • Handling:

    • Conduct all work with Carbofuran within a certified chemical fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Handle Carbofuran with care to avoid generating dust or aerosols.

    • Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.

  • Post-Handling:

    • Decontaminate the work area within the fume hood.

    • Carefully remove outer gloves and dispose of them in the designated hazardous waste container.

    • Remove the apron and coverall, folding them inward to contain any contamination, and dispose of them in the hazardous waste container.

    • Remove the respirator and clean and store it according to the manufacturer's instructions.

    • Remove inner gloves and dispose of them in the hazardous waste container.

    • Wash hands thoroughly with soap and water.

Emergency Spill Protocol
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE, including a respirator with OV/P100 cartridges.

  • Contain: For liquid spills, create a dike around the spill using absorbent materials (e.g., vermiculite, sand). For solid spills, carefully cover with a plastic sheet to prevent dust dispersal.

  • Absorb: Absorb liquid spills with an inert absorbent material.

  • Collect: Carefully sweep or scoop up the absorbed material or solid spill and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area using a 10% bleach solution followed by a water rinse. Absorb the decontamination solution and dispose of it as hazardous waste.

  • Report: Report the spill to the appropriate environmental health and safety personnel.

Operational and Disposal Plan

Proper disposal of Carbofuran and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Carbofuran is classified as an EPA hazardous waste with the code P127.

Waste Segregation and Collection
  • Solid Waste: All disposable PPE, contaminated lab supplies (e.g., pipette tips, weigh boats), and spill cleanup materials must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused Carbofuran solutions and contaminated solvents must be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Sharps: Needles and other sharps contaminated with Carbofuran must be placed in a puncture-resistant sharps container labeled as hazardous waste.

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate (Carbofuran)," the EPA waste code "P127," and the accumulation start date.

  • Storage: Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Pickup: Arrange for the collection of hazardous waste by a licensed hazardous waste disposal company. Do not dispose of any Carbofuran waste down the drain or in regular trash.[5]

Visual Workflow Diagrams

The following diagrams illustrate the key workflows for handling and disposing of Carbofuran.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Assemble PPE don_ppe Don PPE prep1->don_ppe prep2 Prepare Fume Hood handle_chem Handle Carbofuran in Fume Hood prep2->handle_chem prep3 Ready Spill Kit prep3->handle_chem don_ppe->handle_chem decon_area Decontaminate Work Area handle_chem->decon_area doff_ppe Doff & Dispose PPE decon_area->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of Carbofuran.

DisposalWorkflow cluster_collection Waste Collection cluster_procedure Disposal Procedure solid_waste Solid Waste (PPE, etc.) label_waste Label Waste Containers (P127) solid_waste->label_waste liquid_waste Liquid Waste (Solutions) liquid_waste->label_waste sharps_waste Contaminated Sharps sharps_waste->label_waste store_waste Store in Satellite Area label_waste->store_waste arrange_pickup Arrange Professional Disposal store_waste->arrange_pickup

Caption: Step-by-step process for Carbofuran waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.